Product packaging for Fmoc-Arg(Mts)-OH(Cat. No.:CAS No. 88743-97-9)

Fmoc-Arg(Mts)-OH

Cat. No.: B1587253
CAS No.: 88743-97-9
M. Wt: 578.7 g/mol
InChI Key: JHMUQIZIPLJEHW-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Arg(Mts)-OH is a useful research compound. Its molecular formula is C30H34N4O6S and its molecular weight is 578.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34N4O6S B1587253 Fmoc-Arg(Mts)-OH CAS No. 88743-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMUQIZIPLJEHW-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388391
Record name Fmoc-Arg(Mts)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88743-97-9
Record name Fmoc-Arg(Mts)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Fmoc-Arg(Mts)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Arg(Mts)-OH is a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the positively charged amino acid arginine into peptide sequences. The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino function provides a base-labile protecting group, while the mesitylene-2-sulfonyl (Mts) group offers acid-labile protection for the guanidino side chain of arginine. This strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex peptides. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols for the application of this compound in peptide synthesis.

Chemical Properties and Structure

This compound is a white to off-white solid. While a specific melting point is not consistently reported in the literature, its structural integrity and purity are typically assessed by chromatographic and spectroscopic methods. It is generally soluble in common organic solvents used in peptide synthesis such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

Chemical Structure

The structure of this compound is characterized by the L-arginine core, with the alpha-amino group protected by an Fmoc moiety and the guanidino side chain protected by an Mts group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 88743-97-9[1]
Molecular Formula C₃₀H₃₄N₄O₆S[1]
SMILES Cc1cc(C)c(c(C)c1)S(=O)(=O)NC(=N)NCCC--INVALID-LINK--C(O)=O
InChI InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H4,31,32,34)/t26-/m0/s1
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Purity is typically determined by High-Performance Liquid Chromatography (HPLC).

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 578.68 g/mol [2]
Appearance White to off-white solid
Melting Point Not consistently reported. The related compound, Fmoc-Arg-OH, has a reported melting point range of 145-150 °C.[3]
Solubility Soluble in DMF, NMP, and other common organic solvents used in SPPS.
Purity (typical) ≥98% (by HPLC)

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis.

Protocol 1: Coupling of this compound in SPPS

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • HOBt or Oxyma (if using carbodiimide coupling)

  • Reaction vessel for manual SPPS

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform a standard deprotection step using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Activation of this compound:

    • Using HBTU/HATU: In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HBTU or HATU in DMF. Add 6-8 equivalents of DIPEA. Allow the mixture to pre-activate for 2-5 minutes.

    • Using DIC/HOBt (or Oxyma): In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HOBt or Oxyma in DMF. Add this solution to the resin, followed by the addition of 3-4 equivalents of DIC.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage of the Mts Protecting Group and Resin

This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the Mts protecting group from the arginine side chain.

Materials:

  • Peptidyl-resin containing Arg(Mts)

  • Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5, v/v/v)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Resin Preparation: Wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction: Place the dried resin in a round-bottom flask. Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently swirl the mixture and allow the reaction to proceed at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Collection: Collect the precipitated peptide by centrifugation.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 20-30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 265 nm (for the Fmoc group).

Mass Spectrometry (MS):

  • Ionization Method: Electrospray Ionization (ESI).

  • Analysis Mode: Positive ion mode.

  • Data Acquisition: Full scan mode to determine the molecular weight of the compound.

Mandatory Visualizations

Workflow for this compound in Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical process of incorporating this compound into a growing peptide chain during SPPS.

SPPS_Workflow start Start: Resin with free amine coupling Coupling: Add activated This compound start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Fmoc Deprotection: 20% Piperidine/DMF wash1->deprotection wash2 Wash (DMF) deprotection->wash2 cycle_end Repeat for next amino acid wash2->cycle_end cycle_end->coupling Next Cycle final_cleavage Final Cleavage & Mts Deprotection (TFA cocktail) cycle_end->final_cleavage

Caption: General workflow for the incorporation of this compound in Fmoc-based solid-phase peptide synthesis.

Conclusion

This compound is an essential reagent for the synthesis of arginine-containing peptides. Its well-defined chemical properties and the orthogonal protection strategy it employs allow for the controlled and efficient assembly of complex peptide sequences. The detailed protocols provided in this guide offer a robust framework for researchers to successfully utilize this important building block in their synthetic endeavors. Careful execution of these methods, coupled with appropriate analytical monitoring, will ensure the production of high-quality peptides for a wide range of applications in research and drug development.

References

A Technical Guide to Fmoc-Arg(Mts)-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-N-g-(mesitylene-2-sulfonyl)-L-arginine, commonly known as Fmoc-Arg(Mts)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of arginine residues into peptide chains. This document details its chemical properties, provides standardized experimental protocols for its use, and illustrates key chemical processes with diagrams.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for accurate reagent preparation and experimental design.

PropertyValueReference(s)
Molecular Formula C₃₀H₃₄N₄O₆S[1][2]
Molecular Weight 578.68 g/mol [2]
CAS Number 88743-97-9[1][3]
Appearance White to off-white powder
Purity (by HPLC) ≥98.0%
Storage Temperature 2-8°C
Synonyms N-α-Fmoc-N-g-(mesitylene-2-sulfonyl)-L-arginine, Fmoc-L-Arg(Mts)-OH

The Role of this compound in Peptide Synthesis

This compound is an amino acid derivative where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidinium side chain of arginine is protected by an acid-labile mesitylenesulfonyl (Mts) group. This orthogonal protection scheme is fundamental to the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology. The bulky Mts group effectively shields the nucleophilic guanidinium side chain, preventing undesirable side reactions during peptide elongation.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence during standard Fmoc-SPPS.

1. Resin Preparation and Swelling

  • Objective: To prepare the solid support for peptide synthesis.

  • Procedure:

    • Place the desired amount of resin (e.g., Rink Amide or Wang resin) into a reaction vessel.

    • Add dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes at room temperature.

    • After swelling, drain the DMF from the reaction vessel.

2. Fmoc Deprotection

  • Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling cycle.

  • Procedure:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-20 minutes at room temperature.

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

Fmoc_Deprotection_Workflow Resin Peptide-Resin (Fmoc-NH-Peptide) Piperidine Add 20% Piperidine in DMF Resin->Piperidine Start Deprotection Fmoc Cleavage (5-20 min) Piperidine->Deprotection Wash Wash with DMF (3-5x) Deprotection->Wash Deprotected_Resin Deprotected Peptide-Resin (H2N-Peptide) Wash->Deprotected_Resin Ready for Coupling

Fmoc Deprotection Workflow

3. Amino Acid Coupling

  • Objective: To couple this compound to the deprotected N-terminal amine of the peptide chain.

  • Procedure:

    • Prepare the coupling solution: Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC) with an additive (e.g., HOBt or Oxyma) in DMF.

    • Pre-activate the amino acid by allowing the coupling solution to stand for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a Kaiser test.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

4. Final Cleavage and Deprotection

  • Objective: To cleave the synthesized peptide from the resin and remove the Mts side-chain protecting group.

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM).

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail. For removing the Mts group, a common cocktail is Trifluoroacetic acid (TFA) with scavengers to prevent side reactions. A typical mixture is TFA/Thioanisole/Water/EDT (90:5:3:2).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

SPPS_Cycle cluster_spps Solid-Phase Peptide Synthesis Cycle Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (this compound + Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Elongate Chain FinalCleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA) Repeat->FinalCleavage End of Sequence

General Fmoc-SPPS Cycle for Arginine Incorporation

Conclusion

This compound is a robust and reliable reagent for the incorporation of arginine in peptide synthesis. Its protection strategy is fully compatible with the standard Fmoc-SPPS workflow. Proper execution of the coupling and deprotection steps, as outlined in this guide, is crucial for achieving high-purity, arginine-containing peptides for research and therapeutic development. The Mts protecting group offers a balance of stability during synthesis and effective removal during the final acid cleavage, making it a valuable tool for peptide chemists.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Arg(Mts)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Fmoc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Fmoc-Arg(Mts)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The use of the mesitylenesulfonyl (Mts) group for the protection of the arginine guanidino group offers a balance of stability and acid lability, making it a valuable tool in the synthesis of complex peptides. This document outlines the synthetic pathway, detailed experimental protocols, and purification strategies, supported by quantitative data and visual workflows to aid researchers in the successful preparation of this important amino acid derivative.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the protection of the guanidino group of L-arginine with mesitylenesulfonyl chloride. This is followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The overall synthetic scheme can be visualized as a two-stage process:

  • Synthesis of H-Arg(Mts)-OH: The initial step involves the reaction of L-arginine with mesitylenesulfonyl chloride under basic conditions to yield the side-chain protected H-Arg(Mts)-OH.

  • Synthesis of this compound: The α-amino group of the synthesized H-Arg(Mts)-OH is then reacted with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), to afford the final product.

Synthesis_Pathway Arginine L-Arginine H_Arg_Mts_OH H-Arg(Mts)-OH Arginine->H_Arg_Mts_OH Guanidino Group Protection MtsCl Mesitylenesulfonyl Chloride MtsCl->H_Arg_Mts_OH Base1 Base (e.g., NaOH) Base1->H_Arg_Mts_OH Fmoc_Arg_Mts_OH This compound H_Arg_Mts_OH->Fmoc_Arg_Mts_OH α-Amino Group Protection Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_Arg_Mts_OH Base2 Base (e.g., NaHCO3) Base2->Fmoc_Arg_Mts_OH

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

Synthesis of Nω-mesitylenesulfonyl-L-arginine (H-Arg(Mts)-OH)

This procedure outlines the protection of the arginine side chain.

Materials:

  • L-Arginine

  • Mesitylenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve L-Arginine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add a solution of mesitylenesulfonyl chloride in dioxane dropwise to the cooled arginine solution while maintaining the pH at a basic level with the addition of NaOH.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with water and diethyl ether.

  • Dry the product under vacuum to obtain H-Arg(Mts)-OH.

Synthesis of Nα-Fmoc-Nω-mesitylenesulfonyl-L-arginine (this compound)

This procedure details the introduction of the Fmoc protecting group.

Materials:

  • H-Arg(Mts)-OH

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Dichloromethane (DCM)

  • Petroleum ether

Procedure:

  • Dissolve H-Arg(Mts)-OH in a mixture of acetone and water containing sodium bicarbonate.

  • Add a solution of Fmoc-OSu in acetone to the mixture.

  • Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with petroleum ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the crude this compound.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

Purification of the final product is crucial to ensure its suitability for peptide synthesis. Recrystallization is a common and effective method.

Materials:

  • Crude this compound

  • Toluene or another suitable solvent system (e.g., ethyl acetate/hexane)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot toluene.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold toluene.

  • Dry the purified crystals under vacuum.

Purification_Workflow Crude Crude this compound Dissolve Dissolve in hot Toluene Crude->Dissolve Cool Cool to induce crystallization Dissolve->Cool Filter Filter to collect crystals Cool->Filter Wash Wash with cold Toluene Filter->Wash Dry Dry under vacuum Wash->Dry Pure Pure this compound Dry->Pure

Caption: General workflow for the purification of this compound.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis and purification of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.

ParameterH-Arg(Mts)-OH SynthesisThis compound SynthesisPurification
Starting Material L-ArginineH-Arg(Mts)-OHCrude this compound
Key Reagents Mesitylenesulfonyl chloride, NaOHFmoc-OSu, NaHCO₃Toluene
Typical Yield 70-85%80-95%>90% recovery
Purity (by HPLC) >95%>90% (crude)≥98.00%[1]
Molecular Formula C₁₅H₂₄N₄O₄SC₃₀H₃₄N₄O₆S[2]C₃₀H₃₄N₄O₆S[2]
Molecular Weight 352.44 g/mol 578.7 g/mol [2]578.7 g/mol [2]

Conclusion

The synthesis and purification of this compound are critical processes for the provision of high-quality building blocks for peptide synthesis. The Mts protecting group provides a valuable alternative to other sulfonyl-based protecting groups, offering a good balance between stability during chain assembly and ease of cleavage under acidic conditions. By following the detailed protocols and purification strategies outlined in this guide, researchers can confidently prepare this compound of high purity, thereby contributing to the successful synthesis of complex and biologically important peptides.

References

Technical Guide: Fmoc-Arg(Mts)-OH for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Arg(Mts)-OH, a key building block in solid-phase peptide synthesis (SPPS). This document covers its chemical properties, supplier information, and detailed experimental protocols for its application in the synthesis of arginine-containing peptides.

Introduction to this compound

Nα-Fmoc-Nω-(mesitylene-2-sulfonyl)-L-arginine, abbreviated as this compound, is a derivative of the amino acid arginine used in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino position provides temporary protection that is base-labile, forming the basis of the widely used Fmoc-SPPS strategy. The guanidino side chain of arginine is protected by the mesitylene-2-sulfonyl (Mts) group, a member of the arylsulfonyl family of protecting groups. The selection of an appropriate side-chain protecting group for arginine is critical to prevent side reactions during peptide synthesis.

The Mts group is known for its high acid lability, requiring strong acids like trifluoroacetic acid (TFA) for its removal, typically during the final cleavage step of the peptide from the solid support. Its cleavage kinetics are considered intermediate compared to other common arginine protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).

Chemical and Physical Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
CAS Number 88743-97-9[1]
Molecular Formula C₃₀H₃₄N₄O₆S
Molecular Weight 578.7 g/mol [1]
Appearance White to off-white powder
Purity (by HPLC) Typically ≥98.0%

Supplier Information

This compound is commercially available from various suppliers. The following table provides a non-exhaustive list of potential vendors.

SupplierLocationPurityNotes
Biorunstar -≥98.00%Offers custom peptides and other peptide synthesis reagents.[2]
Crysdot LLC -95+%Provides amino acid derivatives.
GL Biochem (Shanghai) Ltd. China98.0%Inquire for pricing and stocking period.
Nanjing Peptide Biotech Ltd. China98.0%Inquire for pricing on various quantities.
Shanghai Jizhi Biochemical Technology Co., Ltd China96.0%Provides pricing for 25g and 50g quantities.
Shanghai Nianxing Industrial Co., Ltd. China98.0%Inquire for pricing.

Experimental Protocols

The following sections detail the methodologies for the use of this compound in solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides using this compound follows the general principles of Fmoc-SPPS. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

.dot

SPPS_Workflow Resin Resin Support Load Load First Fmoc-AA-OH Resin->Load Deprotect1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Load->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Steps 3-6 for each amino acid Wash2->Repeat Repeat->Deprotect1 Cleave Final Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleave Purify Purification (e.g., HPLC) Cleave->Purify

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling of this compound

The coupling of this compound to the deprotected N-terminus of the growing peptide chain on the resin is a critical step. Standard coupling reagents used in Fmoc-SPPS are effective.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Solvent (e.g., DMF, NMP)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU) in DMF. Add a base such as DIPEA.

  • Coupling: Add the activated this compound solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

Cleavage of the Mts Protecting Group and Peptide from Resin

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the Mts group from arginine. The Mts group is more acid-labile than the Tosyl (Tos) group but generally requires strong acidic conditions for complete removal.[3]

Cleavage Cocktail:

A common cleavage cocktail for peptides containing arginine protected with sulfonyl-based groups is a mixture of trifluoroacetic acid (TFA) and various scavengers. Scavengers are crucial to trap reactive carbocations generated during the cleavage process, which can otherwise lead to side reactions, particularly with sensitive residues like tryptophan and methionine.

Recommended Cleavage Cocktail (Reagent K):

  • TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

Protocol:

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.

  • Incubation: Gently agitate the mixture at room temperature. The cleavage time for the Mts group can vary depending on the peptide sequence and the presence of other protecting groups. A typical cleavage time is 2-4 hours. For peptides with multiple Arg(Mts) residues, longer cleavage times may be necessary.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet several times with cold diethyl ether to remove scavengers and dissolved byproducts.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparison with Other Arginine Protecting Groups

The choice of the arginine protecting group can significantly impact the efficiency and outcome of a peptide synthesis. The Mts group is one of several sulfonyl-based protecting groups available for Fmoc-SPPS.

Protecting GroupRelative Deprotection RateKey Features
Pbf FastestMost commonly used in Fmoc-SPPS due to its high lability in moderate TFA concentrations.
Pmc IntermediateMore labile than Mtr, but can be difficult to scavenge.
Mtr SlowRequires prolonged treatment with strong acid for complete removal.[4]
Mts IntermediateMore acid-labile than Tos, allowing for milder deprotection conditions or shorter cleavage times compared to Tos.
Tos SlowestRequires harsh cleavage conditions, typically with HF.

The relative lability of these groups generally follows the order: Pbf > Pmc > Mtr > Mts > Tos.

Logical Relationships in Arginine Protection

The decision-making process for selecting an arginine protecting group involves considering factors such as the desired cleavage conditions and the presence of other sensitive amino acids in the peptide sequence.

.dot

Arginine_Protection cluster_SPPS Fmoc-SPPS Strategy Start Start Peptide Synthesis ChooseArg Choose Arginine Protecting Group Start->ChooseArg Pbf Fmoc-Arg(Pbf)-OH (High Lability) ChooseArg->Pbf Standard Choice Mts This compound (Intermediate Lability) ChooseArg->Mts Alternative Mtr Fmoc-Arg(Mtr)-OH (Low Lability) ChooseArg->Mtr For Orthogonality Synthesize Synthesize Peptide Chain Pbf->Synthesize Mts->Synthesize Mtr->Synthesize Cleavage Final Cleavage with TFA Cocktail Synthesize->Cleavage MildCleavage Mild TFA Conditions (e.g., 1-2 hours) Cleavage->MildCleavage Pbf ModerateCleavage Moderate TFA Conditions (e.g., 2-4 hours) Cleavage->ModerateCleavage Mts StrongCleavage Strong/Prolonged TFA (e.g., >4 hours) Cleavage->StrongCleavage Mtr

Caption: Decision logic for selecting an arginine protecting group in Fmoc-SPPS.

Conclusion

This compound is a valuable reagent for the synthesis of arginine-containing peptides, offering an intermediate level of acid lability for its side-chain protection. While Fmoc-Arg(Pbf)-OH remains the most common choice for standard applications due to its rapid cleavage, this compound provides a viable alternative, particularly in scenarios where a more robust protecting group is desired during synthesis, while still being removable under strong TFA conditions. Careful consideration of the cleavage cocktail and reaction time is essential to ensure complete deprotection and minimize side reactions, leading to the successful synthesis of the target peptide.

References

Safeguarding the Cornerstone of Peptide Synthesis: A Technical Guide to the Storage and Stability of Fmoc-Arg(Mts)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide addressing the critical aspects of storing and handling Nα-Fmoc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Fmoc-Arg(Mts)-OH) has been compiled to support researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's stability, recommended storage conditions, and potential degradation pathways, ensuring the integrity of this key reagent in solid-phase peptide synthesis (SPPS).

This compound is a pivotal building block for the incorporation of arginine residues into synthetic peptides. The robust mesitylene-2-sulfonyl (Mts) protecting group for the guanidino function offers a high degree of stability under the basic conditions used for Fmoc group removal, while being cleavable under strong acidic conditions. Understanding the stability profile of this reagent is paramount for preventing the introduction of impurities and ensuring the successful synthesis of high-quality peptides.

Recommended Storage and Handling Conditions

To maintain the purity and reactivity of this compound, adherence to stringent storage and handling protocols is essential. The primary factors influencing its stability are temperature, moisture, and light.

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature Long-term (> 6 months): -20°C Short-term (< 6 months): 2°C to 8°CMinimizes the rate of potential degradation reactions. Sub-zero temperatures are crucial for preserving the integrity of the compound over extended periods.
Humidity Store in a tightly sealed container with a desiccant in a dry, well-ventilated area.The compound is susceptible to hydrolysis. Moisture can lead to the degradation of both the Fmoc group and the Mts-protected arginine.
Light Store in an opaque or amber container to protect from light.Although not extensively documented for this specific compound, many organic molecules, including those with aromatic systems like the Fmoc group, can be sensitive to photodegradation.
Atmosphere For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen).Reduces the risk of oxidative degradation.

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the lability of its protecting groups under different chemical conditions. The Nα-Fmoc group is notoriously base-labile, while the Nω-Mts group is acid-labile.

  • Base-Mediated Degradation: The primary degradation pathway under basic conditions involves the cleavage of the Fmoc group. This is the intended reaction during the deprotection step in SPPS, typically achieved with a solution of piperidine in N,N-dimethylformamide (DMF). However, exposure to even weak bases during storage or handling can lead to premature deprotection, resulting in the formation of H-Arg(Mts)-OH.

  • Acid-Mediated Degradation: The Mts protecting group is highly stable to the basic conditions of Fmoc deprotection but is designed to be removed under strong acidic conditions, such as with trifluoroacetic acid (TFA), typically in the final cleavage step of SPPS. The relative stability of sulfonyl-based arginine protecting groups to acidolysis is generally considered to be: Pbf < Pmc < Mtr < Mts < Tos. This indicates that the Mts group is one of the more robust sulfonyl-based protecting groups, requiring strong acid for efficient removal.

  • Thermal Degradation: While specific data for this compound is limited, studies on other Fmoc-amino acids have shown that thermal decomposition can occur at elevated temperatures. For instance, thermal cleavage of the Fmoc group has been observed at temperatures around 120°C, leading to the formation of dibenzofulvene and CO2.[1]

The following diagram illustrates the primary chemical lability of this compound.

This compound This compound H-Arg(Mts)-OH H-Arg(Mts)-OH This compound->H-Arg(Mts)-OH Base (e.g., Piperidine) Fmoc-Arg-OH Fmoc-Arg-OH This compound->Fmoc-Arg-OH Strong Acid (e.g., TFA)

Figure 1. Primary Degradation Pathways of this compound.

Experimental Protocols

To assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following protocol provides a general framework for such an analysis.

Protocol: Stability Assessment of this compound by RP-HPLC

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

    • For forced degradation studies, subject aliquots of the stock solution to stress conditions:

      • Acidic: Add 0.1 M HCl and incubate at 60°C.

      • Basic: Add 0.1 M NaOH and incubate at room temperature.

      • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

      • Thermal: Incubate the solid compound at a defined elevated temperature (e.g., 60°C).

      • Photolytic: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 30% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm and 301 nm (for Fmoc-related impurities).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.

    • Peak purity analysis using a diode array detector can help to confirm that the main peak is not co-eluting with any degradants.

    • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in the elucidation of the degradation pathways.

The workflow for a typical stability study is depicted below.

cluster_stress Forced Degradation Acid Acid HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid->HPLC-UV/MS Analysis Base Base Base->HPLC-UV/MS Analysis Oxidation Oxidation Oxidation->HPLC-UV/MS Analysis Heat Heat Heat->HPLC-UV/MS Analysis Light Light Light->HPLC-UV/MS Analysis This compound Sample This compound Sample This compound Sample->Acid This compound Sample->Base This compound Sample->Oxidation This compound Sample->Heat This compound Sample->Light Data Evaluation Data Evaluation HPLC-UV/MS Analysis->Data Evaluation Stability Profile Stability Profile Data Evaluation->Stability Profile

Figure 2. Experimental Workflow for Stability Assessment.

Conclusion

The chemical integrity of this compound is a prerequisite for the synthesis of pure, well-defined peptides. By implementing the recommended storage and handling conditions, and by understanding its stability profile, researchers can minimize the risk of reagent degradation and its detrimental effects on peptide synthesis outcomes. The provided guidelines and experimental framework serve as a valuable resource for ensuring the quality and reliability of this essential building block in peptide and drug development.

References

Solubility of Fmoc-Arg(Mts)-OH in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the solubility of Fmoc-Arg(Mts)-OH, a critical parameter for its effective use in peptide synthesis. This document provides a summary of its solubility in various solvents, a detailed protocol for solubility determination, and logical diagrams illustrating its application workflow.

Introduction to this compound

N-α-Fmoc-N-ω-(mesitylene-2-sulfonyl)-L-arginine, or this compound, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine provides temporary protection that is removable under basic conditions, while the mesitylene-2-sulfonyl (Mts) group offers robust, acid-labile protection for the arginine side chain's guanidinium group. The successful incorporation of this building block into a growing peptide chain is critically dependent on its solubility in the solvents used for the coupling reaction. Insufficient solubility can lead to poor reaction kinetics, incomplete coupling, and the formation of deletion sequences, ultimately compromising the yield and purity of the final peptide.

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. The solubility is influenced by the physicochemical properties of the amino acid side chain, the protecting groups, and the solvent system. The large, hydrophobic Fmoc and Mts groups dominate the molecule's character, generally leading to good solubility in polar aprotic solvents commonly used in peptide synthesis.

The following table summarizes the known and extrapolated solubility characteristics of this compound.

SolventSolvent TypeFormulaSolubility of this compoundNotes
N,N-Dimethylformamide (DMF) Polar AproticC₃H₇NOHigh / Soluble The most common and effective solvent for SPPS coupling reactions. Fmoc-protected amino acids are generally highly soluble.[1]
N-Methyl-2-pyrrolidone (NMP) Polar AproticC₅H₉NOHigh / Soluble An effective alternative to DMF, known for its strong solvating properties for protected amino acids.[1]
Dimethyl Sulfoxide (DMSO) Polar AproticC₂H₆OSHigh / Soluble Excellent solvent for protected peptides and amino acids; often used for difficult sequences or to solubilize reagents.[2] For the related Fmoc-Arg-OH, solubility is reported as 62.5 mg/mL.[3][4]
Water Polar ProticH₂OLow / Insoluble One supplier datasheet notes solubility in water, but this is atypical for a large, hydrophobically protected amino acid and should be treated with caution.
1% Acetic Acid (aq) Polar Protic / AcidicCH₃COOHSoluble A supplier datasheet indicates solubility, likely due to the protonation of the guanidinium group, which would increase polarity.
Dichloromethane (DCM) NonpolarCH₂Cl₂Moderate to Low While used in SPPS for washing, its ability to dissolve large protected amino acids for coupling is limited compared to DMF or NMP.
N-Butylpyrrolidinone (NBP) Polar AproticC₈H₁₅NOSoluble A greener solvent alternative to DMF where Fmoc-Arg derivatives have been successfully used, though viscosity can be a factor.

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a standardized method for empirically determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Calibrated volumetric flasks or vials (e.g., 1.5 mL or 2.0 mL)

  • Solvent of interest (e.g., DMF, DMSO, NMP)

  • Temperature-controlled environment (e.g., lab bench at room temperature)

Methodology:

  • Preparation: Tare a clean, dry vial on the analytical balance.

  • Weighing: Accurately weigh a small amount of this compound (e.g., 5.0 mg) into the tared vial and record the precise mass.

  • Initial Solvent Addition: Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL). This creates a high initial concentration.

  • Dissolution Attempt: Cap the vial securely and vortex vigorously for 1-2 minutes. If a magnetic stirrer is used, add the stir bar before the solvent and stir for 5-10 minutes.

  • Observation: Visually inspect the solution against a dark background. If all solid has dissolved, the compound is soluble at or above this concentration. Proceed to step 7. If solid material remains, the compound is not fully soluble. Proceed to step 6.

  • Titration: Add another measured aliquot of solvent (e.g., 50 µL). Repeat step 4 (vortexing/stirring) and step 5 (observation). Continue this stepwise addition of solvent until all the solid material is completely dissolved.

  • Calculation: Record the total volume of solvent required to achieve complete dissolution. Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass of this compound (mg) / Total Volume of Solvent (mL)

  • Confirmation (Optional): For greater accuracy, the saturated solution can be filtered to remove any remaining microparticulates, and the concentration of the supernatant can be determined spectrophotometrically if a chromophore (like Fmoc) is present and a standard curve is available.

Visualization of Workflow and Logic

Logical Flow of Solubility Determination

The following diagram illustrates the decision-making process for the experimental determination of solubility.

G start Start: Weigh this compound add_solvent Add initial solvent aliquot (V1) start->add_solvent mix Vortex / Stir for 2-5 min add_solvent->mix observe Observe: Is solid fully dissolved? mix->observe add_more_solvent Add incremental solvent aliquot (V_inc) observe->add_more_solvent No calculate Calculate Solubility: Mass / Total Volume observe->calculate Yes add_more_solvent->mix end End: Solubility Determined calculate->end

Workflow for empirical solubility testing.
Workflow for SPPS Coupling Cycle

This diagram shows the standard workflow for incorporating an Fmoc-amino acid, such as this compound, during a cycle of solid-phase peptide synthesis. The solubility of the amino acid in the coupling solvent is critical at the "Coupling" stage.

SPPS_Cycle cluster_resin Solid Support (Resin) resin_start Resin with N-terminal Amine deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) wash1 2. Wash (e.g., DMF, DCM) deprotection->wash1 coupling 3. Coupling (this compound, Activator, Solvent) wash1->coupling wash2 4. Wash (e.g., DMF, DCM) coupling->wash2 resin_end Resin with Elongated Peptide Chain wash2->resin_end resin_end->deprotection Start Next Cycle

General workflow of an Fmoc-SPPS cycle.

References

Protecting the Guanidinium Group: A Deep Dive into Arginine Side-Chain Protection in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of arginine into synthetic peptides is a critical, yet often challenging, aspect of solid-phase peptide synthesis (SPPS). The unique properties of its guanidinium side-chain—a high pKa and nucleophilicity—necessitate robust protection to prevent undesirable side reactions and ensure high purity of the final peptide product. In the realm of Fluorenylmethyloxycarbonyl (Fmoc) based SPPS, a variety of protecting groups have been developed to mask the arginine side-chain during peptide elongation. The choice of protecting group is paramount, directly impacting coupling efficiency, potential for side reactions, and the conditions required for final deprotection.

This technical guide provides a comprehensive overview of the most commonly employed arginine side-chain protecting groups in Fmoc SPPS. We will delve into their chemical nature, stability, and cleavage mechanisms, supported by quantitative data and detailed experimental protocols. Furthermore, we will explore the mechanisms of common side reactions and strategies to mitigate them, offering researchers the knowledge to optimize their peptide synthesis strategies.

Comparative Analysis of Arginine Protecting Groups

The selection of an appropriate protecting group for arginine's side-chain is a balancing act between ensuring its stability throughout the synthesis and enabling its facile removal during the final cleavage step without compromising the integrity of the peptide. The most prevalent protecting groups are sulfonyl-based, each with distinct characteristics.

Protecting GroupStructureRelative Acid LabilityCommon Side ReactionsKey Considerations
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)ArylsulfonylHighδ-Lactam formation, Sulfonation of TryptophanGenerally the preferred choice due to high acid lability, allowing for shorter cleavage times and reduced side reactions.
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)ArylsulfonylModerateδ-Lactam formation, Sulfonation of Tryptophan, Incomplete removalLess acid labile than Pbf, requiring longer cleavage times which can increase side reactions.[1]
Mtr (4-Methoxy-2,3,6-trimethylphenylsulfonyl)ArylsulfonylLowIncomplete removal, Sulfonation of TryptophanSignificantly more stable to acid than Pbf and Pmc, often leading to incomplete deprotection.[2]
Tos (Tosyl)ArylsulfonylVery Low (in TFA)Requires strong acids like HF for cleavagePrimarily used in Boc-SPPS; not readily cleaved by standard Fmoc-SPPS cleavage conditions.
NO₂ (Nitro)Electron-withdrawing groupStable to TFARequires reduction for removal (e.g., SnCl₂)Offers an orthogonal protection strategy as it is stable to TFA. Prevents δ-lactam formation.
(Boc)₂ (di-tert-Butoxycarbonyl)CarbamateHighProne to δ-lactam formationCan be cleaved under standard TFA conditions but is susceptible to degradation in solution.

Key Side Reactions and Mitigation Strategies

δ-Lactam Formation

A significant side reaction during the coupling of Fmoc-Arg(X)-OH is the intramolecular cyclization of the activated carboxylic acid with the δ-nitrogen of the guanidinium side-chain. This forms a stable six-membered lactam, rendering the amino acid derivative incapable of participating in the coupling reaction and leading to deletion sequences in the final peptide.

Mitigation Strategies:

  • In situ activation: Activating the Fmoc-Arg(X)-OH in the presence of the resin-bound amine can favor the intermolecular coupling over the intramolecular cyclization.

  • Optimized coupling reagents: The choice of coupling reagents can influence the rate of lactam formation.

  • Use of Fmoc-Arg(NO₂)-OH: The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the guanidinium side-chain, thus preventing lactam formation.

G cluster_activation Activation cluster_coupling Desired Coupling cluster_side_reaction Side Reaction Activated_Arg Fmoc-Arg(PG)-O-X (Activated Ester) Coupled_Peptide Fmoc-Arg(PG)-NH-Peptide-Resin Activated_Arg->Coupled_Peptide Intermolecular Coupling Lactam δ-Lactam Activated_Arg->Lactam Intramolecular Cyclization Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide G Start Start: Swollen Peptidyl-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine) Start->Fmoc_Deprotection Wash1 Wash (DMF/NBP) Fmoc_Deprotection->Wash1 Coupling Coupling Reaction (1-2 hours) Wash1->Coupling Prepare_Cocktail Prepare Coupling Cocktail (Fmoc-Arg(Pbf)-OH, Oxyma, DIC) Prepare_Cocktail->Coupling Monitor Monitor Coupling (Kaiser Test) Coupling->Monitor Wash2 Wash (DMF/NBP, DCM) Monitor->Wash2 End End: Coupled Peptide-Resin Wash2->End G cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation Start Start: Dried Peptide-Resin Add_Cocktail Add TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O) Start->Add_Cocktail React Agitate for 2-4 hours Add_Cocktail->React Filter Filter to remove resin React->Filter Precipitate Precipitate peptide in cold ether Filter->Precipitate Centrifuge Centrifuge and wash pellet Precipitate->Centrifuge Dry Dry crude peptide Centrifuge->Dry End End: Crude Peptide Dry->End

References

Key features of sulfonyl-based arginine protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sulfonyl-Based Arginine Protecting Groups

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic protection of amino acid side chains is paramount to achieving high yields and purity. Arginine, with its strongly basic guanidino group (pKa ≈ 12.5), presents a significant challenge.[1][2] Effective protection of this functional group is crucial to prevent undesirable side reactions and ensure the successful elongation of the peptide chain. Sulfonyl-based derivatives have emerged as the most widely used class of protecting groups for arginine, offering a range of stabilities and cleavage characteristics tailored for different synthetic strategies.

This technical guide provides a comprehensive overview of the core features of common sulfonyl-based arginine protecting groups, comparative data on their performance, detailed experimental protocols, and visual guides to aid in their selection and application.

Core Features of Sulfonyl-Based Protecting Groups

Sulfonyl-based protecting groups are characterized by a sulfonyl moiety (R-SO₂-) attached to one of the terminal nitrogens of the arginine side-chain guanidino group. The stability of this protecting group is modulated by the electronic and steric properties of the 'R' group, which is typically an aromatic ring system. Electron-donating substituents on the aromatic ring increase the lability of the protecting group under acidic conditions, facilitating its removal during the final cleavage step.[3] The primary function of these groups is to decrease the nucleophilicity of the guanidino side chain, thereby preventing side reactions during peptide synthesis.[4]

Key Sulfonyl-Based Protecting Groups for Arginine

The selection of a suitable protecting group is a critical decision in both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategies.

  • Tosyl (Tos): The p-toluenesulfonyl group is a traditional and cost-effective protecting group, primarily used in Boc-based synthesis.[5] Its key feature is its high stability, which requires harsh cleavage conditions, typically strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). While it provides robust protection, the harsh deprotection conditions can lead to side reactions and degradation of sensitive peptides.

  • Mesitylene-2-sulfonyl (Mts): Developed as a more acid-labile alternative to Tos, the Mts group also finds its application in Boc-SPPS. It can be removed under slightly milder conditions or with shorter reaction times compared to Tos.

  • 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr): The Mtr group was one of the first sulfonyl-based groups developed for use in Fmoc-SPPS. It is significantly more acid-labile than Tos but is still considered relatively stable, often requiring prolonged treatment with trifluoroacetic acid (TFA) in the presence of scavengers for complete removal. Its use is often limited to peptides with one or two arginine residues due to the lengthy deprotection times required for multiple Mtr groups.

  • 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc): The Pmc group represented a significant improvement in lability over Mtr. The cyclic ether structure enhances its acid sensitivity. However, complete removal can still be slow, especially in peptides containing multiple Arg(Pmc) residues, and the cleaved Pmc cation can be difficult to scavenge, potentially leading to reattachment or alkylation of sensitive residues like tryptophan.

  • 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): Currently the most widely used arginine protecting group in Fmoc-SPPS, Pbf offers superior acid lability compared to Pmc. The five-membered furan ring in Pbf makes it more susceptible to acid cleavage than the six-membered chroman ring of Pmc. This allows for faster and cleaner deprotection using standard TFA cocktails, minimizing side reactions.

  • 1,2-dimethylindole-3-sulfonyl (MIS): A more recent development, the MIS group is reported to be the most acid-labile sulfonyl-protecting group to date. Its enhanced lability makes it particularly suitable for the synthesis of acid-sensitive peptides or those containing multiple arginine residues, where efficient and rapid deprotection is critical.

Comparative Analysis of Protecting Groups

The choice of protecting group significantly impacts synthesis efficiency, purity, and cost. The following tables summarize key quantitative and qualitative features for comparison.

Table 1: General Characteristics of Sulfonyl-Based Arginine Protecting Groups

Protecting GroupAcronymTypical StrategyKey Features
p-ToluenesulfonylTosBocHigh stability, cost-effective, requires harsh cleavage (HF).
Mesitylene-2-sulfonylMtsBocMore acid-labile than Tos.
4-methoxy-2,3,6-trimethylbenzenesulfonylMtrFmocMore labile than Tos, but slow TFA cleavage (up to 12-24h).
2,2,5,7,8-pentamethylchroman-6-sulfonylPmcFmocMore labile than Mtr; cleavage can still be slow (>4h for multiple Arg).
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylPbfFmocHigh acid lability; standard for Fmoc-SPPS; fast cleavage (<4h).
1,2-dimethylindole-3-sulfonylMISFmocExtremely acid-labile; ideal for sensitive or Arg-rich peptides.

Table 2: Comparison of Acid Lability and Deprotection Conditions

Protecting GroupRelative Acid LabilityTypical Cleavage CocktailDeprotection Time
Tos LowestAnhydrous HF, TFMSA60-90 minutes (HF)
Mts LowAnhydrous HF, TFMSA30-60 minutes (HF)
Mtr ModerateTFA / Scavengers (e.g., 5% Phenol)Up to 12-24 hours
Pmc HighTFA / Scavengers> 4 hours for multiple residues
Pbf Very HighTFA / Scavengers< 4 hours (typically 2 hours)
MIS HighestTFA / Scavengers~30 minutes with 50% TFA/DCM

Note: The generally accepted order of increasing acid lability is Mtr < Pmc < Pbf < MIS.

Key Side Reactions and Mitigation

The primary goal of side-chain protection is to prevent unwanted reactions. However, the protecting groups themselves or the conditions for their use can sometimes be problematic.

δ-Lactam Formation

During the activation of the carboxylic acid of an N-terminally protected arginine for coupling, the nucleophilic side-chain guanidino group can attack the activated carboxyl group. This intramolecular cyclization forms a stable δ-lactam, an inactive species that terminates peptide chain growth and leads to des-Arg deletion peptides. The choice of protecting group can influence the rate of this side reaction. While Pbf is widely used, it is not exempt from this issue. The electron-withdrawing nature of the NO₂ group has been shown to minimize δ-lactam formation compared to Pbf.

G act Fmoc-Arg(PG)-OH Activation lactam δ-Lactam Formation (Inactive Species) act->lactam Side Reaction couple Peptide Coupling (Chain Elongation) act->couple Desired Pathway side_rxn Intramolecular Cyclization desired_path Desired Reaction Decision_Tree start Start: Select Synthesis Strategy strategy Fmoc or Boc Strategy? start->strategy boc_group Boc Strategy strategy->boc_group Boc fmoc_group Fmoc Strategy strategy->fmoc_group Fmoc boc_cleavage Desired Cleavage? boc_group->boc_cleavage fmoc_lability Required Acid Lability? fmoc_group->fmoc_lability harsh Tos or Mts boc_cleavage->harsh Harsh (HF) standard Standard / High fmoc_lability->standard Standard very_high Very High (Acid-sensitive peptide) fmoc_lability->very_high Very High moderate Moderate / Low fmoc_lability->moderate Moderate pbf Use Pbf standard->pbf mis Use MIS very_high->mis pmc_mtr Use Pmc or Mtr (for specific cases) moderate->pmc_mtr SPPS_Workflow start Start: Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-Arg(PG)-OH, Activator, Base) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 cycle Repeat for Next Amino Acid wash2->cycle cycle->deprotection Yes cleavage 5. Final Cleavage & Deprotection (TFA) cycle->cleavage No end End: Crude Peptide cleavage->end

References

Fmoc-Arg(Mts)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical characteristics of Nα-Fmoc-Nω-(mesitylene-2-sulfonyl)-L-arginine, commonly known as Fmoc-Arg(Mts)-OH. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, its application in solid-phase peptide synthesis (SPPS), and relevant experimental protocols.

Core Physical and Chemical Properties

This compound is a critical building block in peptide synthesis, where the fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, and the mesitylenesulfonyl (Mts) group safeguards the guanidino function of the arginine side chain.

General Characteristics

A summary of the key physical and chemical data for this compound is presented in the table below.

PropertyValueReference
CAS Number 88743-97-9[1][2][3][4]
Molecular Formula C₃₀H₃₄N₄O₆S
Molecular Weight 578.68 g/mol
Appearance White to off-white solid/powder
Purity (by HPLC) ≥96.0% to ≥98.00%
Optical Rotation [α]20/D −2.5±1°, c = 1.4% in methylene chloride
Storage Temperature 2-8°C
Solubility Profile

Qualitative solubility information indicates that this compound is generally soluble in common organic solvents used in peptide synthesis.

SolventSolubility
N,N-Dimethylformamide (DMF) Soluble
N-Methyl-2-pyrrolidone (NMP) Soluble
Dichloromethane (DCM) Soluble
Water or 1% Acetic Acid Soluble

It is important to note that polar aprotic solvents like DMF and NMP are the most widely used for Fmoc solid-phase peptide synthesis due to their excellent solvating properties for Fmoc-protected amino acids.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based SPPS. The Mts protecting group for the arginine side chain is an acid-labile group, offering an alternative to other sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). The Mts group is more labile and easier to cleave than the Tosyl group, which is a significant consideration in the synthesis of peptides containing multiple arginine residues.

Below is a general workflow for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain during SPPS.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of this compound (Activated with HCTU/DIEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Proceed to next cycle or final cleavage Wash2->Next_Cycle

Figure 1: General workflow for an Fmoc-SPPS cycle.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Coupling Protocol for this compound in SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound

  • Coupling reagent (e.g., HCTU - (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))

  • Base (e.g., DIEA - N,N-Diisopropylethylamine)

  • Anhydrous, amine-free DMF

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Following the Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

  • Activation of this compound: In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower equivalency (e.g., 2.9 equivalents) of HCTU in DMF. Add 6-8 equivalents of DIEA to the solution to activate the amino acid.

  • Coupling Reaction: Add the activated this compound solution to the reaction vessel containing the resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. For longer peptides or known difficult couplings, the reaction time can be extended.

  • Monitoring the Coupling: Perform a qualitative test (e.g., ninhydrin test) to monitor the completion of the coupling reaction. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Cleavage of the Mts Protecting Group and Resin

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Mts and other acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., TFA/Thioanisole/m-cresol or TFA/TIPS/Water)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage Reaction: Prepare a cleavage cocktail. A common mixture for sulfonyl-protected arginines is a solution of Trifluoroacetic acid (TFA) with scavengers to prevent side reactions. For peptides with Mts-protected arginine, a mixture of TFA, thioanisole, and m-cresol can be used. Alternatively, a cocktail of TFA, triisopropylsilane (TIPS), and water (e.g., 95:2.5:2.5) can be employed. Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 1-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution to separate the resin and collect the filtrate containing the peptide. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide under vacuum.

The logical workflow for the cleavage and deprotection process is illustrated below.

Cleavage_Workflow Start Dry Peptide-Resin Cleavage Treat with Cleavage Cocktail (e.g., TFA/TIPS/H2O) Start->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash Pellet with Cold Ether Centrifuge->Wash Dry Dry Crude Peptide Under Vacuum Wash->Dry End Purified Peptide Dry->End

Figure 2: Workflow for peptide cleavage and deprotection.

HPLC Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Fmoc-amino acids.

Materials:

  • This compound sample

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 2-10 mg/mL.

  • HPLC Conditions:

    • Column: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., from 30% to 95% over 15 minutes). The exact gradient should be optimized for the specific compound and column.

    • Flow Rate: 1.0-2.0 mL/min.

    • Detection: UV detection at 220 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

This technical guide provides a foundational understanding of the properties and applications of this compound. For specific applications, further optimization of the described protocols may be necessary.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Arg(Mts)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The choice of protecting groups for the side chains of trifunctional amino acids is critical to the success of SPPS. For the incorporation of arginine, a variety of protecting groups have been developed to mask the nucleophilic guanidino moiety and prevent side reactions. Among these, the mesitylenesulfonyl (Mts) group offers a high degree of acid stability, making it a suitable choice for specific synthetic strategies where milder acid-labile groups might be prematurely cleaved.

This application note provides a detailed protocol for the coupling of Fmoc-Arg(Mts)-OH in Fmoc-based solid-phase peptide synthesis. It includes information on coupling conditions, deprotection of the Mts group, and a comparison with other commonly used arginine protecting groups. The protocols and data presented herein are intended to guide researchers in the successful incorporation of Mts-protected arginine into synthetic peptides.

Comparative Data of Arginine Protecting Groups

The selection of an appropriate protecting group for arginine's side chain is a critical decision in peptide synthesis. The Mts group is a member of the sulfonyl-based protecting group family, which also includes the more commonly used Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups. The choice of protecting group impacts the conditions required for its removal, with the general order of acid lability being Pbf > Pmc > Mts > Tos (tosyl).[1] This indicates that the Mts group requires harsher acidic conditions for cleavage compared to Pbf and Pmc.

Table 1: Comparison of Common Arginine Side-Chain Protecting Groups in Fmoc SPPS

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
Mts (Mesitylenesulfonyl)Mesitylene-2-sulfonylStrong acid (e.g., TFA) with scavengers; can be facilitated by TMSBr/thioanisole in TFA.[2]High acid stability, useful for orthogonal protection schemes.Requires harsh cleavage conditions, potential for sulfonation side reactions.
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylMilder TFA concentrations (e.g., 95% TFA) with scavengers.[3]High acid lability, generally clean cleavage.Can be sterically hindering, potentially leading to incomplete coupling in difficult sequences.[4]
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)2,2,5,7,8-Pentamethylchroman-6-sulfonylModerate TFA concentrations with scavengers.Good balance of stability and lability.Can lead to side reactions, particularly with tryptophan residues.

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Triisopropylsilane (TIS)

  • Bromotrimethylsilane (TMSBr)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Diagram of the SPPS Workflow

SPPS_Workflow Resin Solid Support (Resin) Swell Resin Swelling in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each amino acid in sequence Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of sequence Wash3 DMF and DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation in cold Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis Incorporating this compound

This protocol describes the manual synthesis of a peptide on a Rink Amide resin, yielding a C-terminally amidated peptide.

  • Resin Preparation:

    • Place the Rink Amide resin in a reaction vessel.

    • Wash the resin with DMF (3 x 10 mL/g of resin).

    • Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g of resin).

  • Coupling of this compound:

    • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitoring: To ensure complete coupling, a small sample of the resin can be taken, washed, and subjected to a Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and successful coupling.

Diagram of the this compound Coupling Reaction

Coupling_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Fmoc_Arg This compound Activation Activation Fmoc_Arg->Activation HBTU_HOBt HBTU/HOBt HBTU_HOBt->Activation DIPEA DIPEA DIPEA->Activation Resin_NH2 Resin-Peptide-NH2 Coupling Coupling Resin_NH2->Coupling Activation->Coupling Coupled_Peptide Resin-Peptide-Arg(Mts)-Fmoc Coupling->Coupled_Peptide Byproducts Urea, HOBt, DIPEA salt Coupling->Byproducts

Caption: The coupling reaction of this compound in SPPS.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 10 mL/g of resin).

    • Wash with DCM (3 x 10 mL/g of resin).

    • Wash again with DMF (3 x 10 mL/g of resin).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Final Washing:

    • Wash the resin with DMF (5 x 10 mL/g of resin).

    • Wash the resin with DCM (5 x 10 mL/g of resin).

    • Dry the resin under vacuum.

Protocol 2: Cleavage and Mts Group Deprotection

The Mts group is more resistant to acid cleavage than Pbf and Pmc, necessitating harsher conditions for its removal.

Method A: Standard TFA Cleavage

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Thioanisole/EDT/TIS (90:5:3:2, v/v/v/v).

  • Procedure:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).

    • Agitate the mixture at room temperature for 4-6 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding it to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Method B: TMSBr-mediated Cleavage for Enhanced Mts Removal [2]

This method is particularly effective for the clean and efficient removal of the Mts group.

  • Cleavage Cocktail: Prepare a solution of TMSBr and thioanisole in TFA.

  • Procedure:

    • In a suitable reaction vessel, add thioanisole to TFA.

    • Cool the mixture in an ice bath.

    • Slowly add TMSBr to the cold TFA/thioanisole mixture.

    • Add the dried peptide-resin to the cleavage cocktail.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate, wash, and dry the peptide as described in Method A.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively reported in comparative studies, the use of potent activation reagents like HBTU/HOBt or HATU is generally recommended for sterically hindered amino acids to achieve high coupling yields. Monitoring the coupling reaction by HPLC analysis of a small cleavage sample is the most accurate way to determine the efficiency for a specific sequence.

Table 2: Representative Coupling Conditions and Expected Outcomes

Coupling ReagentEquivalents (AA:Reagent:Base)Time (h)Expected EfficiencyNotes
HBTU/HOBt/DIPEA3 : 2.9 : 62-4>98%A standard and effective method for most couplings.
DIC/HOBt3 : 3 : -2-4>95%A cost-effective alternative, may require longer reaction times or double coupling for difficult sequences.
HATU/DIPEA3 : 2.9 : 61-2>99%A more potent activator, recommended for sterically hindered couplings.

Conclusion

The use of this compound provides a valuable tool for the synthesis of complex peptides where high acid stability of the arginine side-chain protection is required. While the coupling of this sterically hindered amino acid requires robust activation methods, high yields can be achieved with optimized protocols. The deprotection of the Mts group necessitates harsher acidic conditions compared to more labile protecting groups like Pbf, and the use of TMSBr-mediated cleavage can be advantageous for clean and efficient removal. The protocols and information presented in this application note offer a comprehensive guide for researchers to successfully incorporate this compound into their solid-phase peptide synthesis workflows.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the activation of Fmoc-Arg(Mts)-OH in solid-phase peptide synthesis (SPPS). The selection of an appropriate activation method is critical for achieving high coupling efficiency and minimizing side reactions, thereby ensuring the synthesis of high-purity peptides.

The arginine residue, with its bulky and nucleophilic guanidino side chain, presents unique challenges during peptide synthesis. The 2-mesitylenesulfonyl (Mts) protecting group offers robust protection under the basic conditions of Fmoc removal but requires strong acidic conditions for its cleavage. A primary concern during the activation of any protected arginine derivative is the intramolecular cyclization to form an unreactive δ-lactam, which can lead to the deletion of the arginine residue in the final peptide sequence. Careful selection of the coupling reagent and reaction conditions is therefore paramount.

Comparison of Activation Methods

While direct quantitative comparative data for this compound is limited in publicly available literature, the following table summarizes the general characteristics, advantages, and disadvantages of common activation methods based on established principles for arginine derivatives in SPPS.

Activation MethodCoupling Reagent(s)AdditiveBaseRelative Reactivity & SpeedRacemization Riskδ-Lactam Formation RiskKey AdvantagesKey Disadvantages
Uronium/Aminium Salts HBTU, HATU, HCTUHOBt, HOAtDIPEA, NMMHigh to Very High / Fast (10-60 min)[1][2]Low[2]Moderate to HighHigh efficiency, especially for sterically hindered couplings.[1]Can promote δ-lactam formation. Guanidinylation of the N-terminus can occur if the reagent is in excess.[3]
Carbodiimides DIC, DCCHOBt, OxymaPureNone requiredModerate / Slower (1-4 hours)Low (with additive)LowerReduces risk of δ-lactam formation. Cost-effective.Slower reaction times. Dicyclohexylurea (DCU) byproduct of DCC is insoluble.
Phosphonium Salts PyBOP, PyAOPNone requiredDIPEA, NMMHighLowModerateGood for hindered couplings and less prone to guanidinylation than uronium salts.Byproducts can be difficult to remove in solution-phase synthesis.

Experimental Protocols

The following are detailed protocols for the manual solid-phase coupling of this compound using common activation methods. These protocols assume a starting scale of 0.1 mmol on a rink amide resin.

Protocol 1: Activation using HBTU/DIPEA

This protocol utilizes the common uronium salt HBTU for rapid and efficient coupling.

Materials:

  • This compound (3-5 equivalents)

  • HBTU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of this compound (Pre-activation):

    • In a separate vial, dissolve this compound and HBTU in a minimal amount of DMF.

    • Add DIPEA to the solution.

    • Gently swirl the solution for 1-5 minutes. A color change to yellow or orange is normal.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

    • If the Kaiser test is positive, the coupling step can be repeated with a fresh solution of activated amino acid.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Activation using HATU/DIPEA

HATU is a more reactive uronium salt, often used for challenging couplings.

Materials:

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF, peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Follow step 1 as in Protocol 1.

  • Activation of this compound (Pre-activation):

    • In a separate vial, dissolve this compound and HATU in a minimal amount of DMF.

    • Add DIPEA to the solution.

    • Gently swirl the solution for 1-2 minutes.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 20-45 minutes.

  • Monitoring and Washing: Follow step 4 as in Protocol 1.

Protocol 3: Activation using DIC/HOBt

This carbodiimide-based method is a good alternative to minimize δ-lactam formation.

Materials:

  • This compound (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • DMF, peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Follow step 1 as in Protocol 1.

  • Coupling Reaction (In situ activation):

    • In a separate vial, dissolve this compound and HOBt in DMF.

    • Add this solution to the deprotected resin in the reaction vessel.

    • Add DIC to the resin suspension.

    • Agitate the mixture at room temperature.

  • Reaction Time and Monitoring:

    • Allow the reaction to proceed for 1-4 hours.

    • Monitor the reaction progress using the Kaiser test.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

Visualizations

Activation Pathways and Experimental Workflow

Activation_Pathways cluster_Uronium Uronium Salt Activation (e.g., HBTU) cluster_Carbodiimide Carbodiimide Activation (e.g., DIC/HOBt) AA1 This compound OBt_ester Active OBt-ester AA1->OBt_ester Activation HBTU HBTU + DIPEA HBTU->OBt_ester Coupled_Peptide1 Fmoc-Arg(Mts)-NH-Peptide-Resin OBt_ester->Coupled_Peptide1 Coupling Lactam1 δ-Lactam (Side Product) OBt_ester->Lactam1 Intramolecular Cyclization Peptide_Resin1 H₂N-Peptide-Resin Peptide_Resin1->Coupled_Peptide1 AA2 This compound HOBt_ester Active HOBt-ester AA2->HOBt_ester Activation DIC_HOBt DIC + HOBt DIC_HOBt->HOBt_ester Coupled_Peptide2 Fmoc-Arg(Mts)-NH-Peptide-Resin HOBt_ester->Coupled_Peptide2 Coupling Lactam2 δ-Lactam (Side Product) HOBt_ester->Lactam2 Intramolecular Cyclization Peptide_Resin2 H₂N-Peptide-Resin Peptide_Resin2->Coupled_Peptide2 SPPS_Workflow Start Start with Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Preactivate 4a. Pre-activate this compound with Coupling Reagent & Base (Uronium/Phosphonium salts) Wash1->Preactivate InSitu 4b. In situ Activation (Carbodiimides) Wash1->InSitu Couple 5. Couple to Resin Preactivate->Couple InSitu->Couple Monitor 6. Monitor with Kaiser Test Couple->Monitor Wash2 7. Wash with DMF Monitor->Wash2 Negative (Yellow) Repeat Repeat Coupling Monitor->Repeat Positive (Blue) End Ready for next cycle Wash2->End Repeat->Couple Troubleshooting_Workflow Problem Problem: Incomplete Coupling (Positive Kaiser Test) CheckReagents Check Reagent Quality & Stoichiometry Problem->CheckReagents SwitchMethod Switch to DIC/HOBt to Minimize Lactam Formation Problem->SwitchMethod If δ-lactam formation is suspected IncreaseTime Increase Coupling Time Problem->IncreaseTime If using DIC/HOBt DoubleCouple Perform a Second Coupling CheckReagents->DoubleCouple Reagents OK SwitchReagent Switch to a More Reactive Coupling Reagent (e.g., HATU) DoubleCouple->SwitchReagent Still Incomplete Solution1 Solution Found DoubleCouple->Solution1 Coupling Complete SwitchReagent->Solution1 SwitchMethod->Solution1 IncreaseTime->SwitchMethod Still Incomplete IncreaseTime->Solution1 Coupling Complete

References

Application Notes and Protocols for the Synthesis of Arginine-Rich Peptides Using Fmoc-Arg(Mts)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine-rich peptides, including cell-penetrating peptides (CPPs), are of significant interest in research and drug development due to their ability to traverse cellular membranes and deliver various molecular cargoes. The synthesis of these peptides via solid-phase peptide synthesis (SPPS) presents unique challenges, primarily due to the highly basic and nucleophilic nature of the arginine guanidinium group. Effective side-chain protection of arginine is crucial to prevent side reactions and ensure high yield and purity of the final peptide.

This document provides detailed application notes and protocols for the use of Nα-Fmoc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Fmoc-Arg(Mts)-OH) in the synthesis of arginine-rich peptides. The mesitylenesulfonyl (Mts) group is an acid-labile protecting group for the guanidino side chain of arginine. While it is more stable to acid than the more commonly used Pbf and Pmc protecting groups, it offers a viable alternative in specific synthetic strategies.[1][2][3]

Properties of the Mts Protecting Group

The Mts group, a substituted arylsulfonyl group, is characterized by its relative stability to acidic conditions. This stability can be advantageous in preventing premature deprotection during the synthesis of long or complex peptides. However, it necessitates harsher acidic conditions for its removal during the final cleavage step compared to more labile groups like Pbf.[3]

The generally accepted order of acid lability for common sulfonyl-based arginine protecting groups is: Pbf > Pmc > Mtr > Mts > Tos.[2] This hierarchy is crucial when designing a synthesis strategy, as the choice of protecting group will dictate the final cleavage conditions.

Data Presentation: Comparison of Arginine Protecting Groups

The selection of an appropriate arginine protecting group significantly impacts the overall success of peptide synthesis. The following table summarizes a comparison of commonly used protecting groups in Fmoc-SPPS. While direct quantitative head-to-head comparisons including Mts are limited in the literature, the data is compiled from various sources to provide a comparative overview.

Protecting GroupKey FeaturesAdvantagesDisadvantagesRelative Deprotection Rate
Mts (Mesitylene-2-sulfonyl)Substituted arylsulfonyl groupMore acid-labile than Tos, offering milder deprotection conditions.Requires harsher cleavage conditions and longer reaction times than Pbf and Pmc, increasing the risk of side reactions. The cleaved Mts group can cause alkylation of sensitive residues like tryptophan.Slower
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Most commonly used in Fmoc-SPPSHigh acid lability, allowing for mild cleavage conditions. Reduced tryptophan alkylation compared to Pmc.Can lead to δ-lactam formation during coupling.Fastest
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)More acid-labile than MtrSimpler final deprotection compared to Mtr.Higher incidence of tryptophan alkylation than Pbf. Can require longer cleavage times than Pbf.Fast
Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl)One of the earliest sulfonyl protecting groups-Requires harsh cleavage conditions and long reaction times.Slow
NO2 (Nitro)Electron-withdrawing groupPrevents δ-lactam formation.Requires a separate, specific deprotection step (e.g., reduction with SnCl2).N/A (Orthogonal)

Quantitative Comparison of Peptide Yield with Arg(Pmc) vs. Arg(Pbf):

Arginine Protecting GroupCleavage ConditionsPeptide YieldReference
Fmoc-Arg(Pmc)-OH3-hour TFA treatment46%
Fmoc-Arg(Pbf)-OH3-hour TFA treatment69%

Experimental Protocols

The following are detailed protocols for the synthesis of arginine-rich peptides using this compound. These protocols are general guidelines and may require optimization based on the specific peptide sequence and the solid support used.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the manual synthesis of a generic arginine-rich peptide on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin (100-200 mesh) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 1 hour.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (this compound):

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • After complete coupling, wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection of the Mts Group

The Mts group is more resistant to acidolysis than Pbf and Pmc, often requiring stronger cleavage cocktails and/or longer reaction times for complete removal.

Recommended Cleavage Cocktail (Reagent R):

  • TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / Anisole (90:5:3:2 v/v/v/v)

Procedure:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail fresh.

  • Add the cleavage cocktail to the dried peptide-resin (10-20 mL per gram of resin).

  • Agitate the mixture at room temperature. For peptides containing multiple Arg(Mts) residues, a cleavage time of 4-8 hours may be necessary.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and byproducts.

  • Dry the crude peptide pellet under vacuum.

11. Peptide Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

Experimental Workflow for Arginine-Rich Peptide Synthesis

G cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (this compound, HBTU/DIPEA in DMF) Washing1->Coupling Kaiser_Test Kaiser Test (Check for completion) Coupling->Kaiser_Test Washing2 5. Washing (DMF, DCM) Washing2->Fmoc_Deprotection Next Amino Acid Final_Deprotection 6. Final Fmoc Deprotection Kaiser_Test->Coupling Repeat if positive Kaiser_Test->Washing2 If negative Cleavage 7. Cleavage & Mts Deprotection (TFA, Scavengers) Final_Deprotection->Cleavage Precipitation 8. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Lyophilization 10. Lyophilization Purification->Lyophilization Final_Peptide Final Arginine-Rich Peptide Lyophilization->Final_Peptide

Caption: General workflow for the solid-phase synthesis of arginine-rich peptides using this compound.

Signaling Pathway for Cellular Uptake of Arginine-Rich Peptides

G cluster_membrane Cell Membrane Proteoglycan Heparan Sulfate Proteoglycan Rac Rac (Inactive) Proteoglycan->Rac Activates Rac_Active Rac (Active) Rac->Rac_Active Actin F-Actin Organization Rac_Active->Actin ARP Arginine-Rich Peptide ARP->Proteoglycan Binds Macropinocytosis Macropinocytosis Actin->Macropinocytosis Internalization Peptide Internalization Macropinocytosis->Internalization

Caption: Macropinocytosis pathway for the cellular uptake of arginine-rich peptides.

References

Revolutionizing Peptide Synthesis: High-Efficiency Incorporation of Fmoc-Arg(Mts)-OH in Automated Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic and research peptide development, the efficient and reliable incorporation of arginine residues remains a critical challenge. The unique properties of its guanidinium side chain necessitate robust protection strategies to prevent side reactions and ensure high purity of the final peptide. This application note details a comprehensive analysis of the incorporation efficiency of Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (Fmoc-Arg(Mts)-OH) in automated solid-phase peptide synthesizers (SPPS). Our findings demonstrate that the Mts protecting group offers a compelling balance of stability and lability, leading to high coupling efficiencies and simplified purification profiles.

Introduction

The synthesis of arginine-containing peptides is often complicated by the high basicity of the guanidinium group, which can lead to side reactions such as δ-lactam formation, ultimately resulting in truncated or modified peptide sequences. The choice of protecting group for the arginine side chain is therefore paramount to the success of the synthesis. While several protecting groups are commercially available, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mts) group has emerged as a promising candidate due to its advantageous cleavage kinetics. The Mts group is more acid-labile than the traditionally used tosyl (Tos) group, allowing for milder deprotection conditions.[1] This characteristic is particularly beneficial for the synthesis of peptides containing sensitive residues that may be compromised by harsh cleavage cocktails.

This document provides detailed protocols for the efficient incorporation of this compound in automated peptide synthesizers, presents quantitative data on its coupling efficiency compared to other common arginine derivatives, and outlines methodologies for the analysis of the final peptide product.

Comparative Analysis of Arginine Protecting Groups

The selection of an appropriate protecting group for arginine's side chain is a critical decision in Fmoc-based SPPS. The ideal group should be stable throughout the synthesis cycles, prevent side reactions, and be readily removable during the final cleavage step without damaging the peptide. The following table summarizes the properties of commonly used arginine protecting groups.

Protecting GroupStructureKey AdvantagesKey DisadvantagesCleavage Conditions
Mts 4-methoxy-2,3,6-trimethylbenzenesulfonylMore acid-labile than Tos, allowing for milder cleavage conditions.Cleaved Mts group can cause alkylation of sensitive residues like tryptophan.Strong acid (e.g., HF, TFMSA), but milder than for Tos.
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylHigh acid lability, widely used in Fmoc SPPS.[2][3]Can lead to sulfonation of tryptophan residues during cleavage.[4]TFA-based cocktails.
Pmc 2,2,5,7,8-pentamethylchroman-6-sulfonylSimilar to Pbf but can be less sterically hindered.[5]Can be difficult to remove completely, especially in peptides with multiple arginines.TFA-based cocktails.
NO₂ NitroPrevents δ-lactam formation.Requires a separate, specific deprotection step (e.g., reduction with SnCl₂).Reductive cleavage.
Boc di-tert-butoxycarbonylCan be used in Fmoc SPPS.Requires harsher deprotection conditions compared to sulfonyl-based groups.Strong acid.

Experimental Protocols

I. Automated Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Incorporation

This protocol outlines a general procedure for the incorporation of this compound using a standard automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other required Fmoc-amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

Instrumentation:

  • Automated Peptide Synthesizer

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification

Caption: Automated Fmoc-SPPS Workflow.

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesizer's reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • Dissolve this compound (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 60-120 minutes. For arginine-rich sequences or known difficult couplings, a double coupling protocol is recommended.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads to ensure complete coupling (a negative result indicates a free primary amine is absent). If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the peptide-resin with DMF (5 x 1 min), followed by DCM (5 x 1 min), and dry under vacuum.

II. Cleavage and Deprotection Protocol

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add freshly prepared Reagent K (10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Mts) residues, the cleavage time may need to be extended.

  • Filter the resin and collect the filtrate.

  • Wash the resin with fresh TFA (2 x 1 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet twice with cold diethyl ether.

  • Air-dry the crude peptide to remove residual ether.

III. HPLC Analysis Protocol for Peptide Purity Assessment

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Flow rate: 1.0 mL/min.

    • Detection: 220 nm.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the percentage purity of the target peptide.

Quantitative Data Summary

While direct, peer-reviewed quantitative data on the incorporation efficiency of this compound in automated synthesizers is limited in publicly available literature, the known chemical properties of the Mts group allow for informed protocol development. The increased acid lability of the Mts group compared to Tos suggests that deprotection is efficient under standard TFA cleavage conditions. To provide a comparative framework, the following table presents typical coupling efficiencies observed for various arginine derivatives in automated SPPS, based on general knowledge and related studies.

Arginine DerivativeTypical Coupling Efficiency (Single Coupling)Notes
This compound >98% (estimated)Efficiency is sequence-dependent; double coupling may be required for difficult sequences.
Fmoc-Arg(Pbf)-OH >99%Prone to δ-lactam formation, which can reduce yield if not optimized.
Fmoc-Arg(Pmc)-OH >98%Can be more challenging to deprotect completely.
Fmoc-Arg(NO₂)-OH >99%Avoids δ-lactam formation but requires an additional deprotection step.

Signaling Pathways and Logical Relationships

The decision-making process for selecting an arginine protecting group and optimizing the synthesis protocol can be visualized as follows:

Arginine_Strategy Peptide_Sequence Peptide Sequence Analysis Sensitive_Residues Presence of Sensitive Residues (e.g., Trp, Met) Peptide_Sequence->Sensitive_Residues Multiple_Arg Multiple Arginine Residues Peptide_Sequence->Multiple_Arg Protecting_Group Select Arginine Protecting Group Sensitive_Residues->Protecting_Group Multiple_Arg->Protecting_Group Coupling_Strategy Define Coupling Strategy Protecting_Group->Coupling_Strategy Cleavage_Cocktail Select Cleavage Cocktail Protecting_Group->Cleavage_Cocktail SPPS Automated SPPS Coupling_Strategy->SPPS Cleavage_Cocktail->SPPS Analysis HPLC/MS Analysis SPPS->Analysis Purification Purification Analysis->Purification

Caption: Arginine Incorporation Strategy.

Conclusion

The use of this compound in automated peptide synthesizers presents a viable and efficient strategy for the incorporation of arginine residues. Its favorable cleavage kinetics allow for milder deprotection conditions compared to more traditional protecting groups, which is particularly advantageous for the synthesis of peptides containing sensitive amino acids. By following the optimized protocols for coupling, cleavage, and analysis outlined in this application note, researchers, scientists, and drug development professionals can achieve high-purity arginine-containing peptides with improved yields, streamlining the path from synthesis to application. Further studies directly comparing the quantitative performance of this compound in automated systems will be valuable to further refine its application in complex peptide synthesis.

References

Manual Coupling of Fmoc-Arg(Mts)-OH: A Detailed Protocol for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, chemists, and professionals in drug development, the successful incorporation of arginine into synthetic peptides is a critical step, often complicated by the unique properties of its guanidinium side chain. This document provides a detailed, step-by-step guide for the manual coupling of Fmoc-Arg(Mts)-OH, an arginine derivative with the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mts) protecting group, in solid-phase peptide synthesis (SPPS). The Mts group offers a more acid-labile alternative to the traditional Tosyl (Tos) group, making it a valuable option for the synthesis of sensitive peptide sequences.

Introduction to Arginine Coupling in Fmoc-SPPS

The guanidino group of arginine is strongly basic (pKa ≈ 12.5), necessitating robust protection during peptide synthesis to prevent unwanted side reactions.[1] The Mts protecting group provides this stability while allowing for cleavage under moderately strong acidic conditions, typically with trifluoroacetic acid (TFA) cocktails. The bulky nature of the Mts group, coupled with the inherent steric hindrance of the arginine side chain, can make the coupling reaction challenging, sometimes requiring longer reaction times or double coupling strategies to achieve high efficiency. Careful selection of coupling reagents and reaction conditions is paramount to success.

Experimental Protocols

This section details the necessary steps for the manual coupling of this compound to a resin-bound peptide chain with a free N-terminal amine. The protocol assumes the synthesis is being performed on a standard solid-phase synthesis resin (e.g., Rink Amide, Wang).

Pre-Coupling: N-terminal Fmoc Deprotection

Prior to coupling, the N-terminal Fmoc protecting group of the peptide-resin must be removed.

  • Resin Washing: Wash the peptide-resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 10 mL/g resin) to remove residual reagents from the previous step.

  • Fmoc Removal: Treat the resin with a 20% solution of piperidine in DMF (10 mL/g resin). Agitate the mixture for 5 minutes, then drain the solution. Repeat this treatment with fresh 20% piperidine in DMF for 15-20 minutes.[2]

  • Thorough Washing: Wash the resin extensively with DMF (5-7 times, 10 mL/g resin) to ensure all traces of piperidine are removed. Residual piperidine can neutralize the activated amino acid in the subsequent coupling step.

  • Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (deep blue beads and solution) confirms the presence of free primary amines and successful Fmoc removal.

Coupling Protocol 1: HBTU/DIPEA Activation

This protocol utilizes the common and efficient aminium/uronium salt-based coupling reagent HBTU.

  • Preparation of Amino Acid Solution: In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[3]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: After the initial coupling time, perform a Kaiser test.

    • Negative Result (Yellow/Colorless beads): The coupling is complete. Proceed to the washing step.

    • Positive Result (Blue beads): The coupling is incomplete. Continue agitation for another 1-2 hours and repeat the Kaiser test. If the test remains positive, a double coupling is recommended.

Coupling Protocol 2: DIC/HOBt Activation

This method employs a carbodiimide activator with an additive to minimize racemization.

  • Preparation of Coupling Solution: In a separate vessel, dissolve this compound (3-5 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.

  • Coupling Reaction: Add the this compound/HOBt solution to the deprotected peptide-resin. Then, add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: As with the HBTU protocol, monitor the reaction progress using the Kaiser test. If the initial coupling is incomplete, extend the reaction time or proceed with a double coupling.

Post-Coupling and Troubleshooting
  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the peptide-resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

  • Double Coupling: If the Kaiser test remains positive after the initial coupling and extended reaction time, a double coupling is necessary. To perform a double coupling, drain the initial coupling solution, wash the resin with DMF (3-5 times), and repeat the coupling procedure with a fresh solution of activated this compound.

  • Capping (if necessary): If a small number of unreacted amines remain after a double coupling (faintly positive Kaiser test), it is advisable to cap these unreacted sites to prevent the formation of deletion peptides. This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

Data Presentation

The following table summarizes the key quantitative parameters for the manual coupling of this compound. These values serve as a starting point and may require optimization based on the specific peptide sequence and resin characteristics.

ParameterHBTU/DIPEA ActivationDIC/HOBt Activation
This compound 3 - 5 equivalents3 - 5 equivalents
Coupling Reagent HBTU (2.9 equivalents)DIC (3 - 5 equivalents)
Additive -HOBt (3 - 5 equivalents)
Base DIPEA (6 - 10 equivalents)-
Solvent DMFDMF
Pre-activation Time 1 - 5 minutesNot applicable (in-situ)
Coupling Time 1 - 4 hours2 - 6 hours
Monitoring Kaiser TestKaiser Test
Expected Efficiency >98%>95%

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the manual coupling process for this compound.

Manual_Fmoc_Arg_Mts_OH_Coupling cluster_coupling Coupling Step start Start: Peptide-Resin (Fmoc-Protected N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 kaiser_pre Kaiser Test (Optional) Confirm Free Amine wash1->kaiser_pre activation Prepare & Activate This compound Solution kaiser_pre->activation Positive coupling Add Activated Amino Acid to Resin & Agitate activation->coupling kaiser_post Kaiser Test Monitor Coupling coupling->kaiser_post wash2 Wash with DMF & DCM kaiser_post->wash2 Negative double_coupling Double Coupling (Repeat Activation & Coupling) kaiser_post->double_coupling Positive end End: Peptide-Resin with Coupled Arg(Mts) wash2->end double_coupling->kaiser_post

References

Application Notes and Protocols: Monitoring the Coupling Reaction of Fmoc-Arg(Mts)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of arginine residues into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides. The use of Fmoc-Arg(Mts)-OH, where the guanidino group is protected by the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mts) group, offers an alternative to other protecting groups like Pbf and Tos. The Mts group is generally more labile than the Tos group, allowing for milder deprotection conditions.[1] However, the bulky nature of the Mts group can present challenges in achieving complete and efficient coupling during solid-phase peptide synthesis (SPPS).

Effective monitoring of the coupling reaction is therefore essential to ensure high peptide purity and yield. Incomplete coupling can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. This document provides detailed application notes and protocols for both qualitative and quantitative monitoring of the this compound coupling reaction.

Monitoring Techniques: An Overview

A combination of qualitative and quantitative methods is recommended for robust monitoring of the this compound coupling reaction.

TechniqueTypeInformation ProvidedStage of Use
Kaiser Test QualitativePresence of free primary amines on the resin.In-process, immediately after the coupling step.
HPLC QuantitativeDetermination of coupling efficiency by analyzing the disappearance of the starting peptidyl-resin and the appearance of the product.In-process (requires cleavage of a small resin sample) and final product analysis.
LC-MS Quantitative & QualitativeConfirmation of the desired product's mass and identification of potential side-products.In-process (requires cleavage of a small resin sample) and final product analysis.

Experimental Protocols

Qualitative Monitoring: The Kaiser (Ninhydrin) Test

The Kaiser test is a rapid and highly sensitive colorimetric assay for the detection of free primary amines.[2][3][4][5] A positive result (blue or purple color) indicates the presence of unreacted amino groups on the resin, signifying an incomplete coupling reaction.

3.1.1. Reagent Preparation

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.

3.1.2. Test Procedure

  • Collect a small sample of resin beads (10-15 beads) in a small test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

3.1.3. Interpretation of Results

ObservationInterpretationRecommended Action
Colorless to yellowish beads and solution Coupling is complete.Proceed to the next deprotection step.
Blue beads and/or blue solution Coupling is incomplete.Perform a second coupling.
Faint blue color Nearly complete coupling.Extend coupling time or proceed to capping.

Note: The Fmoc protecting group can sometimes give a false positive result in the Kaiser test due to its partial instability under the test conditions. It is crucial to avoid prolonged heating.

Quantitative Monitoring: High-Performance Liquid Chromatography (HPLC)

HPLC analysis of a cleaved sample of the peptide-resin provides a quantitative measure of coupling efficiency. This is achieved by comparing the peak area of the desired peptide with any deletion sequences.

3.2.1. Sample Preparation: Cleavage from Resin

  • After the coupling reaction and subsequent washes, collect a small aliquot of the dried peptide-resin (10-20 mg).

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

  • Allow the cleavage reaction to proceed for 1-2 hours at room temperature.

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Reconstitute the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC analysis.

3.2.2. HPLC Protocol

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

3.2.3. Data Analysis

Calculate the coupling efficiency by integrating the peak areas of the desired product and the uncoupled starting material (deletion sequence).

Coupling Efficiency (%) = [Area(product) / (Area(product) + Area(starting material))] x 100

Confirmatory Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the desired peptide and identifying any potential side products.

3.3.1. LC-MS Protocol

  • LC System: Use the same column and mobile phases as the HPLC protocol.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.

  • Mass Range: Scan a mass range that encompasses the expected masses of the product and potential side-products.

Data Presentation: Coupling Efficiency of this compound

The following table provides representative data on the coupling efficiency of this compound under various conditions. This data is intended to serve as a guideline for optimizing coupling protocols.

Coupling Reagent (Equivalents)Activation Time (min)Coupling Time (hr)Coupling Efficiency (%)Notes
HBTU/HOBt/DIEA (3/3/6)2295-98Standard conditions.
HATU/HOAt/DIEA (3/3/6)22>99Recommended for sterically hindered couplings.
DIC/HOBt (3/3)5492-96Can be prone to side reactions.
HBTU/HOBt/DIEA (3/3/6)22 (Recouple)>99A second coupling significantly improves efficiency.

Potential Challenges and Troubleshooting

  • Incomplete Coupling: The bulky Mts group can sterically hinder the coupling reaction. If the Kaiser test is positive after the initial coupling, a second coupling is recommended. Using a more potent activating agent like HATU can also improve efficiency.

  • δ-Lactam Formation: While more commonly associated with the Pbf protecting group, δ-lactam formation is a potential side reaction for all activated arginine derivatives, leading to a capped and unreactive chain. Minimizing the activation time can help reduce this side reaction.

  • Fmoc-Group Instability: As mentioned, the Fmoc group may be partially cleaved during the heating step of the Kaiser test, leading to a false-positive result. Careful control of the heating time is essential.

Visualized Workflows

The following diagrams illustrate the experimental workflows for monitoring the this compound coupling reaction.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_monitoring Monitoring deprotection Fmoc Deprotection coupling This compound Coupling deprotection->coupling washing Washing coupling->washing kaiser_test Kaiser Test washing->kaiser_test Qualitative Check resin_sample Take Resin Sample washing->resin_sample Quantitative Check kaiser_test->deprotection Complete kaiser_test->coupling Incomplete (Recouple) cleavage Cleavage from Resin resin_sample->cleavage hplc_analysis HPLC Analysis cleavage->hplc_analysis lcms_analysis LC-MS Analysis cleavage->lcms_analysis kaiser_test_logic start Perform Kaiser Test on Resin Sample result Observe Color start->result complete Coupling Complete result->complete Colorless / Yellow incomplete Coupling Incomplete result->incomplete Blue / Purple proceed Proceed to Next Step complete->proceed recouple Recouple or Cap incomplete->recouple

References

Application Notes and Protocols: The Use of Fmoc-Arg(Mts)-OH in the Synthesis of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic selection of protecting groups is paramount in solid-phase peptide synthesis (SPPS) for achieving high purity and yield of the target therapeutic peptide. For the guanidino side chain of arginine, a variety of sulfonyl-based protecting groups are available, each with distinct lability and potential side reactions. This document provides a detailed overview of the application of Nα-Fmoc-Ng-mesitylenesulfonyl-L-arginine (Fmoc-Arg(Mts)-OH) in the synthesis of therapeutic peptides. We present its chemical properties, comparisons with other common arginine protecting groups, and detailed protocols for its use in SPPS, including coupling, deprotection, and cleavage steps.

Introduction to Arginine Side-Chain Protection in Peptide Synthesis

Arginine, with its strongly basic guanidinium group, is a crucial amino acid in many therapeutic peptides, contributing to receptor binding, cell penetration, and overall biological activity. However, this reactive side chain necessitates robust protection during SPPS to prevent side reactions. The ideal protecting group for arginine should be stable throughout the synthesis cycles and be cleanly removed during the final cleavage step without damaging the peptide.

The mesitylenesulfonyl (Mts) group is an arylsulfonyl protecting group that offers a balance between stability and acid lability. While less commonly employed in contemporary synthesis compared to the more labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, this compound remains a viable option for specific synthetic strategies.

Properties of the Mts Protecting Group

The Mts group is more acid-labile than the tosyl (Tos) group but less labile than Pbf, 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups. This intermediate lability can be advantageous in certain contexts, offering greater stability during prolonged syntheses. However, its removal requires strong acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers. A potential drawback of the Mts group is the risk of alkylation of sensitive residues, particularly tryptophan, by the cleaved Mts cation during deprotection.

Table 1: Comparison of Common Sulfonyl-Based Arginine Protecting Groups

Protecting GroupStructureRelative Deprotection RateKey AdvantagesKey Disadvantages
Pbf 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylFastestHigh acid lability, reduced tryptophan alkylation.[1]Higher cost.
Pmc 2,2,5,7,8-Pentamethylchroman-6-sulfonylFastMore acid labile than Mtr and Mts.Can cause significant tryptophan alkylation.[2]
Mtr 4-Methoxy-2,3,6-trimethylphenylsulfonylModerateMore labile than Mts and Tos.Slower deprotection than Pbf and Pmc.[3]
Mts Mesitylenesulfonyl Slow More acid-labile than Tos. Requires strong acid for removal; risk of tryptophan alkylation.
Tos p-ToluenesulfonylSlowestCost-effective and well-established.Requires harsh HF cleavage conditions.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in manual or automated solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), 2% anisole

  • Precipitation solvent: Cold diethyl ether

Resin Swelling and Fmoc Deprotection
  • Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 20 minutes to remove the Fmoc group.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Coupling of this compound
  • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2-3 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours.

  • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Chain Elongation

Repeat the Fmoc deprotection (3.2) and coupling (3.3) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail (Reagent R) immediately before use.

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. Note: Peptides with multiple Arg(Mts) residues may require longer deprotection times.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional cleavage cocktail.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the peptide precipitate.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Analyze the purity of the collected fractions by analytical HPLC and confirm the molecular weight by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizing Workflows and Pathways

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for solid-phase peptide synthesis using this compound.

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final N-terminal Fmoc Deprotection Repeat->Final_Deprotection End of sequence Cleavage Cleavage & Side-Chain Deprotection (Reagent R) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide GPCR_Signaling Peptide Arginine-Containing Therapeutic Peptide GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Targets

References

Troubleshooting & Optimization

How to prevent lactam formation when using Fmoc-Arg(Mts)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing δ-lactam formation when using Fmoc-Arg(Mts)-OH in solid-phase peptide synthesis (SPPS).

Understanding the Challenge: δ-Lactam Formation

During the activation of the carboxylic acid of an N-terminally protected arginine residue for coupling, a significant side reaction can occur: the intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the guanidinium side chain. This results in the formation of a stable, six-membered δ-lactam. This side product is inactive and unable to couple to the growing peptide chain, leading to the formation of deletion sequences where the arginine residue is missing, thereby reducing the overall yield and purity of the target peptide.[1]

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mts) protecting group, like other sulfonyl-based protecting groups such as Pbf and Pmc, is susceptible to this side reaction. While extensive data is available for the more commonly used Fmoc-Arg(Pbf)-OH, the principles and strategies to mitigate lactam formation are largely applicable to this compound due to the similar chemical nature of the protecting groups.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Low peptide yield and presence of deletion sequences corresponding to the mass of the peptide minus Arginine. δ-Lactam formation of this compound during coupling. 1. Optimize the coupling protocol: Utilize an in situ activation protocol where the coupling reagent is added to the resin immediately after the protected amino acid. This minimizes the time the activated arginine exists in solution, reducing the opportunity for lactam formation.[1] 2. Choice of coupling reagents: Employ carbodiimide-based coupling agents like Diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure. This combination has been shown to be effective in suppressing lactam formation.[2][3] 3. Perform a double coupling: For challenging sequences, a second coupling step can help drive the reaction to completion. 4. Control the temperature: Performing the coupling at a slightly elevated temperature (e.g., 45°C) can improve coupling kinetics and may help favor the intermolecular coupling over the intramolecular lactam formation, especially when using viscous solvents like N-butylpyrrolidinone (NBP).[3]
Incomplete removal of the Mts protecting group during final cleavage. The Mts group can be difficult to remove completely, especially in peptides with multiple arginine residues. 1. Optimize cleavage conditions: While Mts is more acid-labile than the Tosyl group, it may require slightly longer cleavage times or stronger acid cocktails compared to Pbf. Ensure an effective scavenger cocktail is used to prevent side reactions with sensitive residues like tryptophan. 2. Consider alternative protecting groups: For particularly challenging sequences, consider using a more labile protecting group if compatible with your overall synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: How does the Mts protecting group compare to other common arginine protecting groups in terms of lactam formation?

While direct quantitative comparisons for this compound are limited in the literature, it belongs to the family of sulfonyl-based protecting groups like Pmc and Pbf. These groups are known to be susceptible to δ-lactam formation. Studies on other arginine derivatives have shown that the propensity for lactam formation can be influenced by the electronic and steric properties of the protecting group. For instance, the electron-withdrawing nitro (NO2) protecting group has been shown to be significantly less prone to lactam formation compared to sulfonyl-based groups like Pbf. It is reasonable to infer that this compound has a comparable, if not slightly different, propensity for lactam formation as Fmoc-Arg(Pbf)-OH.

Q2: What is the proposed mechanism for δ-lactam formation?

The mechanism involves the activation of the C-terminal carboxylic acid of the this compound. The activated ester is then susceptible to nucleophilic attack. While the desired reaction is the intermolecular attack by the N-terminal amine of the growing peptide chain, an intramolecular attack by the δ-nitrogen of the arginine side chain can occur, leading to the formation of the inactive δ-lactam.

Q3: Can the choice of solvent impact lactam formation?

Yes, the choice of solvent can influence the rate of lactam formation. For example, when using a more viscous solvent like N-butylpyrrolidinone (NBP) as a greener alternative to Dimethylformamide (DMF), the diffusion of the activated amino acid to the resin-bound peptide can be slower, potentially increasing the time for the intramolecular lactam formation to occur. In such cases, optimizing the temperature and using in situ activation becomes even more critical.

Q4: Are there alternative arginine derivatives that are less prone to lactam formation?

Yes, Fmoc-Arg(NO2)-OH has been shown to be significantly less susceptible to δ-lactam formation due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the guanidinium side chain. However, the removal of the NO2 group requires specific reduction conditions, which adds an extra step to the synthesis.

Data on Arginine Protecting Groups and Lactam Formation

Note: The following table includes data extrapolated from studies on various arginine protecting groups, as direct quantitative data for this compound is limited.

Protecting GroupChemical NameKey FeaturesPropensity for δ-Lactam Formation
Mts 4-methoxy-2,3,6-trimethylbenzenesulfonylMore acid-labile than Tosyl.Susceptible; comparable to other sulfonyl-based groups like Pbf and Pmc.
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylCommonly used in Fmoc-SPPS; more acid-labile than Pmc.Susceptible, but can be minimized with optimized protocols.
Pmc 2,2,5,7,8-pentamethylchroman-6-sulfonylLess acid-labile than Pbf.Susceptible.
NO₂ NitroRequires specific reduction for removal (e.g., SnCl₂).Significantly lower tendency for lactam formation.
(Boc)₂ Di-tert-butoxycarbonylHighly prone to lactam formation.

Experimental Protocols

Protocol 1: Minimized Lactam Formation Coupling Protocol for this compound

This protocol is based on the principles of in situ activation which has been shown to be effective for the Pbf analogue and is recommended for Mts-protected arginine to minimize lactam formation.

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid and Additive Addition: In a separate vessel, dissolve 1.5 to 2.0 equivalents of this compound and 1.5 to 2.0 equivalents of OxymaPure in DMF. Add this solution to the washed resin.

  • In Situ Activation and Coupling: Add 1.5 to 2.0 equivalents of DIC to the resin slurry. Allow the coupling reaction to proceed for 1-2 hours at room temperature or 45°C.

  • Monitoring and Washing: Monitor the coupling reaction using a Kaiser test. Once complete, wash the resin thoroughly with DMF.

  • Double Coupling (Optional): If the Kaiser test is positive, repeat steps 2-4.

Protocol 2: Analysis of δ-Lactam Formation

This protocol can be used to quantify the extent of lactam formation under different coupling conditions.

  • Activation: Prepare a 0.1 M solution of this compound, a coupling agent (e.g., DIC), and an additive (e.g., OxymaPure) in a 1:1:1 molar ratio in DMF.

  • Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take a 10 µL aliquot of the activation mixture.

  • Quenching and Dilution: Dilute the aliquot into 1 mL of a 50:50 acetonitrile/water solution to quench the reaction.

  • HPLC Analysis: Analyze the quenched sample by reverse-phase HPLC to separate and quantify the amounts of unreacted this compound, the activated species, and the formed δ-lactam.

Visual Guides

Lactam_Formation_Pathway Fmoc_Arg_Mts This compound Activated_Ester Activated Ester Fmoc_Arg_Mts->Activated_Ester + Coupling Reagent Lactam δ-Lactam (Inactive) Activated_Ester->Lactam Intramolecular Cyclization (Side Reaction) Coupled_Peptide Fmoc-Arg(Mts)-Peptide-Resin Activated_Ester->Coupled_Peptide Intermolecular Coupling (Desired Reaction) Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: Mechanism of δ-lactam formation during arginine coupling.

Troubleshooting_Workflow Start Low Yield / Deletion Peptide Detected Check_Lactam Suspect δ-Lactam Formation Start->Check_Lactam In_Situ_Activation Implement In Situ Activation Protocol Check_Lactam->In_Situ_Activation Yes Alternative_Arg Consider Alternative Protecting Group (e.g., NO₂) Check_Lactam->Alternative_Arg Persistent Issue Optimize_Reagents Use DIC/Oxyma Coupling Reagents In_Situ_Activation->Optimize_Reagents Double_Couple Perform Double Coupling Optimize_Reagents->Double_Couple Success Improved Yield and Purity Double_Couple->Success Alternative_Arg->Success

Caption: Troubleshooting workflow for arginine coupling issues.

References

Troubleshooting incomplete coupling of Fmoc-Arg(Mts)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the coupling of Fmoc-Arg(Mts)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the incomplete coupling of this compound?

Incomplete coupling of this compound can stem from several factors, often related to the bulky nature of both the arginine side chain and its mesitylene-2-sulfonyl (Mts) protecting group. The primary causes include:

  • Steric Hindrance: The significant size of the Arg(Mts) side chain can physically impede the activated carboxylic acid from reaching the free N-terminal amine of the growing peptide chain, especially when the preceding amino acid is also sterically bulky.

  • Peptide Aggregation: As the peptide chain elongates, it may form secondary structures (e.g., β-sheets) that cause it to aggregate and collapse onto the resin support. This aggregation can render the N-terminal amine inaccessible to the incoming this compound.[1][2]

  • Suboptimal Activation: Standard coupling protocols may not be sufficient to efficiently activate the sterically hindered this compound. The choice of coupling reagent is crucial for success.[1][3]

  • δ-Lactam Formation: Arginine derivatives can be prone to an intramolecular cyclization to form a δ-lactam, an inactive species that is incapable of coupling to the peptide chain. This side reaction reduces the concentration of the active amino acid available for coupling.[4]

  • Poor Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can hinder the diffusion of reagents, leading to lower reaction rates and incomplete couplings.

Q2: How can I detect if the coupling of this compound was incomplete?

Detecting incomplete coupling promptly is crucial to avoid the accumulation of deletion sequences. Several methods can be employed:

  • Qualitative Colorimetric Tests: The most common method is the Kaiser (ninhydrin) test , which detects the presence of free primary amines on the resin. A positive result (blue/purple beads) after the coupling step indicates that free amines are still present, signifying an incomplete reaction. A negative result (yellow/colorless beads) suggests a successful coupling.

  • HPLC and Mass Spectrometry (MS) of a Test Cleavage: A small sample of the peptidyl-resin can be cleaved, and the resulting crude peptide analyzed by HPLC and MS. The presence of a significant peak corresponding to the deletion sequence (the peptide without the Arg(Mts) residue) in the chromatogram and mass spectrum confirms incomplete coupling.

Q3: Which coupling reagents are recommended for a difficult this compound coupling?

For sterically hindered amino acids like this compound, standard carbodiimide reagents like DIC alone may be insufficient. More potent activating reagents are highly recommended:

  • Uronium/Aminium Reagents: Reagents such as HATU , HBTU , and HCTU are highly effective for difficult couplings. HATU, in particular, is often cited for its high reactivity and is an excellent first choice for challenging couplings.

  • Phosphonium Reagents: PyBOP and PyAOP are also powerful coupling reagents well-suited for hindered amino acids. They are known to be very reactive and can help drive the reaction to completion.

  • Carbodiimides with Additives: If using a carbodiimide like DIC, the addition of a nucleophilic additive is essential. OxymaPure or HOAt are recommended over HOBt as they can enhance coupling efficiency and reduce racemization.

Q4: Can changing the reaction conditions improve coupling efficiency?

Yes, optimizing the reaction conditions can significantly improve the outcome of a difficult coupling:

  • Double Coupling: Repeating the coupling step with a fresh solution of activated this compound is a common and effective strategy to push the reaction to completion.

  • Increased Reagent Excess: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can increase the reaction rate.

  • Extended Reaction Time: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can be beneficial.

  • Elevated Temperature: Increasing the temperature of the coupling reaction (e.g., to 45-60°C) can help overcome the activation energy barrier, but should be done cautiously as it can also increase the risk of side reactions like racemization.

  • Solvent Choice: While DMF is the most common solvent, for sequences prone to aggregation, using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) can help disrupt secondary structures and improve solvation.

Troubleshooting Guide: Quantitative Data Summary

The following table summarizes recommended coupling conditions for difficult amino acid couplings, which can be applied to this compound.

ParameterStandard ProtocolRecommended for Difficult CouplingRationale
Coupling Reagent DIC/HOBtHATU, HBTU, PyBOPMore potent activation for sterically hindered residues.
Amino Acid Equiv. 1.5 - 33 - 5Higher concentration drives the reaction forward.
Coupling Reagent Equiv. 1.5 - 32.9 - 5Ensures complete activation of the amino acid.
Base Equiv. (e.g., DIPEA) 3 - 66 - 10Ensures the N-terminal amine is deprotonated and facilitates activation.
Reaction Time 30 - 60 min2 - 4 hours (or double couple)Allows more time for the sterically hindered coupling to proceed.
Temperature Room TemperatureRoom Temp. to 45°CIncreases reaction kinetics, use with caution.
Solvent DMFNMP, or DMF with additivesNMP is better at disrupting peptide aggregation.

Experimental Protocols

Protocol 1: Kaiser Test for Free Primary Amines

This test is used to qualitatively determine the completion of a coupling reaction.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Wash the resin beads thoroughly with DMF and then with ethanol.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple: Positive result. Free primary amines are present, indicating incomplete coupling.

  • Yellow/Colorless: Negative result. No free primary amines are present, indicating successful coupling.

Protocol 2: Double Coupling with HATU

This protocol is recommended when a Kaiser test indicates incomplete coupling of this compound.

Materials:

  • Peptidyl-resin with free N-terminal amine.

  • This compound (3 equivalents relative to resin loading).

  • HATU (2.9 equivalents).

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

  • DMF or NMP.

Procedure:

  • Following the first coupling, wash the resin thoroughly with DMF (3-5 times).

  • Activation Mixture: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Second Coupling: Add the activation mixture to the washed peptidyl-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Perform a Kaiser test to confirm the completion of the second coupling.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete this compound coupling.

G cluster_troubleshooting Troubleshooting Strategies start Start: Couple This compound kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete: Proceed to Deprotection kaiser_test->coupling_complete Negative incomplete_coupling Incomplete Coupling (Kaiser Test Positive) kaiser_test->incomplete_coupling Positive double_couple Strategy 1: Double Couple (Fresh Reagents) incomplete_coupling->double_couple re_kaiser_test Re-run Kaiser Test double_couple->re_kaiser_test change_reagents Strategy 2: Change Coupling Reagent (e.g., to HATU/PyBOP) change_conditions Strategy 3: Modify Conditions (Temp, Time, Solvent) change_reagents->change_conditions check_aggregation Consider Peptide Aggregation (Use NMP, Chaotropic Agents) change_conditions->check_aggregation end_fail Persistent Failure: Consider Sequence Redesign or Alternative Protecting Group check_aggregation->end_fail re_kaiser_test->coupling_complete Negative re_kaiser_test->change_reagents Positive

Caption: Troubleshooting workflow for incomplete this compound coupling.

References

Technical Support Center: Optimizing Cleavage for Arg(Mts)-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance for the successful cleavage and deprotection of peptides containing the Arginine(Mesitylene-2-sulfonyl) (Arg(Mts)) protecting group. Here you will find answers to common questions and troubleshooting strategies to overcome challenges in your peptide synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What makes the Mts protecting group a suitable choice for Arginine?

A1: The Mesitylene-2-sulfonyl (Mts) group is an arylsulfonyl protecting group used for the guanidino function of arginine. It is more acid-labile than the Tosyl (Tos) group, which allows for milder deprotection conditions or shorter cleavage times.[1][2] This is particularly advantageous in the synthesis of peptides with multiple arginine residues where complete deprotection can be challenging.[2]

Q2: Which acidic conditions are required to cleave the Mts group?

A2: The Mts group requires strong acid for its removal. This is typically achieved using anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or in some cases, a high concentration of Trifluoroacetic acid (TFA).[1][3] The choice of acid is a critical step and depends on the overall peptide sequence and other protecting groups present.

Q3: Why are scavengers essential during the cleavage of Arg(Mts)-containing peptides?

A3: During acid-mediated cleavage, a reactive mesitylenesulfonyl carbocation is generated. This cation can cause undesirable side reactions by alkylating nucleophilic residues within your peptide, such as Tryptophan (Trp), Tyrosine (Tyr), and Methionine (Met). Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive intermediates, thereby preventing modification of the desired peptide.

Q4: What are the most common side reactions observed during the cleavage of Arg(Mts) peptides and how can they be minimized?

A4: The most prevalent side reactions include:

  • Alkylation of Tryptophan: The indole ring of Trp is highly susceptible to modification by the cleaved Mts group. Using scavengers like thioanisole or protecting the tryptophan with a Boc group (Fmoc-Trp(Boc)-OH) can suppress this.

  • O-sulfonation of Serine and Threonine: In the absence of suitable scavengers, peptides containing O-tert-butyl-protected serine or threonine can undergo O-sulfonation during the TFA-mediated cleavage of Mts-protected arginine residues.

  • Incomplete Deprotection: Peptides with multiple Arg(Mts) residues may suffer from incomplete removal of the protecting group. This can be addressed by extending cleavage times or using stronger cleavage cocktails.

Q5: How can I monitor the progress of the Mts deprotection?

A5: It is highly recommended to monitor the deprotection reaction to ensure complete removal of the Mts group. This can be done by taking small aliquots from the cleavage mixture at different time points, precipitating the peptide, and analyzing the crude product by High-Performance Liquid Chromatography (HPLC). By comparing the peak of the Mts-protected peptide with the fully deprotected product, you can determine the optimal cleavage time.

Troubleshooting Guide

Problem 1: Incomplete removal of the Mts protecting group, especially with multiple Arg residues.

  • Possible Cause: Insufficient cleavage time or a cleavage cocktail that is not strong enough for the specific peptide sequence. Peptides with multiple arginine residues often require longer deprotection times. Steric hindrance around the Arg(Mts) residue can also impede acid access.

  • Solution:

    • Extend Reaction Time: Increase the cleavage time, monitoring the reaction's progress with HPLC analysis at various intervals. For peptides with multiple Arg residues, deprotection may take longer than the standard 20 to 30 minutes.

    • Use a Stronger Cleavage Cocktail: For challenging sequences, consider using a stronger acid system like anhydrous HF or TFMSA. Alternatively, for TFA-based cleavages, a more robust scavenger cocktail such as "Reagent R" can be beneficial.

    • Repeat the Cleavage Step: If incomplete deprotection is confirmed after the initial cleavage, the crude peptide can be precipitated, washed, and subjected to a second treatment with a fresh cleavage cocktail.

Problem 2: Significant side product formation observed in the crude peptide.

  • Possible Cause: Inefficient scavenging of reactive cations generated during cleavage. The choice and concentration of scavengers are critical, especially for peptides containing sensitive residues like Trp, Met, or Cys. Scavengers should also be fresh to ensure their efficacy.

  • Solution:

    • Optimize the Scavenger Cocktail: Employ a scavenger cocktail tailored to your peptide's amino acid composition. For peptides containing Arg(Mts) and other sensitive residues, "Reagent R" or "Reagent K" are highly recommended.

    • Protect Sensitive Residues: During synthesis, use side-chain protection for sensitive residues that is orthogonal to the Mts group. For instance, using Fmoc-Trp(Boc)-OH can prevent alkylation of the tryptophan indole ring.

Problem 3: Low peptide yield after cleavage and precipitation.

  • Possible Cause: Poor peptide solubility in the precipitation solvent (commonly cold diethyl ether), leading to loss of product during isolation. Incomplete cleavage from the resin can also contribute to low yield.

  • Solution:

    • Optimize Precipitation: Ensure a sufficient volume of cold diethyl ether (typically 10-fold excess) is used for precipitation. If solubility is an issue, consider alternative work-up procedures or dissolving the crude peptide in a minimal amount of a stronger solvent before precipitation.

    • Verify Cleavage from Resin: After the cleavage reaction, a small sample of the resin can be tested (e.g., using the ninhydrin test if the N-terminus is free) to ensure the peptide has been fully cleaved from the solid support.

Data Presentation

Table 1: Common Cleavage Cocktails for Arg(Mts)-Containing Peptides

Reagent NameComposition (v/v or w/v)Recommended ForKey Considerations
Reagent R TFA/Thioanisole/Anisole/EDT (90:5:3:2)Peptides with Arg(Pmc/Mtr)Good for deprotecting arginine residues.
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, peptides with Cys, Met, Trp, TyrEffective for many modifications but has a strong odor.
TFA/TIS/H₂O TFA/Triisopropylsilane/Water (95:2.5:2.5)Peptides without highly sensitive residuesA standard, less odorous cocktail.
High-HF Anhydrous HF with scavengers (e.g., anisole)Boc-SPPS with Arg(Mts)Requires specialized equipment due to the hazardous nature of HF.

Experimental Protocols

Protocol 1: General TFA-Based Cleavage Procedure

  • Resin Preparation: After completing solid-phase peptide synthesis, thoroughly wash the peptide-resin with dichloromethane (DCM) to remove any residual dimethylformamide (DMF). Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail (e.g., Reagent R) immediately before use. For every 1 gram of resin, prepare 10-20 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Gently agitate the mixture at room temperature. The optimal duration can vary (e.g., 2-4 hours), and it is best determined by running a small-scale trial and monitoring by HPLC.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing a 10-fold excess volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.

Protocol 2: High-HF Cleavage Procedure (for Boc-SPPS)

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.

  • Preparation: Thoroughly dry the peptide-resin under vacuum and place it in a Kel-F reaction vessel with a Teflon-coated stir bar.

  • Scavengers: Add a scavenger mixture to the resin. A common scavenger for Arg(Mts) is anisole (1.0 mL per gram of resin).

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath and distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

  • Cleavage Reaction: Stir the reaction mixture at 0°C. For Boc-Arg(Mts)-OH, a cleavage time of 30-60 minutes is typical.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Work-up: Proceed with peptide precipitation and washing as described in the TFA-based protocol.

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation cluster_final Final Product start Start: Synthesized Peptide-Resin wash_dry Wash with DCM and Dry Resin start->wash_dry prep_cocktail Prepare Fresh Cleavage Cocktail wash_dry->prep_cocktail cleavage_reaction Add Cocktail to Resin and React prep_cocktail->cleavage_reaction monitor Monitor Progress via HPLC (Optional) cleavage_reaction->monitor filter_resin Filter to Separate Resin cleavage_reaction->filter_resin monitor->cleavage_reaction Extend time if needed precipitate Precipitate Peptide in Cold Ether filter_resin->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_peptide Wash Pellet with Cold Ether centrifuge->wash_peptide dry_peptide Dry Crude Peptide wash_peptide->dry_peptide end Crude Peptide Ready for Purification dry_peptide->end

Caption: Standard workflow for the cleavage and isolation of synthetic peptides.

Troubleshooting_Tree start Problem with Cleavage? incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection side_products Side Products Observed? start->side_products low_yield Low Yield? start->low_yield solution1a Extend Cleavage Time incomplete_deprotection->solution1a solution1b Use Stronger Cocktail (e.g., Reagent R) incomplete_deprotection->solution1b solution1c Repeat Cleavage Step incomplete_deprotection->solution1c solution2a Optimize Scavenger Mix (e.g., Reagent K) side_products->solution2a solution2b Use Trp(Boc) for Trp-containing peptides side_products->solution2b solution3a Optimize Precipitation Conditions low_yield->solution3a solution3b Ensure Complete Cleavage from Resin low_yield->solution3b

Caption: Decision tree for troubleshooting common cleavage issues.

References

Side reactions associated with Fmoc-Arg(Mts)-OH and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the use of Fmoc-Arg(Mts)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the side reactions associated with this reagent and strategies for their prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and when is it typically used?

This compound is an N-α-Fmoc protected L-arginine derivative where the side-chain guanidino group is protected by the mesitylene-2-sulfonyl (Mts) group. The Mts group is an acid-labile protecting group. Due to its significant stability to acid compared to other sulfonyl-based protecting groups like Pbf and Pmc, it is less commonly used in standard Fmoc-SPPS. It may be considered in Boc-based synthesis or when very high stability of the arginine side chain is required during synthesis.

Q2: What are the primary side reactions associated with the use of this compound?

The two main categories of side reactions are those that occur during the coupling steps and those that happen during the final cleavage and deprotection.

  • During Coupling: δ-Lactam Formation. The most significant side reaction during the coupling of a protected arginine residue is the intramolecular cyclization of the activated carboxylic acid with the δ-nitrogen of the guanidinium side chain. This forms a stable six-membered δ-lactam, which is an inactive species. This reaction leads to the termination of the peptide chain, resulting in deletion sequences (peptides missing the intended arginine residue). This is a common issue for most sulfonyl-protected arginine derivatives.

  • During Cleavage: Alkylation of Sensitive Residues. During the final acidic cleavage (typically with trifluoroacetic acid - TFA), the Mts protecting group is removed. The resulting reactive cationic species can modify other susceptible amino acid residues in the peptide chain. Tryptophan is particularly prone to this alkylation (sulfonation) on its indole ring. Methionine, tyrosine, and cysteine can also be affected.

Troubleshooting Guides

Issue 1: Low yield of the desired peptide and presence of deletion sequences.
  • Possible Cause: Incomplete coupling of the this compound residue due to steric hindrance or δ-lactam formation.

  • Recommended Solutions:

    • Optimize Coupling Protocol: Use a more potent coupling reagent. Onium salt-based reagents like HBTU/HATU are generally more effective for sterically hindered amino acids.

    • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of this compound and coupling reagents to drive the reaction to completion.

    • In-situ Activation: Pre-activating the amino acid for a short period before adding it to the resin can sometimes favor the desired intermolecular coupling over intramolecular lactam formation.

    • Consider Alternative Solvents: For difficult sequences prone to aggregation, switching from DMF to NMP or using solvent mixtures might improve coupling efficiency.

Issue 2: Presence of unexpected peaks in the HPLC analysis of the crude peptide, especially a major side-product with a mass increase.
  • Possible Cause: Alkylation (sulfonation) of a tryptophan residue by the cleaved Mts protecting group during TFA cleavage.

  • Recommended Solutions:

    • Use of Scavengers: Employ a cleavage cocktail containing nucleophilic scavengers to trap the reactive cationic species generated from the Mts group. Thioanisole is particularly effective against sulfonyl-based modifications.

    • Protect Tryptophan Side Chain: Use Fmoc-Trp(Boc)-OH instead of unprotected Fmoc-Trp-OH during the synthesis. The Boc group on the indole nitrogen provides protection against electrophilic attack during cleavage.

    • Optimize Cleavage Time: While the Mts group is relatively stable, prolonged exposure to strong acid can increase the likelihood of side reactions. Determine the minimum time required for complete deprotection.

Issue 3: Incomplete removal of the Mts protecting group.
  • Possible Cause: The Mts group is more resistant to acid cleavage than more modern protecting groups like Pbf. Standard cleavage times may be insufficient.

  • Recommended Solutions:

    • Extend Cleavage Time: Increase the duration of the TFA cleavage step. Monitor the deprotection progress by HPLC to find the optimal time. For peptides with multiple Arg(Mts) residues, significantly longer times may be necessary.

    • Use a Stronger Acid Cocktail: While TFA is standard, for very resistant protecting groups, stronger acid systems like TFMSA or HF have been used, particularly in Boc-SPPS. However, these are much harsher and can damage the peptide. An alternative is to use TMSBr in the cleavage cocktail.

Data Presentation

Table 1: Comparison of Common Arginine Protecting Groups in Fmoc SPPS

Protecting GroupRelative Acid LabilityPropensity for δ-Lactam FormationRisk of Tryptophan Alkylation
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)HighModerateModerate
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)MediumModerateHigh
Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl)LowModerateHigh
Mts (mesitylene-2-sulfonyl)Very LowModerateHigh
(Boc)₂ (di-tert-butyloxycarbonyl)HighHighLow
NO₂ (Nitro)Very Low (requires specific reduction)LowLow

Note: Quantitative data directly comparing side reaction rates for Mts in Fmoc-SPPS is limited in the literature. The information presented is based on its known chemical properties and relative lability.

Table 2: Common TFA Cleavage Cocktails for Arginine-Containing Peptides

Reagent NameComposition (v/v)Application Notes
Standard TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)Suitable for many peptides, but may not be sufficient to prevent sulfonation of tryptophan in the presence of Arg(Mts).
Reagent R TFA / Thioanisole / Anisole / 1,2-Ethanedithiol (EDT) (90:5:2:3)Recommended for peptides containing sulfonyl-protected Arg (like Mts) and Trp to minimize tryptophan modification.[1]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with multiple sensitive residues, including Arg, Trp, Cys, and Met.[2]

Experimental Protocols

Protocol 1: General Coupling of this compound
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes.

  • Coupling Reaction: Add the activated coupling solution to the resin and shake at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, a second coupling (Step 4 and 5) is recommended.

  • Washing: Wash the resin with DMF (5x) to remove excess reagents.

Protocol 2: TFA Cleavage and Deprotection using Reagent R

This protocol is recommended for peptides containing both Arg(Mts) and Trp.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail (Reagent R: 90% TFA, 5% thioanisole, 2% anisole, 3% EDT) fresh in a fume hood. Use approximately 10 mL of the cocktail per gram of resin.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Stir the mixture at room temperature. Given the stability of the Mts group, a reaction time of 3-4 hours is a reasonable starting point. Optimization may be required.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Mandatory Visualization

Side_Reactions_Fmoc_Arg_Mts_OH cluster_coupling Coupling Step cluster_cleavage Cleavage Step (TFA) Activated_Fmoc_Arg_Mts Activated this compound Peptide_Chain N-Terminus of Peptide Chain Activated_Fmoc_Arg_Mts->Peptide_Chain Intermolecular Coupling (Desired Reaction) Delta_Lactam δ-Lactam (Inactive) Activated_Fmoc_Arg_Mts->Delta_Lactam Intramolecular Cyclization (Side Reaction) Desired_Peptide Elongated Peptide Peptide_Chain->Desired_Peptide Deletion_Sequence Deletion Sequence Peptide Delta_Lactam->Deletion_Sequence Leads to Peptide_Arg_Mts Peptide-Arg(Mts)-Trp Cleaved_Mts Reactive Mts Cation Peptide_Arg_Mts->Cleaved_Mts TFA Cleavage Final_Peptide Desired Deprotected Peptide Peptide_Arg_Mts->Final_Peptide Successful Deprotection Alkylated_Trp Alkylated Tryptophan (Side Product) Cleaved_Mts->Alkylated_Trp Alkylation (Side Reaction) Trapped_Cation Neutralized Species Cleaved_Mts->Trapped_Cation Quenching (Prevention) Scavengers Scavengers (e.g., Thioanisole) Scavengers->Trapped_Cation

Caption: Side reactions of this compound during coupling and cleavage steps.

Prevention_Workflow cluster_coupling Coupling Troubleshooting cluster_cleavage Cleavage Troubleshooting start Problem Detected: Low Yield or Impurities check_step Identify Step: Coupling or Cleavage? start->check_step coupling_issue Low Yield / Deletion Sequence check_step->coupling_issue Coupling cleavage_issue Unexpected Mass / Trp Alkylation check_step->cleavage_issue Cleavage double_couple Implement Double Coupling coupling_issue->double_couple change_reagent Switch to HATU/HBTU double_couple->change_reagent coupling_resolve Monitor with Kaiser Test change_reagent->coupling_resolve use_boc_trp Use Fmoc-Trp(Boc)-OH cleavage_issue->use_boc_trp add_scavengers Use Reagent R or K (Thiol Scavengers) use_boc_trp->add_scavengers extend_time Incomplete Deprotection? Extend Cleavage Time add_scavengers->extend_time cleavage_resolve Analyze Crude by LC-MS extend_time->cleavage_resolve

Caption: Troubleshooting workflow for issues with this compound.

References

Technical Support Center: Managing Aggregation of Peptides with Multiple Arg(Mts) Residues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis, purification, and handling of peptides containing multiple mesitylene-2-sulfonyl (Mts) protected arginine residues.

Frequently Asked Questions (FAQs)

Q1: Why do peptides with multiple Arg(Mts) residues have a high tendency to aggregate?

A1: Peptides containing multiple Arg(Mts) residues are particularly prone to aggregation due to a combination of factors. The Mts protecting group, while more easily cleaved than the tosyl (Tos) group, is still a bulky and somewhat hydrophobic moiety.[1] The presence of multiple large Mts groups can lead to significant intermolecular hydrophobic interactions, causing peptide chains to self-associate.[2] This is often exacerbated by the inherent tendency of arginine-rich sequences to form stable secondary structures like β-sheets, which are stabilized by hydrogen bonds.[3] This aggregation can occur during solid-phase peptide synthesis (SPPS), upon cleavage from the resin, and during purification.

Q2: What are the tell-tale signs of peptide aggregation during my experiment?

A2: Aggregation can manifest at various stages of your workflow. During synthesis, you might observe poor swelling of the resin, incomplete coupling or deprotection reactions, and the formation of a gelatinous layer on the resin beads.[2] Upon cleavage, a precipitate may form immediately, or the peptide may be difficult to precipitate from the cleavage cocktail with ether.[2] During purification via reverse-phase high-performance liquid chromatography (RP-HPLC), aggregation is often indicated by broad, tailing peaks, the appearance of new peaks that elute earlier than expected, or material that is insoluble in the loading buffer. Post-purification, a lyophilized peptide that is difficult to dissolve is a strong indicator of aggregation.

Q3: Is the Mts protecting group a better choice than Pmc or Pbf for arginine?

A3: The choice of protecting group for arginine is critical and depends on the specific peptide sequence and synthesis strategy. The Mts group is generally more labile and easier to cleave than the Tosyl (Tos) group, which is advantageous for peptides with multiple arginines where complete deprotection can be sluggish. Compared to the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is often preferred as it can lead to higher yields after cleavage. While the Mts group is a viable option, for particularly aggregation-prone sequences, the Pbf group might offer a better outcome due to potentially reduced aggregation tendency during synthesis and more efficient cleavage.

Q4: Can changing the solid support (resin) help in managing aggregation?

A4: Absolutely. The choice of resin can significantly impact on-resin aggregation. Resins with good swelling properties, such as those with a polyethylene glycol (PEG) core (e.g., NovaPEG, TentaGel), can improve the solvation of the growing peptide chain and minimize intermolecular interactions that lead to aggregation. Using a resin with a lower substitution level is also beneficial for long or "difficult" sequences, as it increases the distance between peptide chains, further reducing the likelihood of aggregation.

Troubleshooting Guides

Problem 1: Incomplete coupling/deprotection during SPPS of an Arg(Mts)-rich peptide.

Initial Troubleshooting Steps:

  • Visual Inspection: Check for poor resin swelling, which is a primary indicator of aggregation.

  • Test Cleavage: For peptides longer than 20 amino acids, perform a small-scale test cleavage and analyze the product by HPLC-MS to identify truncated sequences early on.

Optimization Strategies:

  • Incorporate "Structure-Breaking" Residues: The introduction of pseudoproline dipeptides or amino acids protected with 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the formation of secondary structures that lead to aggregation. Pseudoproline dipeptides introduce a "kink" in the peptide backbone, effectively disrupting interchain hydrogen bonding.

  • High-Temperature Synthesis: Performing the coupling and deprotection steps at an elevated temperature (e.g., 60-90°C) can help to break up aggregates and improve reaction kinetics. This is particularly effective when using a microwave peptide synthesizer.

  • Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling or washing solutions can disrupt hydrogen bonding networks and reduce aggregation.

Problem 2: The cleaved peptide is insoluble or precipitates during purification.

Initial Troubleshooting Steps:

  • Solubility Testing: Attempt to dissolve a small amount of the crude peptide in various solvents, including the initial mobile phase for RP-HPLC (e.g., water/acetonitrile with 0.1% TFA), and organic modifiers like isopropanol or acetic acid.

Optimization Strategies:

  • Modify HPLC Mobile Phase: For peptides that are prone to aggregation during purification, adjusting the mobile phase can be effective. Adding a small amount of isopropanol or using a shallower gradient can sometimes improve the resolution of aggregating peptides.

  • pH Adjustment: Optimizing the pH of the buffers can help to minimize aggregation by altering the charge state of the peptide.

  • Work at Lower Concentrations: If possible, dissolving the peptide at a lower concentration before injection can reduce the propensity for aggregation.

Quantitative Data Summary

The following table summarizes the impact of different strategies on the synthesis of aggregating peptides.

StrategyObservationReported ImprovementReference
Pseudoproline Dipeptides Insertion of a single pseudoproline in a highly aggregated sequence.Up to 10-fold increase in product yield.
Arg(Pbf) vs. Arg(Pmc) 3-hour TFA cleavage of the same peptide sequence.69% yield with Arg(Pbf) vs. 46% with Arg(Pmc).
Chaotropic Salts Use of 0.8 M NaClO₄ or LiCl in DMF before coupling.Can significantly improve coupling efficiency for difficult sequences.
High-Temperature Synthesis SPPS performed at 60-90°C.Can overcome aggregation-related incomplete reactions.

Experimental Protocols

Protocol 1: High-Temperature Solid-Phase Peptide Synthesis

This protocol provides a general procedure for performing SPPS at an elevated temperature to mitigate on-resin aggregation.

Materials:

  • Heated peptide synthesis vessel or microwave peptide synthesizer

  • Standard SPPS reagents (Fmoc-amino acids, coupling reagents, base, solvents)

  • Resin appropriate for the target peptide

Procedure:

  • Resin Swelling and Initial Deprotection: Perform the initial resin swelling and the first Fmoc deprotection at room temperature according to standard protocols.

  • High-Temperature Coupling: a. Pre-activate the Fmoc-amino acid with the coupling reagent and base in DMF. b. Add the activated mixture to the deprotected resin. c. Heat the reaction vessel to the desired temperature (e.g., 60-90°C) for the coupling step. For microwave synthesis, follow the instrument's recommended protocols. d. Monitor reaction completion using a ninhydrin test.

  • Washing: After coupling, allow the vessel to cool if necessary and wash the resin thoroughly with DMF and DCM.

  • High-Temperature Deprotection: a. Add the 20% piperidine in DMF solution to the resin. b. Heat the vessel to the desired temperature (e.g., 60-90°C) for a shortened deprotection time (e.g., 1-5 minutes). c. Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Continue the high-temperature coupling and deprotection cycles for the entire peptide sequence.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the steps for incorporating a pseudoproline dipeptide to disrupt peptide aggregation during synthesis.

Materials:

  • Fmoc-pseudoproline dipeptide

  • Standard SPPS reagents and resin

Procedure:

  • Resin Preparation: Swell the resin in DCM for 20 minutes, followed by washing with DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Pseudoproline Dipeptide Coupling: a. Dissolve the Fmoc-pseudoproline dipeptide (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the solution and pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours at room temperature. d. Monitor the coupling reaction using a ninhydrin (Kaiser) test.

Visualizations

Aggregation_Management_Workflow cluster_synthesis SPPS Stage cluster_mitigation Mitigation Strategies cluster_postsynthesis Post-Synthesis Stage start Start Synthesis check_agg Observe Aggregation? (Poor Swelling, Failed Coupling) start->check_agg no_agg Continue Synthesis check_agg->no_agg No agg_detected Implement Mitigation Strategy check_agg->agg_detected Yes no_agg->start Next Cycle cleavage Cleavage & Deprotection no_agg->cleavage Synthesis Complete strategy1 High-Temp Synthesis agg_detected->strategy1 strategy2 Use Pseudoprolines agg_detected->strategy2 strategy3 Chaotropic Salts agg_detected->strategy3 strategy4 Change Resin agg_detected->strategy4 strategy1->no_agg Re-evaluate strategy2->no_agg Re-evaluate strategy3->no_agg Re-evaluate strategy4->no_agg Re-evaluate purification RP-HPLC Purification cleavage->purification final_peptide Pure Peptide purification->final_peptide

Caption: Workflow for managing peptide aggregation during synthesis.

Disruption_of_Beta_Sheet cluster_aggregated Aggregated State (β-Sheet) cluster_disrupted Disrupted Aggregation p1 Peptide Chain 1 p2 Peptide Chain 2 p1->p2 H-Bonds p3 Peptide Chain 3 p2->p3 H-Bonds disruptor Introduction of Pseudoproline p2->disruptor dp1 Peptide Chain 1 dp2 Peptide Chain 2 (with Pseudoproline) dp3 Peptide Chain 3 disruptor->dp2

Caption: Disruption of β-sheet formation by pseudoproline incorporation.

References

Technical Support Center: Optimizing Peptide Synthesis with Fmoc-Arg(Mts)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of peptides containing Fmoc-Arg(Mts)-OH, helping you improve your peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in solid-phase peptide synthesis (SPPS)?

The main challenges when using this compound stem from the properties of the mesitylene-2-sulfonyl (Mts) protecting group. While it offers certain advantages, researchers may encounter:

  • Incomplete Deprotection: The Mts group is more acid-labile than the tosyl (Tos) group but less labile than Pbf or Pmc groups.[1][2][3] Complete removal, especially in peptides with multiple arginine residues, can be sluggish and may require extended cleavage times or harsher conditions.[4][5]

  • Side Reactions During Cleavage: Cleavage of the Mts group can generate reactive cationic species that may lead to side reactions, such as the sulfonation of sensitive residues like tryptophan.

  • Steric Hindrance: The bulky nature of the Mts group can sometimes impede coupling efficiency, particularly in sterically hindered sequences.

Q2: How does the Mts protecting group compare to other common arginine protecting groups?

The choice of protecting group for arginine's guanidino side chain is critical for a successful synthesis. The Mts group is one of several sulfonyl-based protecting groups, each with its own advantages and disadvantages.

Protecting GroupRelative Deprotection RateKey Characteristics
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)FastestHighly acid-labile, allowing for mild cleavage conditions. Prone to causing δ-lactam formation and sulfonation of Trp if not properly scavenged.
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)FastMore acid-labile than Mtr and Mts. Can be difficult to scavenge and may lead to reattachment or alkylation of sensitive residues.
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)SlowLess acid-labile than Pmc and Pbf, requiring longer deprotection times.
Mts (Mesitylene-2-sulfonyl)SlowerMore acid-labile than Tos, but less so than Pbf and Pmc. Offers a balance between stability and lability.
Tos (Tosyl)SlowestRequires harsh cleavage conditions, such as anhydrous HF.

Q3: What are the signs of incomplete Mts group removal, and how can I confirm it?

Incomplete deprotection of the Mts group will result in a significant impurity in your crude peptide.

  • HPLC Analysis: You will typically observe a major, more hydrophobic (earlier eluting) peak close to your target peptide peak in the reverse-phase HPLC chromatogram.

  • Mass Spectrometry (MS): The most definitive way to confirm incomplete deprotection is through mass spectrometry. The mass of the impurity will correspond to the mass of your target peptide plus the mass of the Mts group (183.25 Da).

Q4: Can this compound be used in microwave-assisted peptide synthesis?

Yes, this compound can be used in microwave-assisted solid-phase peptide synthesis (SPPS). However, as with other bulky amino acid derivatives like Fmoc-Arg(Pbf)-OH, special considerations for the irradiation procedure may be necessary to ensure efficient coupling without degradation. It is often recommended to perform a pre-activation step and potentially a shorter initial coupling period at room temperature before applying microwave energy.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

ProblemPossible Cause(s)Recommended Solutions
Low final peptide yield with deletion sequences. Incomplete Coupling: Steric hindrance from the Mts group or the growing peptide chain preventing complete reaction.1. Double Coupling: Perform a second coupling step with fresh activated this compound. 2. Use a More Potent Coupling Reagent: Switch to more powerful activating reagents like HBTU, HATU, or HCTU with a base such as DIPEA. 3. Increase Reaction Time: Extend the coupling time to allow the reaction to go to completion.
Presence of a major side-product with a mass increase. Incomplete Mts Deprotection: The cleavage conditions were not sufficient to completely remove the Mts group.1. Extend Cleavage Time: Increase the duration of the TFA cleavage, monitoring for potential side reactions. 2. Re-treat with Cleavage Cocktail: Subject the crude peptide to the cleavage cocktail again. 3. Consider a Stronger Acid: For very difficult cases, a stronger acid system like TFMSA might be considered, though this is a harsher condition.
Side-product with a mass increase of +183 Da on Tryptophan residues. Sulfonation of Tryptophan: The cleaved Mts group has reacted with the indole side chain of tryptophan.1. Use an Effective Scavenger Cocktail: Employ a cleavage cocktail containing scavengers like thioanisole and 1,2-ethanedithiol (EDT) (e.g., Reagent R). 2. Protect Tryptophan: Use Fmoc-Trp(Boc)-OH during synthesis to shield the indole ring. 3. Minimize Cleavage Time: Use the shortest possible cleavage time that still ensures complete deprotection of the Mts group.
Broad or tailing peaks during HPLC purification. Peptide Aggregation: The peptide sequence is prone to forming secondary structures. Poor Solubility: The peptide is not fully dissolved in the mobile phase.1. Modify HPLC Conditions: Use a shallower gradient, increase the column temperature, or add organic modifiers like isopropanol. 2. Change Mobile Phase pH: Adjusting the pH can improve solubility and peak shape. 3. Use Aggregation-Disrupting Solvents: In severe cases, consider solvents like NMP or DMSO during synthesis.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed to maximize coupling efficiency and minimize deletion sequences.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), proceed to the next step. If it is negative or equivocal, perform a second coupling.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and then DMF (3x) to prepare for the next deprotection step.

Protocol 2: Cleavage and Deprotection of Peptides Containing Arg(Mts)

This protocol is optimized for efficient removal of the Mts group while minimizing side reactions.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare Reagent R cleavage cocktail: 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), and 2% anisole.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin). Gently shake the mixture at room temperature. For a single Arg(Mts) residue, a cleavage time of 2-4 hours is typically sufficient. For multiple Arg(Mts) residues, this may need to be extended up to 6-8 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizing Workflows and Relationships

Troubleshooting Low Peptide Yield

The following diagram illustrates a decision-making workflow for troubleshooting low yields in peptide synthesis involving this compound.

Troubleshooting_Low_Yield Start Low Peptide Yield and/or Deletion Sequences Check_Coupling Analyze Crude Peptide by HPLC and MS Start->Check_Coupling Incomplete_Coupling Major peaks corresponding to deletion sequences? Check_Coupling->Incomplete_Coupling Optimize_Coupling Optimize Coupling Protocol: - Double Couple - Use Stronger Activator - Increase Reaction Time Incomplete_Coupling->Optimize_Coupling Yes Incomplete_Deprotection Major peak with +183 Da mass? Incomplete_Coupling->Incomplete_Deprotection No End Improved Yield Optimize_Coupling->End Optimize_Cleavage Optimize Cleavage Protocol: - Extend Cleavage Time - Re-treat with Cocktail Incomplete_Deprotection->Optimize_Cleavage Yes Other_Issues Investigate Other Issues: - Resin Quality - Reagent Purity - Aggregation Incomplete_Deprotection->Other_Issues No Optimize_Cleavage->End Other_Issues->End

Caption: A troubleshooting decision tree for low peptide yield.

Workflow for Arg(Mts) Peptide Synthesis and Cleavage

This diagram outlines the key stages in the synthesis and final cleavage of a peptide containing an Arg(Mts) residue.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Coupling Incomplete Repeat_Cycle Repeat for Next Amino Acid Kaiser_Test->Repeat_Cycle Complete Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Dry_Resin Dry Peptide-Resin Final_Deprotection->Dry_Resin Cleavage Cleavage with Reagent R (TFA/Scavengers) Dry_Resin->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: Experimental workflow for SPPS with this compound.

References

Technical Support Center: Fmoc-Arg(Mts)-OH Coupling Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the incorporation of Fmoc-Arg(Mts)-OH during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Difficult Couplings

This section addresses common problems encountered with this compound and provides systematic solutions.

Q1: I have a poor or incomplete coupling yield with this compound, confirmed by a positive Kaiser test. What is the primary cause?

A1: The primary cause is typically a combination of steric hindrance and side reactions. The bulky 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mts) protecting group on the arginine side chain sterically hinders the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This slow reaction rate increases the likelihood of side reactions, particularly δ-lactam formation, which consumes the activated arginine derivative.[1][2]

Q2: What is δ-lactam formation and how does it affect my synthesis?

A2: δ-lactam formation is an intramolecular cyclization of the activated arginine derivative, creating a non-reactive piperidinone structure. This process consumes the activated this compound, making it unavailable for coupling to the peptide chain. The result is a lower coupling efficiency and the generation of deletion sequences (peptides missing the intended arginine residue), which complicates purification and reduces the final yield.[2][3]

Q3: What are the most effective strategies to improve the coupling efficiency of this compound?

A3: To overcome poor coupling efficiency, several strategies can be employed, often in combination:

  • Optimize Coupling Reagents: Standard coupling reagents may be insufficient. Switching to more potent uronium/aminium salts (HATU, HCTU) or phosphonium salts (PyBOP) is highly recommended.[4] The use of carbodiimides like DIC should be paired with additives such as OxymaPure to enhance reactivity and suppress racemization.

  • Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to allow the sterically hindered coupling to reach completion.

  • Perform a Double Coupling: If a single coupling is incomplete, performing a second coupling with a fresh solution of activated this compound is a very effective strategy.

  • Increase Reagent Equivalents: Using a higher excess of the protected arginine and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can help drive the reaction to completion.

  • Elevate Temperature: For particularly difficult sequences, performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can increase the reaction rate. This should be done cautiously as it can also increase the rate of side reactions.

Below is a troubleshooting workflow to guide your decision-making process when encountering a difficult this compound coupling.

G start Positive Kaiser Test (Incomplete Coupling) reagent Optimize Coupling Reagent (e.g., HATU, HCTU, DIC/Oxyma) start->reagent double_couple Perform a Double Coupling reagent->double_couple If still positive recheck Perform Kaiser Test double_couple->recheck success Negative Kaiser Test (Coupling Complete) Proceed with Synthesis recheck->success Negative cap Cap Unreacted Amines (e.g., Acetic Anhydride) recheck->cap Positive proceed_cap Proceed with Synthesis (Accept Deletion Sequence) cap->proceed_cap

Caption: Troubleshooting workflow for incomplete this compound coupling.

Frequently Asked Questions (FAQs)

Q4: How does the Mts protecting group compare to other arginine protecting groups like Pbf?

A4: The Mts group is a sulfonyl-based protecting group, similar to Tosyl (Tos), Pmc, and Pbf. Its lability to acid is greater than Tos but less than the more modern Pbf and Pmc groups. The general order of acid lability is: Pbf > Pmc > Mtr > Mts > Tos. While Pbf is now more commonly used due to its easier cleavage under standard TFA conditions, Mts is still employed in strategies where a more robust protecting group is required. However, the steric bulk and electronic properties that contribute to its stability also make it more challenging to couple compared to Pbf.

Q5: Which coupling reagent is best for this compound?

A5: There is no single "best" reagent for all situations, as the optimal choice depends on the specific peptide sequence. However, for sterically hindered residues like this compound, high-reactivity reagents are strongly preferred. HATU is often considered a gold standard for difficult couplings due to its high speed and efficiency. COMU is a newer alternative with comparable efficiency and improved safety profile. A combination of DIC with OxymaPure is a robust and economical choice that minimizes racemization.

Q6: Can I pre-activate this compound?

A6: Yes, but with caution. Pre-activation can increase the concentration of the reactive species, but it also provides an opportunity for δ-lactam formation to occur in the solution before the coupling mixture is added to the resin. If you pre-activate, keep the time short (e.g., 2-5 minutes) before adding the solution to the resin. For particularly problematic cases, in situ activation (where the coupling reagent is added to the mixture of amino acid, additive, and resin) is often a safer strategy.

The diagram below illustrates the competition between the desired coupling reaction and the δ-lactam side reaction.

G cluster_main Reaction Pathways AA_activated Activated This compound Coupled_Product Successful Coupling (Desired Product) AA_activated->Coupled_Product  Desired Path (Bimolecular Reaction) Lactam δ-Lactam (Inactive Side Product) AA_activated->Lactam Side Reaction (Intramolecular) Peptide Peptide-Resin (Free N-Terminus)

Caption: Competing reaction pathways for activated this compound.

Data Presentation

While direct comparative studies for this compound are limited, the following table provides an illustrative comparison of coupling reagent performance for sterically hindered arginine derivatives based on established reactivity principles and available data for analogues like Fmoc-Arg(Pbf)-OH.

Coupling Reagent CocktailReagent TypeRelative EfficiencyRecommended Use CasePotential Issues
HATU / DIPEA Uronium SaltVery HighFirst choice for difficult sequences; rapid couplings.Guanidinylation of N-terminus if used in large excess.
HCTU / DIPEA Uronium SaltVery HighSimilar to HATU, often more cost-effective.Potential for guanidinylation.
PyBOP / DIPEA Phosphonium SaltHighExcellent for minimizing racemization; good for hindered couplings.Slower kinetics than HATU/HCTU.
DIC / OxymaPure CarbodiimideHighRobust, cost-effective, and low racemization. Good for standard and difficult couplings.Slower than uronium salts; requires longer reaction times.
DIC / HOBt CarbodiimideMedium-HighClassic combination; effective but largely superseded by OxymaPure.HOBt has explosive properties when dry.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first strategy for a difficult this compound coupling.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. Drain the DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 2 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for free primary amines.

  • Washing: If the Kaiser test is negative (yellow beads), the coupling is complete. Wash the resin with DMF (5 times). If the test is positive (blue beads), proceed to Protocol 2.

Protocol 2: Double Coupling for Incomplete Reactions

This protocol should be performed immediately following an incomplete coupling detected in Protocol 1.

  • Initial Wash: After the first coupling attempt, drain the reaction vessel. Do not proceed to the deprotection step.

  • Resin Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual reagents and byproducts.

  • Second Coupling: Prepare a fresh coupling mixture as described in Protocol 1 (steps 4-5) using the same equivalents of reagents.

  • Reaction: Add the new activated mixture to the resin and agitate for an additional 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test. A negative result indicates successful coupling. Wash the resin with DMF (5 times) before proceeding to the next Fmoc deprotection step in your synthesis.

  • Capping (Optional): If the Kaiser test remains positive after a double coupling, it indicates that some sites are highly unreactive. At this point, it is advisable to cap these unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides in subsequent steps.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This colorimetric test detects free primary amines on the resin.

  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN(aq) diluted with 98 mL of pyridine.

  • Procedure:

    • Place a small sample of washed and dried resin beads (approx. 5-10 beads) into a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.

    • Heat the tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

References

Removal of byproducts after Fmoc-Arg(Mts)-OH deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the removal of byproducts after the deprotection of Fmoc-Arg(Mts)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts generated during the TFA-mediated deprotection of the Mts group from arginine?

A1: During the cleavage of the mesitylene-2-sulfonyl (Mts) protecting group from the arginine side chain using trifluoroacetic acid (TFA), two main types of reactive species are generated. The primary byproduct is the cleaved Mts group itself, likely in the form of mesitylene-2-sulfonic acid or a related reactive sulfonyl species. Additionally, carbocations are formed from the cleavage of other acid-labile protecting groups (e.g., Boc, tBu) and from the resin linker. These reactive species, if not properly managed, can lead to undesired side reactions with the peptide.

Q2: What are the most common side reactions associated with the byproducts of this compound deprotection?

A2: The reactive byproducts generated during deprotection can modify susceptible amino acid residues within the peptide chain. The most common side reactions include:

  • Sulfonation: The reactive sulfonyl species can attach to the indole ring of tryptophan residues. O-sulfonation of serine and threonine residues has also been reported with similar sulfonyl-based protecting groups[1].

  • Alkylation: Carbocations, particularly the t-butyl cation from Boc or tBu groups, can alkylate the indole ring of tryptophan.

  • Re-attachment of Protecting Groups: Inadequately scavenged protecting groups can potentially re-attach to the peptide.

Q3: How can these side reactions be prevented?

A3: The most effective way to prevent these side reactions is to include "scavengers" in the TFA cleavage cocktail. Scavengers are nucleophilic reagents that trap the reactive cationic species and sulfonyl byproducts, preventing them from reacting with the peptide[2].

Troubleshooting Guide

IssuePotential CauseRecommended Solutions
Incomplete removal of the Mts protecting group. The Mts group is known to be more acid-stable than other sulfonyl-based protecting groups like Pbf. Cleavage time may be insufficient.1. Increase the cleavage time. Monitor the deprotection progress by taking small aliquots at different time points and analyzing them by HPLC or mass spectrometry. 2. Consider using a stronger acid cocktail, such as one containing trimethylsilyl bromide (TMSBr), which has been shown to be effective for the removal of Mtr groups.
Presence of a major side-product with a mass increase corresponding to sulfonation. A reactive sulfonyl byproduct from the Mts group has likely reacted with a nucleophilic residue, most commonly tryptophan.1. Ensure an adequate concentration of a thiol-based scavenger, such as 1,2-ethanedithiol (EDT) or thioanisole, in your cleavage cocktail. Reagent K or Reagent R are good starting points[3]. 2. If synthesizing a tryptophan-containing peptide, using Fmoc-Trp(Boc)-OH during synthesis can protect the indole side chain from modification during cleavage[2].
Presence of a major side-product with a mass increase of +56 Da. This mass addition often corresponds to t-butylation of a tryptophan or methionine residue by t-butyl cations from other protecting groups.1. Include a silane-based scavenger like triisopropylsilane (TIS) in your cleavage cocktail to effectively trap t-butyl cations. 2. Water can also act as a scavenger for t-butyl cations.
Low peptide yield after precipitation. The peptide may be highly soluble in the ether used for precipitation, or precipitation may be incomplete.1. Ensure the diethyl ether is ice-cold. 2. Increase the volume of ether used for precipitation. 3. After the initial precipitation and centrifugation, collect the supernatant and attempt a second precipitation by adding more cold ether or by evaporating the ether to a smaller volume.
Residual scavenger odor after lyophilization. Thiol-based scavengers like EDT and thioanisole are notoriously difficult to remove completely by ether precipitation alone.1. Perform multiple washes (at least 3-4) with cold diethyl ether after precipitation. 2. After the final wash and decanting of the ether, re-dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize. 3. For particularly persistent scavengers, purification by HPLC is the most effective removal method.

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection of Peptides Containing Arg(Mts)

This protocol is a general procedure for the final cleavage and deprotection of a peptide containing Arg(Mts) and other standard acid-labile protecting groups.

  • Resin Preparation: After the final Fmoc deprotection on the synthesizer, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A common and effective cocktail for sulfonyl-protected arginine is Reagent K :

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature. For peptides containing Arg(Mts), a longer cleavage time of 4-6 hours may be necessary. It is advisable to perform a time-course study to optimize the cleavage time for your specific peptide.

  • Peptide Precipitation: Filter the resin from the cleavage cocktail. Collect the filtrate and add it dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Washing and Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation: Common Cleavage Cocktails for Sulfonyl-Protected Arginine
Reagent NameComposition (v/v)Primary Application and Remarks
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with multiple sensitive residues, including Arg, Trp, Cys, and Met. The combination of thioanisole and EDT is effective at scavenging sulfonyl byproducts.
Reagent R TFA / Thioanisole / Anisole / EDT (90:5:2:3)Recommended for peptides containing sulfonyl-protected Arg to minimize tryptophan modification.
Standard Cocktail TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)Suitable for many peptides without sensitive residues like Trp or Cys. TIS is an excellent scavenger for t-butyl cations. May not be sufficient to prevent sulfonation from Mts.
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)A less odorous alternative to thiol-containing cocktails, effective for scavenging trityl groups.

Visualizations

Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification Start This compound containing Peptide-Resin Wash_DCM Wash with DCM Start->Wash_DCM Dry Dry Resin Wash_DCM->Dry Cleavage_Cocktail Add TFA Cleavage Cocktail (with Scavengers) Dry->Cleavage_Cocktail Reaction Agitate at RT (4-6 hours) Cleavage_Cocktail->Reaction Filtration Filter Resin Reaction->Filtration Precipitation Precipitate with Cold Diethyl Ether Filtration->Precipitation Wash_Ether Wash with Ether (x3) Precipitation->Wash_Ether Isolate Isolate Crude Peptide Wash_Ether->Isolate HPLC HPLC Purification Isolate->HPLC

Caption: Experimental workflow for the deprotection and purification of peptides containing Arg(Mts).

Byproduct_Formation_and_Scavenging cluster_Deprotection TFA-Mediated Deprotection Arg_Mts Arg(Mts) TFA TFA Mts_plus Mesitylenesulfonyl Cation (Mts+) TFA->Mts_plus Cleavage Carbocations Carbocations (e.g., t-butyl+) TFA->Carbocations Sulfonation Sulfonation Mts_plus->Sulfonation Trapped_Byproducts Trapped Byproducts Mts_plus->Trapped_Byproducts Alkylation Alkylation Carbocations->Alkylation Carbocations->Trapped_Byproducts Trp Tryptophan Scavengers Scavengers (TIS, EDT, Thioanisole)

Caption: Byproduct formation during Arg(Mts) deprotection and their interception by scavengers.

References

Impact of scavengers on the final purity of Arg(Mts) peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing Arginine protected with 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Arg(Mts)).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the cleavage and deprotection of Arg(Mts)-containing peptides?

The primary challenges stem from the lability of the Mts group under strong acidic conditions required for its removal. While more easily cleaved than the Tosyl (Tos) group, the process can still lead to side reactions if not properly controlled.[1][2] The main issues include:

  • Incomplete Deprotection: Especially in peptides with multiple Arg(Mts) residues, removal of all Mts groups can be slow, leading to impurities with residual protecting groups.[1]

  • Side-chain Modification: The cleaved Mts group forms a reactive carbocation that can modify sensitive amino acid residues, particularly Tryptophan (Trp), leading to alkylation.[3] Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys) can also be susceptible to modification.

  • Formation of Adducts: Scavengers used in the cleavage cocktail can sometimes form adducts with the peptide.[2]

Q2: How does the Mts protecting group compare to other Arginine protecting groups like Tosyl (Tos) and Pbf?

The Mts group is considered an intermediate in terms of lability between the highly robust Tosyl group and the more labile Pbf group.

  • vs. Tosyl (Tos): The Mts group is more acid-labile than Tos, allowing for milder deprotection conditions or shorter cleavage times with strong acids like HF or TFMSA.

  • vs. Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group is significantly more acid-labile than Mts and is the standard for Fmoc-based synthesis. It is cleaved under milder TFA conditions.

Q3: What is the role of scavengers in the cleavage of Arg(Mts) peptides?

Scavengers are critical components of the cleavage cocktail. Their primary function is to "trap" the reactive carbocations generated from the cleavage of the Mts protecting group and other side-chain protecting groups. This prevents these reactive species from causing undesirable side reactions, such as the alkylation of sensitive amino acid residues like Tryptophan. The choice of scavengers is crucial for achieving high final peptide purity.

Q4: Which scavengers are recommended for the cleavage of Arg(Mts)-containing peptides?

The optimal scavenger cocktail depends on the amino acid composition of the peptide. For peptides containing Arg(Mts), a combination of scavengers is often used to protect various sensitive residues. Common scavengers include:

  • Anisole: A general scavenger for carbocations.

  • Thioanisole: Particularly effective in preventing the alkylation of Tryptophan and can accelerate the removal of sulfonyl-based protecting groups.

  • p-Cresol: Often used in HF cleavage procedures.

  • 1,2-Ethanedithiol (EDT): A "soft" scavenger that is effective in protecting Tryptophan and reducing methionine sulfoxide.

  • Triisopropylsilane (TIS): A powerful reducing scavenger that is effective at scavenging trityl cations and other carbocations.

Q5: How can I assess the purity of my Arg(Mts) peptide after cleavage?

The two primary methods for assessing peptide purity are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the percentage of the desired peptide in the crude product and to resolve it from various impurities.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired peptide and to identify the masses of any impurities, which can help in diagnosing the source of the impurity (e.g., incomplete deprotection, side-chain modification).

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low yield of the desired peptide after cleavage. Incomplete cleavage from the resin or incomplete deprotection of the Mts group.- Extend the cleavage time, especially for peptides with multiple Arg(Mts) residues. - Ensure the use of a fresh, potent cleavage cocktail.
Multiple peaks close to the main product in the HPLC chromatogram. Incomplete removal of the Mts protecting group.- Re-treat the crude peptide with the cleavage cocktail. - Confirm the mass of the impurity by MS to verify if it corresponds to the peptide with the Mts group still attached.
Modification of sensitive residues (e.g., Trp) by the cleaved Mts group.- Use a scavenger cocktail containing thioanisole or EDT, especially for Trp-containing peptides.
Unexpected mass detected by Mass Spectrometry. Formation of adducts with scavengers.- Ensure proper work-up and precipitation of the peptide after cleavage to remove residual scavengers. - Analyze the mass difference to identify the potential adduct.
Oxidation of Met or Cys residues.- Include a reducing scavenger like EDT in the cleavage cocktail. - Perform the cleavage under an inert atmosphere (e.g., nitrogen).

Data Presentation

Table 1: Comparison of Common Scavenger Cocktails for Arg(Mts) Cleavage

Reagent NameComposition (v/v)Recommended UseKey Features & Limitations
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues.TIS is an effective carbocation scavenger. May not be sufficient to protect Trp from Mts-derived cations.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTHighly recommended for peptides containing Arg(Mts) and other sensitive residues like Trp, Met, and Cys.Provides a robust combination of "hard" and "soft" scavengers. EDT has a strong odor.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleIdeal for peptides with sulfonyl-protected Arginine residues like Mts.High concentration of thio-scavengers accelerates deprotection and protects Trp. Strong odor.

Table 2: Illustrative Quantitative Data on the Impact of Scavengers on the Purity of a Model Arg(Mts)-Trp Peptide

Cleavage CocktailMain Product Purity (%)Trp-Alkylation (%)Incomplete Deprotection (%)
95% TFA / 5% Water652510
95% TFA / 2.5% Water / 2.5% TIS751510
Reagent K90<5<5
Reagent R92<5<3

Note: The data in this table is illustrative and intended to demonstrate the relative effectiveness of different scavenger cocktails. Actual results will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Cleavage and Deprotection of an Arg(Mts)-Containing Peptide

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavenger cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol)

  • Cold diethyl ether (-20°C)

  • Dichloromethane (DCM)

  • Reaction vessel (glass, with a screw cap)

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin in the reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Seal the vessel and agitate at room temperature for 2-4 hours. The optimal time may need to be determined empirically, especially for peptides with multiple Arg(Mts) residues.

  • Filter the cleavage mixture to separate the resin from the peptide-containing solution.

  • Wash the resin with a small amount of fresh TFA and then with DCM to recover any remaining peptide. Combine all filtrates.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analyze the crude peptide by HPLC and Mass Spectrometry.

Protocol 2: HPLC Analysis of Crude Peptide Purity

Materials:

  • Crude peptide

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Solvent for sample dissolution (e.g., 50% acetonitrile/water)

Procedure:

  • Dissolve the crude peptide in a suitable solvent.

  • Filter the sample to remove any particulates.

  • Equilibrate the C18 column with Mobile Phase A.

  • Inject the peptide sample onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes).

  • Monitor the elution profile at 214 nm and 280 nm.

  • Integrate the peak areas to determine the relative purity of the main product.

Mandatory Visualization

Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation cluster_analysis Purity Analysis Peptide-Resin Peptide-Resin Cleavage_Cocktail Add Cleavage Cocktail (TFA + Scavengers) Peptide-Resin->Cleavage_Cocktail Incubation Incubate 2-4h at RT Cleavage_Cocktail->Incubation Filtration Filter to Remove Resin Incubation->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Washing Wash & Centrifuge Precipitation->Washing Drying Dry Crude Peptide Washing->Drying Analysis HPLC & Mass Spec Drying->Analysis

Caption: Workflow for cleavage, deprotection, and analysis of Arg(Mts) peptides.

Caption: Role of scavengers in preventing side reactions during Arg(Mts) deprotection.

References

Addressing solubility issues of protected peptides with Fmoc-Arg(Mts)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility and coupling issues encountered during solid-phase peptide synthesis (SPPS) with Fmoc-Arg(Mts)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of the amino acid arginine used in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group protects the alpha-amino group, while the Mts (mesitylene-2-sulfonyl) group protects the guanidino side chain of arginine. The Mts group is an acid-labile protecting group, meaning it can be removed under acidic conditions, typically at the end of the peptide synthesis. It is considered more labile than the tosyl (Tos) group, allowing for somewhat milder deprotection conditions.[1]

Q2: What are the primary challenges associated with using this compound?

The main challenges when using this compound, and other protected arginine derivatives, are related to:

  • Solubility: Fmoc-protected amino acids, particularly those with bulky side-chain protecting groups, can exhibit poor solubility in standard solid-phase peptide synthesis (SPPS) solvents.

  • Coupling Efficiency: The bulky nature of the Fmoc and Mts protecting groups can lead to steric hindrance, resulting in slow or incomplete coupling reactions.

  • Side Reactions: A significant side reaction during the activation of protected arginine is the formation of a δ-lactam, an inactive species that can lead to the truncation of the peptide chain.[]

Q3: How does the solubility of this compound compare to other protected arginine derivatives?

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Symptoms:

  • Difficulty dissolving this compound in the coupling solvent at the desired concentration.

  • Precipitation of the amino acid during the activation or coupling step.

  • Low coupling efficiency, potentially leading to deletion sequences in the final peptide.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Solubility start Poor Solubility of This compound Observed solvent Optimize Solvent System start->solvent Initial Step sonication Apply Sonication solvent->sonication If still insoluble end Improved Solubility solvent->end Successful heating Gentle Heating sonication->heating If precipitation persists sonication->end Successful additives Consider Solubility-Enhancing Additives (Use with Caution) heating->additives For very difficult cases heating->end Successful concentration Lower the Concentration additives->concentration If additives are not desired additives->end Successful alternative Switch to an Alternative Protected Arginine concentration->alternative Last Resort concentration->end Successful

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Solutions:

  • Optimize Solvent System:

    • DMF (N,N-Dimethylformamide): This is the most common solvent for SPPS and generally provides good solvation for Fmoc-amino acids.

    • NMP (N-Methyl-2-pyrrolidone): Can be a better solvent than DMF for some sequences and may improve solubility.

    • DMSO (Dimethyl Sulfoxide): Often used as a co-solvent (e.g., 10-20% in DMF or NMP) to dissolve difficult amino acids. Note that prolonged exposure of cysteine-containing peptides to DMSO should be avoided due to potential oxidation.

  • Sonication: Applying sonication can help dissolve the protected amino acid.

  • Gentle Heating: Gently warming the solvent can increase solubility. However, be cautious as elevated temperatures can increase the risk of side reactions.

  • Lower Concentration: If solubility issues persist, using a lower concentration of the amino acid may be necessary, which might require longer coupling times or double coupling.

Issue 2: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test (or other free amine test) after the coupling step, indicating unreacted amino groups on the resin.

  • Presence of deletion sequences (peptide missing the arginine residue) in the final product upon analysis by HPLC-MS.

  • Low overall yield of the desired peptide.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Incomplete Coupling start_coupling Incomplete Coupling of This compound Detected reagent Switch to a More Potent Coupling Reagent start_coupling->reagent Initial Step double_coupling Perform Double Coupling reagent->double_coupling If still incomplete end_coupling Complete Coupling Achieved reagent->end_coupling Successful time_temp Increase Coupling Time and/or Temperature double_coupling->time_temp If problem persists double_coupling->end_coupling Successful check_reagents Ensure Freshness of Reagents and Solvents time_temp->check_reagents As a general good practice time_temp->end_coupling Successful

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Solutions:

  • Use More Potent Coupling Reagents: For sterically hindered amino acids like this compound, standard carbodiimide activators may be insufficient. Consider using uronium/aminium or phosphonium salt-based reagents.

  • Perform Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of activated this compound.

  • Increase Coupling Time and/or Temperature: Extending the reaction time (e.g., from 2 hours to 4 hours or overnight) can help drive the reaction to completion. Elevating the temperature (e.g., to 40-50°C) can also improve coupling efficiency, but should be done with caution to avoid side reactions.

  • Ensure Fresh Reagents: Use high-purity, fresh solvents and coupling reagents, as their degradation can lead to lower coupling efficiency.

Data Presentation

Table 1: Qualitative Solubility of Protected Arginine Derivatives in Common SPPS Solvents

Fmoc-Arginine DerivativeDMF (N,N-Dimethylformamide)NMP (N-Methyl-2-pyrrolidone)DMSO (Dimethyl Sulfoxide)DCM (Dichloromethane)
This compound Expected to be solubleExpected to be solubleExpected to be solublePoorly soluble
Fmoc-Arg(Pbf)-OH Sparingly solubleSolubleSlightly solublePoorly soluble
Fmoc-Arg(Tos)-OH SolubleSolubleSolublePoorly soluble
Fmoc-Arg-OH Soluble in the presence of a baseSoluble in the presence of a base62.5 mg/mL (with sonication)[3]Insoluble

Table 2: Comparison of Common Side-Chain Protecting Groups for Arginine in Fmoc-SPPS

Protecting GroupKey FeaturesDeprotection Conditions
Mts (Mesitylene-2-sulfonyl) More acid-labile than Tos.Strong acid (e.g., HF, TFMSA)[1]
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Widely used, good acid lability.Trifluoroacetic acid (TFA)
Tos (Tosyl) Traditional protecting group.Requires strong acid (e.g., HF)
NO₂ (Nitro) Cost-effective.Requires harsh conditions (e.g., reduction)

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound

This protocol outlines a general method for the manual coupling of this compound. Adjustments may be necessary based on the specific peptide sequence and resin.

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (e.g., 1 x 5 min and 1 x 15 min) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU; 0.95 equivalents relative to the amino acid) in DMF.

    • Add a base (e.g., DIPEA; 2 equivalents relative to the amino acid) to the activation mixture.

    • Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for a minimum of 2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Recoupling (if necessary): If the Kaiser test is positive, repeat steps 4-7 (double coupling).

Protocol 2: Procedure for Determining the Solubility of a Protected Amino Acid

This protocol provides a general method to experimentally determine the solubility of this compound in a specific solvent.

  • Preparation of Saturated Solution:

    • Accurately weigh a small amount of this compound (e.g., 10 mg) into a vial.

    • Add a known volume of the test solvent (e.g., 0.5 mL) to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the vial on a shaker at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • Centrifuge the vial to pellet any undissolved solid.

    • Carefully take a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).

  • Quantification:

    • Analyze the diluted sample by a calibrated HPLC-UV method to determine the concentration of the dissolved this compound.

    • Calculate the solubility in mg/mL or Molarity based on the measured concentration and the dilution factor.

References

Validation & Comparative

A Comparative Guide to Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Mts)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the guanidinium side chain of arginine is a critical decision in solid-phase peptide synthesis (SPPS). This choice significantly influences coupling efficiency, the potential for side reactions, and the conditions required for final deprotection, ultimately impacting the purity and yield of the final peptide. This guide provides an objective comparison of two commonly utilized Fmoc-protected arginine derivatives: Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Mts)-OH, supported by available data and detailed experimental protocols.

Executive Summary

Fmoc-Arg(Pbf)-OH is the current industry standard for the incorporation of arginine in Fmoc-based solid-phase peptide synthesis.[1][2] Its widespread adoption is due to the high acid lability of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which allows for rapid and efficient removal under standard trifluoroacetic acid (TFA) cleavage conditions.[3][4] In contrast, the mesitylene-2-sulfonyl (Mts) protecting group of this compound is significantly more stable to acid. This property makes it less common in routine Fmoc-SPPS but potentially advantageous in specific applications requiring differential protection strategies.

Chemical Structures

The chemical structures of the Pbf and Mts protecting groups are presented below. The electron-donating groups on the aromatic rings influence their acid lability.

cluster_Pbf Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) cluster_Mts Mts (mesitylene-2-sulfonyl) Pbf Pbf Mts Mts

Caption: Chemical structures of the Pbf and Mts protecting groups.

Performance Comparison

The following tables summarize the key performance parameters of Fmoc-Arg(Pbf)-OH and this compound based on available data.

Table 1: General Properties and Performance
ParameterFmoc-Arg(Pbf)-OHThis compoundReferences
Protecting Group Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Mts (mesitylene-2-sulfonyl)[5]
Molecular Weight 648.77 g/mol 578.70 g/mol
Primary Application Standard for Fmoc-SPPSPrimarily used in Boc-SPPS; limited use in Fmoc-SPPS
Solubility Good solubility in common SPPS solvents (DMF, NMP, DMSO)Expected to have good solubility in common SPPS solvents
Relative Cost HigherGenerally lower than Pbf
Table 2: Deprotection and Cleavage
ParameterFmoc-Arg(Pbf)-OHThis compoundReferences
Acid Lability HighLow
Typical Deprotection Time (TFA) 1-4 hoursSignificantly longer than Pbf; may require extended treatment
Cleavage Cocktail Standard TFA cocktails (e.g., TFA/TIS/H₂O)Requires harsher acid conditions (e.g., HF or TFMSA) or prolonged TFA treatment
Table 3: Side Reactions
Side ReactionFmoc-Arg(Pbf)-OHThis compoundReferences
δ-Lactam Formation Can occur during activation, leading to chain termination.Prone to this side reaction, similar to other sulfonyl-based protecting groups.
Tryptophan Alkylation Less prone compared to Pmc, but can still occur.Can cause alkylation of sensitive residues like tryptophan.
Sulfonation of Residues Can lead to sulfonation of Trp, Ser, and Thr residues during cleavage.As a sulfonyl-based group, it is expected to have a similar potential for sulfonation.

Experimental Protocols

Detailed methodologies for the coupling and cleavage/deprotection steps are provided below. These are general protocols and may require optimization based on the specific peptide sequence and synthesizer used.

Coupling Protocols

Standard coupling protocols can be used for both Fmoc-Arg(Pbf)-OH and this compound. The choice of coupling reagent can influence the efficiency and potential for side reactions.

Protocol 1: HBTU/HOBt Activation

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-Arg(Pbf/Mts)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Coupling: Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes. Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative test such as the Kaiser test. Upon completion (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: DIC/HOBt Activation

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Coupling Solution: Dissolve the Fmoc-Arg(Pbf/Mts)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3 eq.). Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring and Washing: Monitor the reaction with the Kaiser test. Once complete, wash the resin as described in Protocol 1.

Resin Resin with free N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Amino Acid Activation (e.g., HBTU/HOBt or DIC/HOBt) Activation->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection

Caption: General workflow for an Fmoc-SPPS cycle.

Cleavage and Deprotection Protocols

The cleavage and deprotection conditions differ significantly between the two derivatives due to the difference in acid lability of the Pbf and Mts groups.

Protocol 3: Cleavage and Deprotection of Arg(Pbf)-containing Peptides

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more robust scavenger cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) may be necessary.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-4 hours. The exact time depends on the number of Arg(Pbf) residues.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Protocol 4: Cleavage and Deprotection of Arg(Mts)-containing Peptides

Due to the high acid stability of the Mts group, standard TFA cleavage is often inefficient.

  • Option A (Prolonged TFA Treatment): Follow Protocol 3, but extend the cleavage time significantly (e.g., 8-24 hours), and monitor the deprotection by HPLC. This approach may not be suitable for acid-sensitive peptides.

  • Option B (Stronger Acid): For complete and efficient removal, stronger acids like HF or TFMSA are typically required. These reagents are highly hazardous and require specialized equipment and handling procedures.

cluster_pbf Fmoc-Arg(Pbf)-OH cluster_mts This compound start Peptidyl-resin wash_dcm Wash with DCM and dry start->wash_dcm cleavage_cocktail Add Cleavage Cocktail wash_dcm->cleavage_cocktail pbf_cocktail TFA/TIS/H₂O (95:2.5:2.5) or Reagent K cleavage_cocktail->pbf_cocktail For Pbf mts_cocktail Prolonged TFA or HF/TFMSA cleavage_cocktail->mts_cocktail For Mts agitate Agitate at room temperature pbf_agitate 1-4 hours agitate->pbf_agitate For Pbf mts_agitate > 8 hours (TFA) or specific strong acid protocol agitate->mts_agitate For Mts filter Filter and collect filtrate precipitate Precipitate in cold ether filter->precipitate isolate Isolate crude peptide precipitate->isolate pbf_cocktail->agitate pbf_agitate->filter mts_cocktail->agitate mts_agitate->filter

Caption: Decision tree for cleavage and deprotection.

Conclusion and Recommendations

For the majority of routine Fmoc-based solid-phase peptide syntheses, Fmoc-Arg(Pbf)-OH is the superior choice . Its high acid lability allows for efficient deprotection under standard cleavage conditions, leading to higher yields and purity of the final peptide. The reduced propensity for side reactions, such as tryptophan alkylation compared to older protecting groups like Pmc, further solidifies its position as the standard.

This compound , on the other hand, should be considered a specialized reagent within the context of Fmoc-SPPS. Its high acid stability makes it unsuitable for standard final deprotection protocols. However, this stability could be leveraged in complex synthetic strategies where orthogonal protection of multiple arginine residues is required. For instance, if one arginine needs to remain protected while others are deprotected, the Mts group could offer this differential stability.

Researchers and drug development professionals should select Fmoc-Arg(Pbf)-OH for routine and high-throughput peptide synthesis. The use of this compound should be reserved for specific, well-justified synthetic designs that necessitate its unique acid stability profile, with the understanding that its removal will require harsher conditions or significantly prolonged reaction times.

References

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Arg(Mts)-OH and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of the arginine protecting group is a critical decision that significantly impacts the purity, yield, and overall success of the synthesis. The use of Fmoc-Arg(Mts)-OH, where Mts stands for mesitylene-2-sulfonyl, represents one of the earlier strategies for arginine protection in Fmoc chemistry. This guide provides an objective comparison of the performance of this compound with more contemporary alternatives, namely Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Pmc)-OH, focusing on the analysis of the resulting peptides by High-Performance Liquid Chromatography (HPLC).

Performance Comparison of Arginine Protecting Groups

The selection of a suitable protecting group for the guanidinium function of arginine is pivotal to prevent side reactions during peptide synthesis. The ideal protecting group should be stable throughout the synthesis cycles and be readily cleaved during the final deprotection step without generating difficult-to-remove byproducts. The Mts, Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups are all sulfonyl-based and acid-labile, making them compatible with standard Fmoc-SPPS cleavage cocktails containing trifluoroacetic acid (TFA).

However, their cleavage kinetics and propensity to generate side products differ significantly, which can be clearly visualized and quantified by HPLC analysis of the crude peptide.

Protecting GroupKey FeaturesCommon Side ReactionsTypical Crude Purity (by HPLC)
Mts One of the earlier developed sulfonyl-based protecting groups.Incomplete removal requiring extended cleavage times or stronger acids. O-sulfonation of Ser and Thr residues in the absence of suitable scavengers.[1]Generally lower due to incomplete deprotection and potential side reactions.
Pbf Currently the most widely used protecting group for arginine in Fmoc-SPPS.[2] More acid-labile than Mts and Pmc.[3]δ-lactam formation, leading to truncated sequences. Sulfonation of tryptophan residues, which can be minimized with appropriate scavengers.Generally high, often exceeding 70-80% for well-optimized syntheses.
Pmc Structurally similar to Pbf but generally considered slightly more stable.Similar to Pbf, including δ-lactam formation and sulfonation of sensitive residues. Incomplete removal can be an issue in longer peptides or those with multiple arginines.Good to high, but potentially lower than Pbf in tryptophan-containing peptides due to a higher propensity for modification.

Experimental Data and HPLC Analysis

Direct side-by-side quantitative HPLC data for a model peptide synthesized with this compound versus its more modern counterparts is scarce in recent literature, reflecting the shift towards the use of more labile protecting groups like Pbf. However, by compiling data from various studies, a comparative picture emerges.

A significant challenge with the Mts group is its resistance to cleavage. Complete removal often requires prolonged exposure to strong acids, which can lead to undesired side reactions. One of the most notable side reactions is the O-sulfonation of serine and threonine residues, which occurs during the cleavage of Pmc or Mtr (a related protecting group) in the absence of effective scavengers.[1] This modification results in a distinct peak in the HPLC chromatogram, typically eluting earlier than the target peptide.

In contrast, while Fmoc-Arg(Pbf)-OH is more readily cleaved, it is more prone to δ-lactam formation during the coupling step. This intramolecular cyclization leads to a truncated peptide, which is a common impurity observed in HPLC analysis. Studies have shown that the extent of δ-lactam formation can be significant and is dependent on the activation method and coupling time.

The following table summarizes hypothetical, yet representative, HPLC purity data for a model decapeptide containing a single arginine residue, synthesized with the different protecting groups.

Arginine Protecting GroupTarget Peptide Purity (%)Key Impurities Observed by HPLC
This compound 55-70%Peptide with residual Mts group, O-sulfonated peptide
Fmoc-Arg(Pbf)-OH 75-90%Des-Arg peptide (from δ-lactam formation), Trp-sulfonated peptide
Fmoc-Arg(Pmc)-OH 70-85%Des-Arg peptide, Trp-sulfonated peptide, peptide with residual Pmc group

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Y-G-G-F-L-R-R-I-R-P)
  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.

  • Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid (including this compound, Fmoc-Arg(Pbf)-OH, or Fmoc-Arg(Pmc)-OH) with HCTU (3.9 eq) and N,N-diisopropylethylamine (DIPEA) (8 eq) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (5x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), and dry under vacuum.

Peptide Cleavage and Deprotection
  • Cleavage Cocktail for Mts-protected peptides: A mixture of TFA/thioanisole/water/EDT (90:5:3:2) for 4-6 hours at room temperature.

  • Cleavage Cocktail for Pbf/Pmc-protected peptides: A standard "Reagent K" cocktail of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) for 2-3 hours at room temperature is typically sufficient.

Procedure:

  • Add the cleavage cocktail to the dried peptide-resin.

  • Gently agitate at room temperature for the specified duration.

  • Filter the resin and wash with fresh TFA.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

HPLC Analysis of Crude Peptide
  • Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of 0.1% TFA in water.

  • HPLC System: A standard reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of 5-65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: UV detection at 214 nm and 280 nm.

Visualizing the Workflow and Logical Relationships

To better understand the experimental process and the factors influencing the final purity of the peptide, the following diagrams illustrate the key workflows and relationships.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Iterative Cycle Coupling Amino Acid Coupling Deprotection->Coupling Iterative Cycle Washing Washing Coupling->Washing Iterative Cycle Washing->Deprotection Iterative Cycle Cleavage_Cocktail Add Cleavage Cocktail Washing->Cleavage_Cocktail Precipitation Ether Precipitation Cleavage_Cocktail->Precipitation Drying Drying Precipitation->Drying Sample_Prep Sample Preparation Drying->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC MS Mass Spectrometry HPLC->MS

Caption: A streamlined workflow for the synthesis, cleavage, and analysis of peptides.

protecting_group_comparison cluster_mts This compound cluster_pbf Fmoc-Arg(Pbf)-OH cluster_pmc Fmoc-Arg(Pmc)-OH Mts_Cleavage Harsh Cleavage (Longer time / Stronger acid) Mts_Side_Reaction Incomplete Deprotection O-Sulfonation Mts_Cleavage->Mts_Side_Reaction Pbf_Cleavage Mild Cleavage (Standard TFA cocktail) Pbf_Side_Reaction δ-Lactam Formation Trp Sulfonation Pbf_Cleavage->Pbf_Side_Reaction Pmc_Cleavage Mild-Moderate Cleavage Pmc_Side_Reaction Similar to Pbf (Potentially more Trp modification) Pmc_Cleavage->Pmc_Side_Reaction

Caption: Comparison of cleavage conditions and side reactions for different arginine protecting groups.

References

A Comparative Guide to the Mass Spectrometry Characterization of Arg(Mts)-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry, the choice of protecting groups is a critical determinant of success, not only in the synthesis but also in the subsequent characterization of the final product. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mts) group is a commonly employed protecting group for the guanidinium function of arginine in solid-phase peptide synthesis (SPPS). While its cleavage characteristics are well-documented, its impact on mass spectrometry (MS) analysis is less frequently discussed. This guide provides a comparative overview of the mass spectrometric behavior of Arg(Mts)-containing peptides, offering insights into potential fragmentation patterns and ionization characteristics in contrast to other common arginine protecting groups.

Comparison of Arginine Protecting Groups

The selection of an arginine protecting group influences not only the efficiency of peptide synthesis but also the ease and clarity of mass spectrometric analysis. Incomplete removal of these groups can lead to complex spectra and challenges in data interpretation. The following table summarizes key characteristics of common arginine protecting groups, including their lability and potential implications for MS analysis.

Protecting GroupStructureCleavage ConditionsPotential Mass Spectrometry Implications
Mts (4-methoxy-2,3,6-trimethylbenzenesulfonyl)ArylsulfonylStrong acid (e.g., HF, TFMSA), milder than TosPotential for incomplete cleavage leading to +222 Da modification. Fragmentation may involve neutral loss of the Mts group or characteristic fragments of the sulfonyl moiety.
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Substituted benzofuransulfonylTFA-based cocktailsGenerally considered highly labile, but incomplete removal (+252 Da) can occur in sterically hindered sequences. Fragmentation may show neutral loss of the Pbf group.
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)Substituted chromansulfonylTFA-based cocktails, more acid-stable than PbfIncomplete cleavage results in a +266 Da modification. Similar to Pbf, fragmentation can involve neutral loss of the protecting group.
Tos (Tosyl)ArylsulfonylHarsh acid (e.g., HF)Requires strong acid for removal, increasing the likelihood of side reactions. Residual Tos (+154 Da) can be observed.
NO2 (Nitro)NitroguanidinoCatalytic hydrogenation, SnCl2Different cleavage chemistry. Incomplete removal results in a +43 Da modification.

Experimental Protocols

To facilitate the direct comparison of Arg(Mts)-containing peptides with other protected analogues, detailed experimental protocols for peptide synthesis, cleavage, and subsequent LC-MS/MS analysis are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Arg(Mts)-Containing Peptide

This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

2. Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) and 3.95 equivalents of HBTU in DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Wash the resin with DMF (5x) and DCM (3x).

3. Incorporation of Fmoc-Arg(Mts)-OH:

  • Repeat the deprotection and washing steps as in step 1.

  • Couple this compound using the same procedure as in step 2. Due to potential steric hindrance, a double coupling may be necessary to ensure complete reaction.

4. Chain Elongation:

  • Continue the synthesis by repeating the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

5. Final Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 1.

  • Wash the resin with DMF (5x), DCM (3x), and methanol (3x), and dry the peptide-resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of the Mts and other side-chain protecting groups.

1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Thioanisole / 1,2-ethanedithiol (EDT) / Anisole (90:5:3:2 v/v/v/v). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide pellet under a stream of nitrogen.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for purification by reversed-phase HPLC.

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of the purified peptide by liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

  • Dissolve the purified, lyophilized peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for LC-MS/MS analysis (e.g., 10-100 fmol/µL).

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • MS1 Scan Range: m/z 300-2000.

  • Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for fragmentation.

  • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Collision Energy: Use a normalized collision energy of 25-35%.

  • MS/MS Scan Range: m/z 100-2000.

  • Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds.

Visualizing the Workflow and Potential Outcomes

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the mass spectrometric analysis of peptides containing a residual Mts protecting group.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification LC_MS LC-MS Analysis Purification->LC_MS Inject Purified Peptide MS_MS Tandem MS (MS/MS) LC_MS->MS_MS Data_Analysis Data Analysis MS_MS->Data_Analysis

Figure 1. General experimental workflow for the synthesis and analysis of Arg(Mts)-containing peptides.

fragmentation_pathways cluster_precursor Precursor Ion cluster_fragments Potential Fragmentation Pathways Peptide_Mts [Peptide+Arg(Mts)+H]+ b_y_ions Backbone Fragmentation (b- and y-ions) Peptide_Mts->b_y_ions CID/HCD Neutral_Loss Neutral Loss of Mts (-222 Da) Peptide_Mts->Neutral_Loss CID/HCD Mts_Fragment Characteristic Fragment of Mts Peptide_Mts->Mts_Fragment CID/HCD

Figure 2. Potential fragmentation pathways for an Arg(Mts)-containing peptide in MS/MS.

Concluding Remarks

The mass spectrometric characterization of synthetic peptides is a critical step in quality control and downstream applications. While the Mts protecting group is effective for arginine side-chain protection during synthesis, its incomplete removal can introduce ambiguity in MS analysis. By understanding the potential for residual Mts modifications and their characteristic fragmentation patterns, researchers can more effectively interpret their mass spectra. The provided protocols offer a framework for systematic comparison of Arg(Mts)-containing peptides with those synthesized using alternative protecting groups, enabling a more informed selection of synthetic strategies for specific research needs. It is recommended that researchers perform their own comparative studies to determine the optimal protecting group strategy for their specific peptide sequences and analytical instrumentation.

A Head-to-Head Battle of Sulfonyls: Unveiling the Deprotection Kinetics of the Mts Group

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of amine protection strategies, the choice of a sulfonyl group can significantly impact synthetic efficiency. This guide provides a comprehensive comparison of the deprotection kinetics of the 2-mesitylenesulfonyl (Mts) group against other widely used sulfonyl protecting groups, namely tosyl (Ts), nosyl (Ns), and dansyl (Ds). By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for making informed decisions in multi-step organic synthesis.

The strategic protection and deprotection of amine functionalities are cornerstones of modern organic synthesis, particularly in the pharmaceutical industry. Sulfonyl groups are a popular choice for amine protection due to their general stability across a range of reaction conditions. However, the ease and efficiency of their removal are critical factors that dictate their utility. This guide focuses on the Mts group, a sterically hindered sulfonyl protecting group, and evaluates its deprotection kinetics in comparison to other common sulfonyl groups.

Unmasking the Amine: A Comparative Look at Deprotection Rates

The lability of a sulfonyl protecting group is paramount when designing a synthetic route that requires subsequent amine manipulation. The data summarized below, extracted from various literature sources, highlights the conditions required for the removal of Mts, Ts, Ns, and Ds groups, providing insights into their relative deprotection kinetics.

Protecting GroupReagentsSolventTemperature (°C)TimeYield (%)Reference
Mts TFMSA-TFA-thioanisole----[1]
Mts (on Arginine) MSA, TFMSA, or HF--Quantitative-[2]
Ts Strong Acid (e.g., HBr, H2SO4) or Strong Reducing Agents (e.g., Na/NH3)VariousElevatedProlongedVariable[3][4]
Ns Thiophenol, K2CO3MeCN2310 minQuantitative[3]
Ns Thiophenol, BaseVariousRT - ElevatedVariableHigh
Ds Not typically used for amine protection due to fluorescence and potential for side reactions----

Note: Detailed kinetic data for the Mts group is limited in the readily available literature. The conditions presented are based on reported successful deprotection methods. Further optimization for specific substrates is recommended.

From the available data, a qualitative trend in lability can be established. The nosyl (Ns) group is demonstrably the most labile, readily cleaved under mild, nucleophilic conditions using a thiol and a base. In contrast, the tosyl (Ts) group is known for its remarkable stability, often requiring harsh acidic or reductive conditions for its removal. The 2-mesitylenesulfonyl (Mts) group appears to occupy an intermediate position. While requiring strong acid catalysis, it is reported to be more acid-labile than the tosyl group, suggesting faster deprotection kinetics under acidic conditions. The dansyl (Ds) group is less commonly employed as a protecting group for amines in multi-step synthesis due to its fluorescent properties and potential for undesired side reactions during cleavage.

Experimental Corner: Protocols for Deprotection

To aid in the practical application of these protecting groups, detailed experimental protocols for the deprotection of Mts and Ns-protected amines are provided below.

Deprotection of N-Mts-Arginine with Strong Acid

This protocol is adapted from the reported cleavage of the Mts group from the guanidino moiety of arginine.

Reagents and Materials:

  • N-Mts-protected arginine derivative

  • Methanesulfonic acid (MSA), trifluoromethanesulfonic acid (TFMSA), or hydrogen fluoride (HF)

  • Appropriate reaction vessel and quenching solution

Procedure:

  • Dissolve the N-Mts-protected arginine derivative in a suitable reaction vessel.

  • Carefully add the strong acid (MSA, TFMSA, or HF) to the reaction mixture at an appropriate temperature (typically starting at low temperatures and gradually warming to room temperature).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a suitable base (e.g., a cold saturated aqueous solution of sodium bicarbonate) or by pouring the reaction mixture onto ice.

  • Extract the deprotected product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Deprotection of an N-Ns-Amine with Thiophenol

This protocol is a general procedure for the mild cleavage of the nosyl group.

Reagents and Materials:

  • N-Ns-protected amine

  • Thiophenol

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the N-Ns-protected amine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

  • Add thiophenol (1.1-1.5 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine.

Visualizing the Workflow: From Protection to Deprotection

The following diagram illustrates the general workflow for the protection and subsequent deprotection of an amine functionality using a sulfonyl protecting group.

G cluster_protection Protection cluster_synthesis Synthetic Steps cluster_deprotection Deprotection Amine Free Amine (R-NH2) ProtectedAmine Protected Amine (R-NHS(O2)R') Amine->ProtectedAmine SulfonylChloride Sulfonyl Chloride (R'SO2Cl) SulfonylChloride->ProtectedAmine Base Base Base->ProtectedAmine Reaction Further Synthetic Transformations ProtectedAmine->Reaction DeprotectedAmine Deprotected Amine (R-NH2) Reaction->DeprotectedAmine DeprotectingAgent Deprotecting Agent DeprotectingAgent->DeprotectedAmine

General workflow for amine protection and deprotection.

Concluding Remarks

The selection of an appropriate sulfonyl protecting group is a critical decision in the design of a synthetic strategy. While the tosyl group offers robust protection, its removal requires harsh conditions that may not be compatible with sensitive substrates. The nosyl group, on the other hand, provides a milder deprotection route but may exhibit lower stability under certain reaction conditions. The 2-mesitylenesulfonyl (Mts) group emerges as a valuable alternative, demonstrating greater acid lability than the tosyl group, thereby offering a potentially more facile deprotection under acidic conditions. The quantitative kinetic data for Mts deprotection remains an area for further investigation, and the development of milder deprotection protocols for this group would further enhance its utility in organic synthesis. Researchers are encouraged to consider the specific requirements of their synthetic targets and the compatibility of the deprotection conditions with other functional groups present in the molecule when choosing a sulfonyl protecting group.

References

A Comparative Guide to the Solution Stability of Fmoc-Protected Arginine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of Fmoc-protected amino acids in solution is a critical parameter influencing the efficiency and outcome of solid-phase peptide synthesis (SPPS). This guide provides a comparative evaluation of the stability of Fmoc-Arg(Mts)-OH in solution over time, alongside other commonly used arginine derivatives. The information presented is supported by available experimental data and detailed methodologies to assist in the selection of the most appropriate building block for your research needs.

The selection of a protecting group for the guanidino side chain of arginine is a crucial decision in peptide synthesis. This choice impacts not only the deprotection strategy but also the stability of the amino acid derivative in the solvents used during automated synthesis. Degradation of the Fmoc-amino acid in solution can lead to the formation of impurities and a decrease in the overall yield of the desired peptide. This guide focuses on the stability of this compound and compares it with other sulfonyl-based protected arginine derivatives such as Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Pmc)-OH, as well as other alternatives.

Comparative Stability in Solution

While direct, quantitative, time-course stability data for this compound in common SPPS solvents is not extensively available in the public domain, studies on analogous compounds provide valuable insights. A study comparing the stability of various Fmoc-Arg(X)-OH analogues in N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP) at room temperature revealed significant differences in their stability profiles.

The following table summarizes the available quantitative data for the stability of different Fmoc-arginine derivatives in solution. The stability of this compound is inferred based on the general characteristics of the Mts (mesitylene-2-sulfonyl) protecting group in comparison to other sulfonyl-based protecting groups.

Fmoc-Arginine DerivativeProtecting GroupSolventStability Over Time (at Room Temperature)Key Observations
This compound Mts (mesitylene-2-sulfonyl)DMF, NBPExpected to be highly stableThe Mts group is a robust sulfonyl-based protecting group. While less acid-labile than Pbf, it is expected to exhibit excellent stability in common organic solvents used in SPPS.
Fmoc-Arg(Pbf)-OH Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)DMF, NBPTotally stable over a period of 10 days[1][2]The Pbf protecting group demonstrates high stability in solution, making it a reliable choice for automated peptide synthesis where solutions may be stored for extended periods.[1][2]
Fmoc-Arg(NO₂)-OH NO₂ (Nitro)DMF, NBPTotally stable over a period of 10 days[1]The nitro protecting group is also very stable in solution.
Fmoc-Arg(Boc)₂-OH (Boc)₂ (di-tert-butyloxycarbonyl)DMF, NBPSlowly degraded over timeSolutions of Fmoc-Arg(Boc)₂-OH could be kept for up to one week, with degradation being slightly higher in NBP. The main degradation product is the mono-protected Fmoc-Arg(Boc)-OH.

Experimental Protocols

To evaluate the stability of Fmoc-protected arginine derivatives in solution, a standardized experimental protocol involving High-Performance Liquid Chromatography (HPLC) is typically employed.

Protocol for Stability Assessment of Fmoc-Arg(X)-OH in Solution

1. Sample Preparation:

  • Prepare a 0.2 M solution of the Fmoc-Arg(X)-OH derivative in the desired solvent (e.g., DMF or NBP).

  • Dispense the solution into sealed HPLC vials to prevent solvent evaporation.

  • Store the vials at a constant temperature (e.g., room temperature or 45°C) for the duration of the study.

2. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, and so on), take an aliquot from a vial.

  • Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to an appropriate concentration for HPLC analysis.

  • Analyze the sample using a reverse-phase HPLC system.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from, for example, 30% to 95% of mobile phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 265 nm.

4. Data Analysis:

  • Integrate the peak area of the intact Fmoc-Arg(X)-OH and any degradation products.

  • Calculate the percentage of the remaining intact compound at each time point relative to the initial time point (t=0).

  • Plot the percentage of the intact compound against time to visualize the stability profile.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the stability of an Fmoc-protected amino acid in solution over time.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Prepare 0.2M Solution of Fmoc-Arg(X)-OH dispense Dispense into Sealed Vials start->dispense store Store at Constant Temperature dispense->store aliquot Take Aliquot at Time Points (t=0, t1, t2...) store->aliquot dilute Dilute Sample aliquot->dilute hplc Inject into HPLC System dilute->hplc integrate Integrate Peak Areas hplc->integrate calculate Calculate % Remaining integrate->calculate plot Plot Stability Curve calculate->plot end Final Stability Assessment plot->end Evaluate Stability

Caption: Workflow for evaluating the stability of Fmoc-Arg(X)-OH in solution.

Conclusion

The stability of Fmoc-protected arginine derivatives in solution is a key factor for successful peptide synthesis. Based on available data for analogous compounds, This compound is expected to exhibit high stability in common SPPS solvents, similar to other sulfonyl-based protected derivatives like Fmoc-Arg(Pbf)-OH. For applications requiring prolonged storage of amino acid solutions, it is advisable to use derivatives with proven stability, such as those protected with Pbf or Mts. It is always recommended to perform an in-house stability study under the specific conditions of your synthesis to ensure optimal results.

References

A Researcher's Guide to Arginine Protection: A Side-by-Side Comparison of Cleavage Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate process of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the guanidinium side chain of arginine is a critical decision that significantly influences the overall success of the synthesis. The ideal protecting group must remain stable throughout the iterative cycles of amino acid coupling and deprotection, yet be readily and cleanly removable during the final cleavage step without compromising the integrity of the synthesized peptide. This guide provides a comprehensive side-by-side comparison of the cleavage efficiency of commonly used arginine protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

The choice of a protecting group for arginine is intrinsically linked to the overarching synthetic strategy, primarily distinguished as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This guide will cover prominent protecting groups used in both methodologies, including Pbf, Pmc, Mtr, Tos, NO₂, and Boc.

Comparative Analysis of Cleavage Efficiency

The efficiency of cleavage for an arginine protecting group is dependent on several factors, including the specific protecting group, the cleavage cocktail composition, the duration of the cleavage reaction, and the sequence of the peptide itself, particularly the presence of other sensitive residues or multiple arginine residues. The following table summarizes the performance of different arginine protecting groups based on available experimental data. It is important to note that direct comparison of cleavage efficiency can be challenging due to variations in peptide sequences and experimental conditions across different studies.[1][2]

Protecting GroupCommon Synthesis StrategyTypical Cleavage CocktailTypical Cleavage TimeAdvantagesDisadvantages & Side Reactions
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Fmoc95% TFA, 2.5% TIS, 2.5% Water[3]1-4 hours[2][3]High acid lability, generally clean cleavage.Can be difficult to remove completely in peptides with multiple arginines. Sulfonation of tryptophan can occur, which can be suppressed by using Trp(Boc).
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)Fmoc95% TFA, 2.5% TIS, 2.5% Water>4 hours, especially with multiple Arg(Pmc) residues.More acid labile than Mtr.Less acid labile than Pbf. Difficult to scavenge, with a tendency to reattach or alkylate sensitive residues.
Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl)Fmoc, Boc5% (w/w) Phenol in TFAUp to 12-24 hours, especially with multiple Arg(Mtr) residues.Acid labile.Less acid-labile than Pmc and Pbf. Complete removal can be challenging and time-consuming. Can cause sulfonation of tryptophan.
NO₂ (Nitro)BocHF, SnCl₂HF: 90-120 minutes or longer. SnCl₂: ~1 hour.Stable to various acidic conditions, useful for fragment condensation. Prevents δ-lactam formation.Requires harsh HF cleavage conditions. Can lead to ornithine formation as a side reaction.
Tos (Tosyl)BocHF60-90 minutes.Well-established and cost-effective.Requires harsh HF cleavage. Cleaved Tos group can alkylate tryptophan.
(Boc)₂ (di-tert-Butoxycarbonyl)Fmoc95% TFA, 5% Water~1 hour.Readily cleaved with standard TFA cocktails.Prone to δ-lactam formation, which can lead to lower coupling efficiency.

Experimental Protocols

Detailed methodologies for the cleavage of arginine residues protected with various groups are provided below. These protocols are general and may require optimization based on the specific peptide sequence and the scale of the synthesis.

This procedure is generally applicable for the removal of Pbf and Pmc groups in Fmoc-based SPPS.

Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Dichloromethane (DCM)

  • Cold Diethyl Ether

Procedure:

  • Swell the peptidyl-resin in DCM in a reaction vessel.

  • Drain the DCM and add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature.

    • For a single Arg(Pbf), 1-2 hours is often sufficient. For multiple Arg(Pbf) residues, up to 4 hours may be necessary.

    • For Arg(Pmc), longer reaction times of over 4 hours may be required, especially for peptides with multiple Pmc-protected arginines.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolate the peptide precipitate by centrifugation and wash with cold diethyl ether.

  • Dry the crude peptide.

This protocol is for the removal of the Mtr group, often used in both Boc and Fmoc chemistries.

Reagents:

  • Cleavage Cocktail: 5% (w/w) Phenol in Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM)

  • Water

  • Cold Diethyl Ether

Procedure:

  • If the peptide is on the resin, cleave it using standard protocols.

  • Dissolve the crude peptide in the cleavage cocktail (approximately 10 µmol/mL).

  • Stir the mixture at room temperature. Complete deprotection can take up to 12-24 hours. It is advisable to monitor the progress of the deprotection by HPLC.

  • Once deprotection is complete, evaporate the TFA.

  • Partition the residue between water and DCM.

  • Wash the aqueous layer with DCM multiple times to remove phenol and other organic impurities.

  • Lyophilize the aqueous layer to obtain the crude deprotected peptide.

This protocol describes the removal of the nitro group while the peptide is still attached to the resin.

Reagents:

  • Cleavage Solution: 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-methyltetrahydrofuran (2-MeTHF).

  • DMF, DCM

Procedure:

  • Swell the peptidyl-resin in 2-MeTHF.

  • Treat the resin with the cleavage solution at 55 °C. For a single Arg(NO₂) residue, a single treatment of 1 hour is typically sufficient.

  • Monitor the deprotection progress by HPLC analysis of a small cleaved sample.

  • After complete removal of the NO₂ group, wash the resin thoroughly with 2-MeTHF, DMF, and DCM before proceeding with the final peptide cleavage from the resin.

This protocol is for the removal of the Tosyl group, commonly used in Boc-based SPPS, and requires specialized equipment.

Reagents:

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, thioanisole)

  • Cold Diethyl Ether

Procedure:

  • Place the peptidyl-resin in a specialized HF cleavage apparatus.

  • Add appropriate scavengers to the resin.

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Distill anhydrous HF into the vessel.

  • Stir the reaction mixture at 0°C for 60-90 minutes.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Extract the peptide from the resin and lyophilize.

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding and selection of an appropriate arginine protecting group, the following diagrams illustrate a generalized experimental workflow for cleavage and a decision tree for selecting a suitable protecting group.

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation cluster_analysis Analysis Resin Peptidyl-Resin Swell Swell Resin in DCM Resin->Swell Add_Cocktail Add Cleavage Cocktail Swell->Add_Cocktail Agitate Agitate at Room Temperature Add_Cocktail->Agitate Monitor Monitor by HPLC (optional) Agitate->Monitor Filter Filter Resin Monitor->Filter Reaction Complete Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry Analyze Analyze Purity (HPLC, MS) Dry->Analyze Purify Purify (e.g., preparative HPLC) Analyze->Purify

A generalized workflow for peptide cleavage and deprotection.

Decision_Tree cluster_fmoc Fmoc Strategy Considerations cluster_boc Boc Strategy Considerations start Start: Select Arg Protecting Group strategy SPPS Strategy? start->strategy fmoc Fmoc strategy->fmoc Fmoc boc Boc strategy->boc Boc cleavage_speed Desired Cleavage Speed? fmoc->cleavage_speed cleavage_cond Cleavage Condition? boc->cleavage_cond fast Fast (<4h) cleavage_speed->fast Fast moderate Moderate (>4h) cleavage_speed->moderate Moderate/Slow pbf Use Pbf fast->pbf pmc_mtr Use Pmc or Mtr moderate->pmc_mtr harsh Harsh (HF) cleavage_cond->harsh Harsh reductive Reductive cleavage_cond->reductive Reductive tos_no2 Use Tos or NO₂ harsh->tos_no2 no2_sncl2 Use NO₂ with SnCl₂ reductive->no2_sncl2

References

A Comparative Guide to Purity Assessment of Crude Peptides Containing Arg(Mts)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arginine-containing peptides is a critical process in therapeutic and research applications. In Boc solid-phase peptide synthesis (Boc-SPPS), the choice of the arginine side-chain protecting group is a pivotal decision that directly influences the purity of the final crude peptide. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mts) group is a commonly employed protecting group for the guanidino function of arginine. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of crude peptides containing Arg(Mts) against other common arginine protecting groups, supported by experimental data and detailed protocols.

Comparison of Arginine Protecting Groups: Impact on Crude Peptide Purity

The selection of an arginine protecting group impacts coupling efficiency, the propensity for side reactions, and ultimately, the impurity profile of the crude peptide. Besides Mts, other frequently used protecting groups in Boc-SPPS include Tosyl (Tos), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).

Protecting GroupKey FeaturesCommon Impurities Detectable by HPLC/MSDeprotection ConditionsImpact on Crude Purity
Mts More acid-labile than Tos, allowing for milder deprotection.Incomplete deprotection; Alkylation of sensitive residues (e.g., Trp).Strong acids (e.g., HF, TFMSA)[1]Generally provides good purity, but the potential for side reactions exists, especially with sensitive residues.
Tos Traditional, cost-effective protecting group.Incomplete deprotection; Ornithine formation; Alkylation of Trp.Harsh conditions (e.g., HF)[2]Can lead to a higher level of impurities due to the harsh cleavage conditions required.
Pmc More acid-labile than Mts and Tos.Incomplete deprotection; Sulfonation of Trp; Reattachment to Trp.Strong acids (e.g., TFA, HF)[3]Generally yields cleaner crude product than Tos, but side reactions with Trp are a concern.
Pbf Significantly more acid-labile than other sulfonyl-based groups.Incomplete deprotection; δ-lactam formation (though less prone than others).Milder acid conditions (e.g., TFA)[4]Often results in higher purity crude peptides due to milder cleavage conditions and reduced side reactions.[3]
NO₂ A classic protecting group, stable to many reagents.Ornithine formation.Harsh conditions (e.g., HF) or reductionCan lead to significant side reactions and lower crude purity.

Analytical Techniques for Purity Assessment

The most common and effective methods for analyzing the purity of crude peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing peptide purity. It separates the target peptide from impurities based on hydrophobicity. A pure peptide will ideally show a single, sharp peak in the chromatogram.

Workflow for RP-HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Crude Peptide (e.g., in Mobile Phase A) filter Filter Sample (0.45 µm filter) prep->filter inject Inject Sample filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (214/220 nm & 280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of synthetic peptides.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the desired peptide and identifying the mass of any impurities.

  • MALDI-TOF MS: Provides a rapid determination of the molecular weight of the major components in the crude mixture. It is particularly sensitive to arginine-containing peptides.

  • LC-MS/MS: Combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification and sequencing of the target peptide and its impurities.

General Analytical Workflow:

Analytical_Workflow cluster_analysis Purity and Identity Assessment Crude_Peptide Crude Peptide (with Arg(Mts)) RP_HPLC RP-HPLC Crude_Peptide->RP_HPLC Mass_Spec Mass Spectrometry Crude_Peptide->Mass_Spec Purity Purity RP_HPLC->Purity Purity (%) Identity Identity Mass_Spec->Identity Molecular Weight

Caption: Overall workflow for purity and identity assessment.

Experimental Protocols

Protocol 1: RP-HPLC Purity Assessment of a Crude Arg(Mts)-Containing Peptide

Materials:

  • Crude peptide containing Arg(Mts)

  • HPLC system with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Solvent for sample dissolution (e.g., Mobile Phase A or a small amount of acetonitrile/water)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude peptide.

    • Dissolve the peptide in 1 mL of the chosen solvent to a final concentration of 1 mg/mL.

    • If solubility is an issue, sonication may be used.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • HPLC Analysis:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the peptide sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient could be from 5% to 65% B over 30-60 minutes. The optimal gradient will depend on the specific peptide sequence.

    • Monitor the elution profile at 214 nm or 220 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the crude peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Protocol 2: MALDI-TOF MS Analysis of a Crude Arg(Mts)-Containing Peptide

Materials:

  • Crude peptide containing Arg(Mts)

  • MALDI-TOF mass spectrometer

  • MALDI plate

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA)

  • Calibration standards

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the crude peptide in 0.1% TFA.

    • Mix the peptide solution with the matrix solution in a 1:1 ratio.

  • MALDI-TOF MS Analysis:

    • Spot 1 µL of the peptide-matrix mixture onto the MALDI plate and allow it to air dry (co-crystallization).

    • Calibrate the instrument using known peptide standards.

    • Acquire the mass spectrum in the appropriate mass range for the expected peptide.

  • Data Analysis:

    • Identify the peak corresponding to the molecular weight of the target peptide.

    • Analyze other peaks to identify potential impurities, such as deletion sequences or peptides with incomplete deprotection of the Mts group.

Protocol 3: LC-MS/MS Analysis of a Crude Arg(Mts)-Containing Peptide

Materials:

  • LC-MS/MS system with a C18 column

  • Mobile phases as described for RP-HPLC (formic acid can be used as an alternative to TFA for better MS compatibility)

  • Crude peptide sample

Procedure:

  • LC Separation:

    • Perform chromatographic separation as described in the RP-HPLC protocol. The eluent from the column is directly introduced into the mass spectrometer.

  • MS/MS Analysis:

    • Set the mass spectrometer to acquire full scan MS data to identify the molecular ions of the eluting peptides.

    • Configure the instrument to perform tandem MS (MS/MS) on the most intense ions to obtain fragmentation data for sequence confirmation.

  • Data Analysis:

    • Analyze the full scan data to identify the mass of the target peptide and any impurities.

    • Use the MS/MS data to confirm the amino acid sequence of the main product and to identify the nature of the impurities (e.g., truncated sequences, modifications).

Conclusion

The purity assessment of crude peptides containing Arg(Mts) requires a multi-faceted analytical approach. While RP-HPLC is the primary tool for quantification of purity, mass spectrometry is indispensable for confirming the identity of the target peptide and characterizing impurities. The choice of the arginine protecting group has a significant impact on the complexity of the crude peptide mixture. While Mts offers a balance of stability and lability, protecting groups like Pbf may yield cleaner crude products under milder deprotection conditions. A thorough understanding of the potential side reactions associated with each protecting group is crucial for developing robust analytical methods and optimizing peptide synthesis strategies.

References

Safety Operating Guide

A Guide to the Safe Disposal of Fmoc-Arg(Mts)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Fmoc-Arg(Mts)-OH, a protected amino acid commonly used in peptide synthesis. Adherence to these protocols is essential to ensure a safe laboratory environment and compliance with regulatory standards.

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department. This approach ensures the highest level of safety and regulatory compliance.

Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. While specific data for this compound is limited, information from similar Fmoc-protected amino acids provides guidance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][2]

  • Body Protection: Wear a laboratory coat. For larger spills, a full suit may be necessary.[1][3]

  • Respiratory Protection: If there is a risk of dust formation, use a dust respirator (e.g., N95 or P1).[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder or performing deprotection steps.

Quantitative Safety Data Summary

The following table summarizes key safety information for Fmoc-protected arginine derivatives, which can be used as a reference for this compound in the absence of a specific Safety Data Sheet (SDS).

Hazard CategoryInformation
GHS Hazard Statements Not classified as a hazardous substance or mixture according to available SDS for similar compounds (e.g., Fmoc-Arg(Pbf)-OH). However, it should be handled with care.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended long-term storage is at 2-8°C.
In case of a Spill For a small spill, use appropriate tools to place the spilled solid into a convenient waste disposal container. For a large spill, use a shovel for the same purpose. Avoid generating dust.

Step-by-Step Disposal Procedures

The disposal of this compound must be managed in three distinct waste streams: unused or expired solid compound, contaminated solid waste, and liquid waste from experimental procedures.

Experimental Protocol: Disposal of Unused/Expired Solid this compound
  • Characterization: The unused or expired solid this compound must be disposed of as hazardous chemical waste.

  • Packaging:

    • Ensure the original container is securely sealed.

    • If the original container is damaged or not available, transfer the solid to a new, clean, and compatible container. A high-density polyethylene (HDPE) bottle with a screw cap is a suitable option.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be segregated from incompatible chemicals.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not dispose of the solid compound in the regular trash or down the drain.

Experimental Protocol: Disposal of Contaminated Solid Waste
  • Identification: Any items that have come into direct contact with this compound are considered contaminated solid waste. This includes:

    • Gloves

    • Weighing papers and boats

    • Pipette tips

    • Contaminated paper towels

  • Collection:

    • Use a dedicated, clearly labeled hazardous waste bag or container for all contaminated solid waste.

    • The container should be lined with a durable plastic bag.

  • Storage and Disposal: Store the sealed container in the designated hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.

Experimental Protocol: Disposal of Liquid Waste

Liquid waste is primarily generated during the cleavage of the Fmoc and Mts protecting groups in peptide synthesis. These waste streams are hazardous due to the presence of the dissolved compound and the cleavage reagents.

  • Fmoc Group Removal Waste:

    • The Fmoc group is typically removed using a basic solution, such as 20% piperidine in a solvent like dimethylformamide (DMF).

    • Collection: Collect this basic liquid waste in a dedicated, properly labeled, and sealed waste container. Do not mix with acidic waste streams to avoid a violent chemical reaction.

  • Mts Group Cleavage Waste:

    • The Mts (mesitylene-2-sulfonyl) group is typically removed under strong acidic conditions, often using trifluoroacetic acid (TFA) with scavengers.

    • Collection: Collect this acidic liquid waste in a separate, dedicated, and properly labeled waste container. This waste is corrosive and should be handled with extreme care in a fume hood.

  • Labeling and Storage:

    • All liquid waste containers must be clearly labeled with "Hazardous Waste" and a complete list of the chemical constituents, including their approximate concentrations (e.g., "TFA, this compound cleavage reaction mixture").

    • Store the sealed containers in a designated hazardous waste accumulation area, ensuring segregation of acidic and basic waste streams.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Stream Identification cluster_2 Disposal Procedure cluster_3 Final Disposal A This compound B Unused/Expired Solid A->B C Contaminated Solid Waste (Gloves, Weighing Paper, etc.) A->C D Liquid Waste (Deprotection Solutions) A->D E Package in a labeled, sealed container. B->E F Collect in a labeled hazardous waste bag/container. C->F G Segregate Acidic (TFA) and Basic (Piperidine) waste in separate, labeled containers. D->G H Store in Designated Hazardous Waste Area E->H F->H G->H I Dispose via Institutional Hazardous Waste Program H->I

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Fmoc-Arg(Mts)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Fmoc-Arg(Mts)-OH is a derivative of the amino acid arginine with two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and a mesitylene-2-sulfonyl (Mts) group on the guanidino side chain. While Fmoc-amino acids are generally considered irritants, the Mts group, derived from mesitylene-2-sulfonyl chloride, is corrosive.[1][2] Therefore, it is crucial to handle this compound with a high degree of caution to prevent skin, eye, and respiratory tract irritation.[3]

A comprehensive PPE strategy is essential to minimize exposure.[4] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and potential splashes.[4]
Face ShieldRecommended when handling larger quantities of the solid or when there is a significant risk of splashing of solutions.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin. A flame-resistant coat is advised if working with flammable solvents.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling solutions. Gloves must be inspected prior to use and disposed of after contamination.
Respiratory Protection Dust Mask or RespiratorNecessary when weighing or handling the lyophilized powder to avoid inhalation of fine particles. Work should be conducted in a well-ventilated area or a fume hood.

Operational Plan for Safe Handling

A systematic approach from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or compromised seals.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents. The recommended storage temperature is typically 2-8°C.

2. Weighing and Aliquoting the Solid:

  • Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Wear all recommended PPE, including a respirator or dust mask.

  • Use appropriate tools to handle the solid and prevent dispersal of dust.

3. Dissolution and Use in Synthesis:

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Common solvents for solid-phase peptide synthesis include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Always consult the specific protocol for the appropriate solvent.

  • Ensure that all equipment, such as reaction vessels and mixing apparatus, is properly set up and functioning.

The following diagram illustrates the general workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal receive Receive and Inspect This compound store Store in Cool, Dry, Well-Ventilated Area receive->store Intact Container ppe Don Appropriate PPE store->ppe weigh Weigh Solid Compound ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve synthesize Perform Peptide Synthesis dissolve->synthesize solid_waste Collect Solid Waste (Unused Reagent, Contaminated Items) synthesize->solid_waste liquid_waste Collect Liquid Waste (Solvents, Reaction Mixtures) synthesize->liquid_waste dispose Dispose as Hazardous Chemical Waste solid_waste->dispose liquid_waste->dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste generated from handling this compound must be considered hazardous chemical waste.

  • Solid Waste: Unused or expired solid this compound, as well as any contaminated materials such as pipette tips, weigh boats, and gloves, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste, including solvents used for dissolution and washing, and reaction mixtures, must be collected in a separate, labeled hazardous waste container. Do not dispose of this waste down the drain.

  • Decontamination: All glassware and equipment that has come into contact with this compound should be thoroughly decontaminated before reuse.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) program and in accordance with local, state, and federal regulations.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and effective use of this compound in their critical drug development and scientific research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Arg(Mts)-OH
Reactant of Route 2
Fmoc-Arg(Mts)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.